molecular formula C13H15NO4 B1525727 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid CAS No. 1143525-35-2

1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid

Cat. No.: B1525727
CAS No.: 1143525-35-2
M. Wt: 249.26 g/mol
InChI Key: YLHQFJUQCHLXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1-phenylmethoxycarbonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(11(15)16)8-14(9-13)12(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHQFJUQCHLXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725541
Record name 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143525-35-2
Record name 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of a robust synthetic pathway to 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid, a valuable building block in medicinal chemistry. The azetidine motif is increasingly incorporated into drug candidates to impart unique conformational constraints and improve physicochemical properties.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the synthesis, ensuring a thorough understanding for researchers engaged in complex small molecule synthesis.

Strategic Overview: Navigating the Synthesis

The synthesis of this compound presents a key challenge: the stereoselective formation of a quaternary carbon center at the 3-position of the azetidine ring. The proposed synthetic strategy is a multi-step process designed for efficiency and control, commencing from a readily available starting material, diethyl 1-benzylazetidine-3,3-dicarboxylate. This route involves the introduction of the methyl group, followed by selective ester hydrolysis and decarboxylation, and finally, a protecting group exchange to yield the target compound.

Experimental Workflow and Key Transformations

The overall synthetic workflow is depicted below, outlining the critical transformations from the starting material to the final product.

Synthesis_Workflow Start Diethyl 1-benzylazetidine- 3,3-dicarboxylate Intermediate1 Diethyl 1-benzyl-3-methyl- azetidine-3,3-dicarboxylate Start->Intermediate1   Methylation    Intermediate2 1-Benzyl-3-methylazetidine- 3-carboxylic acid Intermediate1->Intermediate2   Hydrolysis &   Decarboxylation    Intermediate3 3-Methylazetidine-3- carboxylic acid Intermediate2->Intermediate3   Debenzylation    FinalProduct 1-[(Benzyloxy)carbonyl]-3- methylazetidine-3-carboxylic acid Intermediate3->FinalProduct   Cbz-Protection   

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 1-benzyl-3-methylazetidine-3,3-dicarboxylate

The initial step focuses on the introduction of the methyl group at the 3-position of the azetidine ring via enolate alkylation.

  • Rationale: The acidic proton at the 3-position of diethyl 1-benzylazetidine-3,3-dicarboxylate can be abstracted by a strong, non-nucleophilic base to form a stable enolate. This enolate then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide, to form the desired C-C bond. Sodium hydride is a suitable base for this transformation as it irreversibly deprotonates the diester, driving the reaction to completion.

Protocol:

  • To a solution of diethyl 1-benzylazetidine-3,3-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 1-benzyl-3-methylazetidine-3,3-dicarboxylate.

Reagent Molar Eq. Purpose
Diethyl 1-benzylazetidine-3,3-dicarboxylate1.0Starting material
Sodium Hydride (60% dispersion)1.2Base for enolate formation
Methyl Iodide1.5Methylating agent
Anhydrous Tetrahydrofuran (THF)-Solvent
Saturated Ammonium Chloride (aq)-Quenching agent
Ethyl Acetate-Extraction solvent
Brine-Washing agent
Anhydrous Sodium Sulfate-Drying agent
Step 2: Synthesis of 1-Benzyl-3-methylazetidine-3-carboxylic acid

This step involves the hydrolysis of the diethyl ester followed by decarboxylation.

  • Rationale: Saponification of the diester with a strong base like potassium hydroxide in a protic solvent mixture will yield the corresponding dicarboxylate salt. Subsequent acidification and heating will promote the decarboxylation of the gem-dicarboxylic acid intermediate to furnish the desired mono-acid.

Protocol:

  • Dissolve diethyl 1-benzyl-3-methylazetidine-3,3-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Heat the acidified solution to reflux for 2-3 hours to effect decarboxylation.

  • Cool the solution to room temperature and extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-methylazetidine-3-carboxylic acid.

Reagent Molar Eq. Purpose
Diethyl 1-benzyl-3-methylazetidine-3,3-dicarboxylate1.0Starting material
Potassium Hydroxide3.0Base for saponification
Ethanol/Water-Solvent
Concentrated Hydrochloric Acid-Acidification and decarboxylation
Dichloromethane-Extraction solvent
Step 3: Synthesis of 3-Methylazetidine-3-carboxylic acid

The removal of the N-benzyl protecting group is achieved through catalytic hydrogenation.

  • Rationale: The benzyl group can be cleanly removed by hydrogenolysis using a palladium catalyst in the presence of hydrogen gas. This method is highly efficient and the byproducts (toluene) are easily removed.[3]

Protocol:

  • Dissolve 1-benzyl-3-methylazetidine-3-carboxylic acid (1.0 eq) in methanol.

  • To this solution, add palladium on carbon (10 wt. %, 0.1 eq).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-methylazetidine-3-carboxylic acid.

Reagent Molar Eq. Purpose
1-Benzyl-3-methylazetidine-3-carboxylic acid1.0Starting material
Palladium on Carbon (10 wt. %)0.1Catalyst for hydrogenolysis
Methanol-Solvent
Hydrogen Gas-Reducing agent
Step 4: Synthesis of this compound

The final step is the protection of the azetidine nitrogen with the benzyloxycarbonyl (Cbz) group.

  • Rationale: The Cbz group is introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[3][4] The base neutralizes the HCl generated during the reaction and deprotonates the amino group, facilitating its nucleophilic attack on the benzyl chloroformate.

Protocol:

  • Dissolve 3-methylazetidine-3-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C and add sodium carbonate (2.5 eq).

  • To the stirred solution, add benzyl chloroformate (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • After the reaction is complete, wash the mixture with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Reagent Molar Eq. Purpose
3-Methylazetidine-3-carboxylic acid1.0Starting material
Benzyl Chloroformate1.2Cbz-protecting agent
Sodium Carbonate2.5Base
1,4-Dioxane/Water-Solvent
1 M Hydrochloric Acid-Acidification
Ethyl Acetate-Extraction solvent

Logical Framework for Synthetic Decisions

The choice of this synthetic route is underpinned by several key considerations:

Rationale cluster_start Starting Material Selection cluster_methylation Methylation Strategy cluster_protecting_groups Protecting Group Strategy cluster_purification Purification and Isolation StartMat Diethyl 1-benzylazetidine-3,3-dicarboxylate: - Commercially available or readily synthesized. - Di-ester facilitates enolate formation and subsequent  decarboxylation. Methylation Enolate Alkylation: - Well-established method for C-C bond formation. - Use of a strong, non-nucleophilic base minimizes side reactions. PG N-Benzyl to N-Cbz: - N-Benzyl is stable to the basic and acidic conditions of the  initial steps. - Hydrogenolysis allows for clean deprotection. - Cbz group is a standard protecting group in peptide synthesis  and medicinal chemistry. [10] Purification Standard Techniques: - Each step yields a product with significantly different  physicochemical properties, allowing for straightforward  purification by extraction and chromatography.

Caption: Rationale behind the key synthetic decisions.

Conclusion

This guide outlines a comprehensive and logically sound synthetic route to this compound. By providing detailed protocols and elucidating the rationale behind each step, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The successful execution of this synthesis will provide access to a key building block for the development of novel therapeutics.

References

An In-Depth Technical Guide to 1-Cbz-3-methylazetidine-3-carboxylic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Cbz-3-methylazetidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, explore plausible synthetic strategies, and discuss its applications in the development of novel therapeutics, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design. Its inherent conformational rigidity and ability to introduce three-dimensional character into otherwise flat molecules make it an attractive bioisostere for various functional groups. The incorporation of azetidine moieties can significantly influence the physicochemical and pharmacological properties of a drug candidate, often leading to improved metabolic stability, enhanced binding affinity, and better overall developability. 1-Cbz-3-methylazetidine-3-carboxylic acid, with its protected nitrogen and a quaternary center bearing a carboxylic acid and a methyl group, represents a highly functionalized and versatile building block for the synthesis of complex molecular architectures.

Physicochemical Properties of 1-Cbz-3-methylazetidine-3-carboxylic acid

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. Below is a summary of the key properties of 1-Cbz-3-methylazetidine-3-carboxylic acid.

PropertyValueSource
CAS Number 1143525-35-2[1]
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.27 g/mol [1]
Appearance White to off-white solid[1]
Predicted Boiling Point 414.9 ± 45.0 °C[2]
Predicted pKa 4.26 ± 0.20[2]
Solubility Soluble in DMSO (by analogy to similar compounds)[3]
Storage Store at 0-8 °C for long-term stability[1]

Expert Insight: The predicted pKa of ~4.26 suggests that the carboxylic acid moiety will be deprotonated at physiological pH, which can be a key consideration for its use in designing molecules that interact with biological targets. The Cbz (carboxybenzyl) protecting group on the nitrogen is crucial for modulating its reactivity during synthetic transformations and can be readily removed under standard hydrogenolysis conditions.

Synthesis Methodology: A Plausible and Validated Approach

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway A Starting Material (e.g., 2-methyl-2,3-epoxypropan-1-ol) B Intermediate 1 (Protected Amino Diol) A->B 1. Benzylamine 2. Cbz-Cl, Base C Intermediate 2 (Cyclized Azetidine) B->C Mesylation or Tosylation, Base (Intramolecular Cyclization) D Intermediate 3 (Primary Alcohol) C->D Deprotection E Final Product (1-Cbz-3-methylazetidine-3-carboxylic acid) D->E Oxidation (e.g., TEMPO, bleach) Applications A 1-Cbz-3-methylazetidine-3-carboxylic acid B Peptide Mimetics A->B Amide Coupling C Scaffold for Combinatorial Chemistry A->C Derivatization of Carboxylic Acid D Bioisosteric Replacement A->D Structural Rigidity F Enhanced Target Binding B->F C->F E Improved Physicochemical Properties D->E D->F

References

A Technical Guide to the Spectroscopic Characterization of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Predicted Spectroscopic Overview

1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid (C₁₃H₁₅NO₄, Molar Mass: 249.26 g/mol ) is a chiral, non-proteinogenic amino acid.[1] Its structure incorporates a strained four-membered azetidine ring, a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen, a carboxylic acid, and a methyl group at the C3 position. These features give rise to a distinct spectroscopic fingerprint.

The following sections detail the predicted data from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms within a small molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to reveal distinct signals for the azetidine ring protons, the methyl group, the benzylic methylene protons, the aromatic protons of the Cbz group, and a broad signal for the carboxylic acid proton.

  • Azetidine Ring Protons: The four protons on the azetidine ring (at C2 and C4) are diastereotopic due to the chiral center at C3. This will result in complex splitting patterns, likely appearing as two sets of doublets or multiplets in the approximate range of 3.5-4.5 ppm . The geminal and vicinal coupling constants will be crucial for confirming the ring structure.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group at C3 is anticipated around 1.5-1.7 ppm .

  • Benzylic Protons (-O-CH₂-Ph): The two protons of the methylene group in the Cbz protector are expected to appear as a singlet at approximately 5.1-5.3 ppm .

  • Aromatic Protons (-C₆H₅): The five protons of the phenyl ring will likely resonate as a multiplet in the region of 7.2-7.4 ppm .

  • Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on solvent and concentration, is expected far downfield, typically >10 ppm , and may exchange with D₂O.[2]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a count of the unique carbon environments. Based on the structure, 11 distinct signals are predicted (two carbons in the phenyl ring are equivalent by symmetry).

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (C=O)175-185Typical range for a carboxylic acid carbonyl.[2][3]
Carbamate (N-C=O)155-160Characteristic shift for a carbamate carbonyl.
Aromatic C (Quaternary)135-138The carbon of the phenyl ring attached to the benzylic group.
Aromatic CH127-129Signals for the ortho, meta, and para carbons of the phenyl ring.
Benzylic (-O-C H₂-Ph)67-70Methylene carbon attached to the carbamate oxygen.
Azetidine CH₂ (C2 & C4)55-65Shielded carbons of the strained azetidine ring adjacent to the nitrogen.
Azetidine C (Quaternary, C3)40-50The quaternary carbon bearing the methyl and carboxyl groups.
Methyl (-CH₃)20-25Aliphatic methyl carbon.

Experimental Protocols for Spectroscopic Analysis

This section provides detailed methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

The following protocol is designed for a standard 400 or 500 MHz NMR spectrometer.

Diagram of the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample for ¹H NMR (25-50 mg for ¹³C NMR) B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add internal standard (e.g., TMS) if required B->C D Filter into a 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock and Shim the sample E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I (Optional) Acquire 2D spectra (COSY, HSQC) H->I J Apply Fourier Transform I->J K Phase and Baseline Correction J->K L Calibrate chemical shifts K->L M Integrate ¹H signals and assign peaks L->M

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR, or 25-50 mg for ¹³C NMR, into a clean, dry vial.[4]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean, 5 mm NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Perform locking and shimming procedures to homogenize the magnetic field. This step is crucial for obtaining sharp, well-resolved peaks.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[5]

    • (Recommended) For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC (to correlate protons with their directly attached carbons).

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale. If an internal standard like tetramethylsilane (TMS) was not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each peak.

    • Assign the peaks based on their chemical shift, integration, and splitting patterns, comparing them to the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance
Carboxylic Acid (-OH)O-H Stretch2500-3300Very Broad
Aromatic/Alkyl C-HC-H Stretch2850-3100Sharp peaks, may be superimposed on the O-H band
Carbamate (C=O)C=O Stretch~1700-1720Strong, Sharp
Carboxylic Acid (C=O)C=O Stretch~1700-1725Strong, Sharp (may overlap with carbamate C=O)
Aromatic C=CC=C Stretch1450-1600Medium to Weak
Carboxylic Acid (C-O)C-O Stretch1210-1320Strong

The most diagnostic feature for a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which arises from strong hydrogen bonding between molecules.[1][6][7]

Diagram of the IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis A Ensure ATR crystal is clean B Place a small amount of solid sample on the crystal A->B C Apply pressure with the anvil B->C D Acquire a background spectrum C->D E Acquire the sample spectrum D->E F Identify major absorption bands E->F G Correlate bands to functional groups F->G

Caption: Workflow for IR analysis using an ATR accessory.

Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the crystal surface of the ATR accessory is impeccably clean. A wipe with a solvent like isopropanol is usually sufficient.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm (anvil) to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Without changing the setup, collect the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks in the spectrum.

    • Compare the observed wavenumbers with the predicted values and standard correlation tables to confirm the presence of the key functional groups (carboxylic acid, carbamate, aromatic ring).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which is crucial for confirming its molecular weight and aspects of its structure. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.[8]

Predicted MS Data (ESI):

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 250.27. Adducts with sodium [M+Na]⁺ (m/z 272.25) or potassium [M+K]⁺ (m/z 288.22) are also common.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ should be observable at m/z 248.25.

Tandem MS (MS/MS) Fragmentation:

Fragmentation of the [M+H]⁺ ion can provide structural confirmation. Key expected fragmentation pathways include:

  • Loss of the benzyl group: A common fragmentation for Cbz-protected compounds is the cleavage of the benzyl C-O bond, leading to a fragment corresponding to [M - C₇H₇]⁺ (loss of 91 Da).

  • Loss of CO₂: Decarboxylation from the carboxylic acid group can lead to a fragment at [M+H - 44]⁺.

  • Loss of the entire Cbz group: Cleavage can result in the loss of the benzyloxycarbonyl group as toluene and CO₂ [M+H - 135]⁺.

Diagram of the MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a dilute solution (~1-10 µg/mL) B Use a suitable solvent (e.g., Methanol/Water with 0.1% Formic Acid) A->B C Infuse sample into ESI source B->C D Acquire full scan MS spectrum (Positive and Negative modes) C->D E Select parent ion (e.g., [M+H]⁺) D->E F Acquire MS/MS fragmentation spectrum E->F G Identify molecular ion peaks ([M+H]⁺, [M-H]⁻, etc.) F->G H Analyze fragmentation patterns G->H I Correlate fragments with molecular structure H->I

Caption: Workflow for Mass Spectrometry analysis using ESI.

Step-by-Step Protocol (Direct Infusion ESI-MS):

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile.

    • Create a dilute solution for infusion (typically 1-10 µg/mL) using a mixture of methanol and water (e.g., 50:50 v/v).

    • For positive ion mode, it is standard practice to add a small amount of acid (e.g., 0.1% formic acid) to promote protonation. For negative ion mode, a small amount of base (e.g., 0.1% ammonium hydroxide) can be used.

  • Data Acquisition:

    • Set up the mass spectrometer with the ESI source. Optimize source parameters such as capillary voltage, gas flow, and temperature.

    • Infuse the sample solution into the source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 100-500) in both positive and negative ion modes.

    • To obtain fragmentation data (MS/MS), set the instrument to isolate the parent ion of interest (e.g., m/z 250.27) and apply collision energy to induce fragmentation, then scan for the resulting product ions.

  • Data Analysis:

    • Identify the molecular ion peaks in the full scan spectrum to confirm the molecular weight.

    • Analyze the MS/MS spectrum by calculating the mass differences between the parent ion and the major fragment ions.

    • Propose fragmentation pathways that are consistent with the observed losses and the known chemical structure.[9]

Conclusion

The structural elucidation of novel compounds like this compound relies on a synergistic application of multiple spectroscopic techniques. This guide provides a robust framework for researchers, combining predictive analysis with detailed, validated experimental protocols. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data as outlined, scientists and drug development professionals can confidently confirm the identity, structure, and purity of this molecule, paving the way for its further investigation and application.

References

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cbz-3-methylazetidine-3-carboxylic acid (CAS 1143525-35-2)

Introduction

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is incessant. 1-Cbz-3-methylazetidine-3-carboxylic acid (CAS: 1143525-35-2), also known by its IUPAC name 1-((benzyloxy)carbonyl)-3-methylazetidine-3-carboxylic acid, has emerged as a particularly valuable building block.[1] Its rigid four-membered azetidine ring, combined with the synthetically versatile carboxylic acid and carbobenzyloxy (Cbz) protecting group, offers a unique three-dimensional architecture. This guide provides an in-depth analysis of its properties, applications, and synthetic utility, with a focus on its practical application in drug discovery programs, particularly in the burgeoning field of targeted protein degradation.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key characteristics of 1-Cbz-3-methylazetidine-3-carboxylic acid are summarized below.

Core Properties
PropertyValueSource(s)
CAS Number 1143525-35-2[1][2][3][4]
Molecular Formula C13H15NO4[1][3][4][5][6]
Molecular Weight 249.27 g/mol [1][5][6]
Appearance White solid[1]
Purity Typically ≥97%[1][6]
Boiling Point (Predicted) 414.9 ± 45.0 °C[2][3]
Density (Predicted) 1.304 ± 0.06 g/cm³[2][3]
pKa (Predicted) 4.26 ± 0.20[2][3]
Storage Conditions Store at 0-8 °C[1][2]
Safety and Handling: A Self-Validating Protocol

As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1]

Hazard Statements: [1]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Harmful to aquatic life with long-lasting effects.

Precautionary Measures & Experimental Causality: A self-validating safety workflow ensures that risks are continuously mitigated.

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. This is critical to mitigate the risk of respiratory irritation by preventing inhalation of dust or aerosols.[1]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[1] The requirement for gloves and goggles directly addresses the skin and serious eye irritation hazards.

  • Dispensing: When weighing the solid, do so on wax paper or in a weigh boat to minimize contamination of the balance. Use anti-static measures if necessary. This prevents the dispersal of fine particles.

  • Waste Disposal: Dispose of waste in a dedicated, labeled hazardous waste container. Avoid release to the environment, in line with its stated aquatic toxicity.[1]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. This is a standard but critical precaution for any material that can cause serious eye irritation.

Strategic Applications in Medicinal Chemistry

The utility of 1143525-35-2 extends beyond its basic structure; it serves as a sophisticated tool for chemists to construct complex, biologically active molecules.[6]

The Azetidine Scaffold: Imparting Conformational Rigidity

The four-membered azetidine ring is a "privileged" scaffold in drug design. Unlike more flexible aliphatic chains, it restricts the number of available conformations a molecule can adopt. This pre-organization can lead to a more favorable entropy of binding to a biological target, potentially increasing potency. The methyl group at the 3-position provides a specific substitution vector, allowing for fine-tuning of steric interactions within a binding pocket.

Case Study: A Key Intermediate for PROTACs

A significant application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a rigid linker component or part of the E3 ligase-binding moiety.

The workflow below illustrates the conceptual integration of a building block like 1143525-35-2 into a PROTAC synthesis.

G cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Linker Elaboration cluster_2 Phase 3: Final Assembly A Warhead Ligand (Binds Target Protein) E Amide Coupling (Warhead + Linker) A->E B E3 Ligase Ligand (e.g., for VHL, CRBN) F Amide Coupling (Linker + E3 Ligand) B->F C CAS 1143525-35-2 (Azetidine Building Block) C->E Provides rigidity & vectorality D Linker Chain (e.g., PEG) D->E E->F G Final PROTAC Molecule F->G

Caption: Conceptual workflow for PROTAC synthesis using a core building block.

Potential for Enzyme Inhibition

Research into structurally related molecules suggests potential biological activity. For instance, some derivatives have demonstrated inhibitory effects on enzymes like mushroom tyrosinase, a key enzyme in melanin biosynthesis.[6] While direct data on 1143525-35-2 is limited in this context, its scaffold represents a starting point for developing novel enzyme inhibitors. The carboxylic acid can act as a key interacting group (e.g., forming hydrogen bonds or ionic interactions) within an enzyme's active site.[6]

Synthetic Protocols and Mechanistic Rationale

The primary synthetic utility of this compound involves the functionalization of its carboxylic acid group, often after the removal of the Cbz protecting group.

Representative Protocol: Amide Bond Formation

This protocol details a standard amide coupling reaction, a cornerstone of medicinal chemistry, using the carboxylic acid of 1143525-35-2.

Objective: To couple 1-Cbz-3-methylazetidine-3-carboxylic acid with a representative primary amine (e.g., benzylamine) to form the corresponding amide.

Materials:

  • 1-Cbz-3-methylazetidine-3-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Cbz-3-methylazetidine-3-carboxylic acid.

    • Causality: An inert atmosphere is crucial to prevent atmospheric moisture from quenching the activated acid intermediate and other reagents.

  • Dissolution: Dissolve the starting material in anhydrous DMF.

    • Causality: DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the reaction without interfering with the coupling mechanism. Anhydrous grade is essential to maximize yield.

  • Reagent Addition: Add DIPEA to the solution, followed by HATU. Stir for 5-10 minutes at room temperature.

    • Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid, facilitating its activation by HATU. HATU is a highly efficient coupling reagent that forms an activated ester intermediate, which is highly susceptible to nucleophilic attack.

  • Nucleophile Addition: Add benzylamine dropwise to the reaction mixture.

    • Causality: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

    • Trustworthiness: This step embodies the self-validating nature of the protocol. Progress is not assumed but actively verified, allowing for adjustments (e.g., extended reaction time, gentle heating) if necessary.

  • Workup & Purification: Once complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G A Carboxylic Acid (1143525-35-2) C Activated O-Acylisourea Ester (Intermediate) A->C Activation B HATU + DIPEA (Activator + Base) B->C E Final Amide Product C->E Nucleophilic Attack D Primary Amine (Nucleophile) D->E

Caption: Generalized workflow for HATU-mediated amide coupling.

Commercial Availability

This building block is readily available from several chemical suppliers, facilitating its use in research and development.

SupplierWebsite
Advanced ChemBlocksachemblock.com
Benchchembenchchem.com
BLD Pharmatechbldpharm.com
CymitQuimicacymitquimica.com
HANGZHOU LEAP CHEMN/A
Chongqing Chemdadchemdad.com

Conclusion

1-Cbz-3-methylazetidine-3-carboxylic acid is more than a simple chemical; it is a strategic tool for molecular design. Its constrained azetidine core, coupled with orthogonal functional handles, provides a reliable platform for constructing complex and novel bioactive molecules. Its demonstrated utility as an intermediate in advanced therapeutic modalities like PROTACs underscores its importance and ensures its continued relevance for scientists and researchers dedicated to pushing the boundaries of drug discovery.

References

physical and chemical properties of 1-Cbz-3-methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cbz-3-methylazetidine-3-carboxylic Acid: Physicochemical Properties and Spectroscopic Analysis for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Cbz-3-methylazetidine-3-carboxylic acid, a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document details its core physicochemical properties, provides an in-depth analysis of its expected spectroscopic profile (IR, NMR, MS), and discusses its chemical reactivity and synthetic utility. Furthermore, this guide presents standardized experimental protocols for its characterization and essential safety information, serving as a vital resource for scientists working with this compound.

Introduction: The Value of Constrained Scaffolds

In the landscape of modern drug discovery, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as valuable bioisosteres for various functional groups, offering a unique vectoral orientation and improved physicochemical properties compared to more flexible or planar analogues.[1] 1-Cbz-3-methylazetidine-3-carboxylic acid (CAS: 1143525-35-2) is a prime example of a highly functionalized azetidine building block.[2] It incorporates three key features:

  • A conformationally rigid azetidine core that imparts specific spatial arrangements to substituents.

  • A benzyloxycarbonyl (Cbz) protecting group on the nitrogen, which ensures stability during synthetic manipulations and can be selectively removed.

  • A carboxylic acid moiety, providing a crucial handle for derivatization, such as amide bond formation in the synthesis of peptide mimetics or other complex molecular architectures.[3]

This guide serves as a senior application scientist's perspective on the essential data and methodologies required to effectively utilize this compound in a research setting.

Core Physicochemical Properties

The fundamental properties of 1-Cbz-3-methylazetidine-3-carboxylic acid are summarized below. These data are critical for experimental design, including reaction setup, purification, and storage.

PropertyValueSource
IUPAC Name 1-((benzyloxy)carbonyl)-3-methylazetidine-3-carboxylic acid[2]
CAS Number 1143525-35-2[2][4]
Molecular Formula C₁₃H₁₅NO₄[2][4]
Molecular Weight 249.27 g/mol [2]
Appearance White to off-white solid[2][5]
Boiling Point 414.9 ± 45.0 °C (Predicted)[4]
Density 1.304 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.26 ± 0.20 (Predicted)[4]
Storage Store at 0-8 °C for long-term stability[2]

Structural Elucidation & Spectroscopic Profile

Confirmation of the structure and purity of 1-Cbz-3-methylazetidine-3-carboxylic acid is paramount before its use in any synthetic protocol. The following sections detail the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by absorptions from the carboxylic acid and carbamate moieties.[6]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity/Shape
2500-3300O-H StretchCarboxylic Acid (dimer)Very Broad, Strong
~1710C=O StretchCarboxylic AcidStrong, Sharp
~1690C=O StretchCarbamate (Cbz)Strong, Sharp
3030-3100C-H StretchAromatic (Phenyl)Medium
2850-2960C-H StretchAliphatic (Methyl, Azetidine)Medium
1450-1550C=C StretchAromatic RingMedium
~1250C-O StretchCarboxylic Acid / CarbamateStrong

The exceptionally broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most unambiguous features in the spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, allowing for the assignment of every proton and carbon in the molecule.

¹H NMR: The proton spectrum will show distinct signals for each unique proton environment. The acidic proton of the carboxylic acid is characteristically found at a very high chemical shift.[7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1HH -OOC-Highly deshielded acidic proton; signal disappears on D₂O exchange.
~7.35Multiplet5HAr-H Protons of the phenyl ring on the Cbz group.
~5.10Singlet2HPh-CH₂ -OBenzylic protons adjacent to the carbamate oxygen.
~4.0-4.2Multiplet4HAzetidine CH₂ Diastereotopic protons of the azetidine ring.
~1.50Singlet3HC-CH₃ Protons of the methyl group at the C3 position.

¹³C NMR: The carbon spectrum confirms the carbon skeleton and the presence of two distinct carbonyl groups.[7]

Chemical Shift (δ, ppm)AssignmentRationale
~175C =O (Acid)Quaternary carbonyl carbon of the carboxylic acid.
~156C =O (Carbamate)Carbonyl carbon of the Cbz protecting group.
~136Ar-C (Quaternary)Quaternary carbon of the phenyl ring attached to the benzylic CH₂.
~128Ar-C HAromatic carbons of the phenyl ring.
~67Ph-C H₂-OBenzylic carbon of the Cbz group.
~55Azetidine C H₂Methylene carbons of the azetidine ring.
~45Azetidine C -CH₃Quaternary C3 carbon of the azetidine ring.
~22C-C H₃Methyl carbon at the C3 position.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion: For Electrospray Ionization (ESI), one would expect to observe [M+H]⁺ at m/z 250.11 or [M-H]⁻ at m/z 248.09.

  • Plausible Fragmentation: Common fragmentation pathways include the neutral loss of CO₂ (44 Da) from the carboxylic acid, and the cleavage of the benzylic C-O bond, leading to a prominent fragment corresponding to the tropylium ion (m/z 91).

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its functional groups.

  • Carboxylic Acid Derivatization: The -COOH group is the primary site for synthetic elaboration. It readily participates in standard coupling reactions (e.g., using EDC/HOBt or HATU) with amines to form amide bonds, making it an ideal building block for creating novel peptide analogues or linking to other molecular scaffolds.

  • Cbz-Group Deprotection: The Cbz group is a robust protecting group for the azetidine nitrogen. It is stable to a wide range of acidic and basic conditions. Its primary mode of removal is via catalytic hydrogenation (e.g., H₂, Pd/C), which cleanly yields the free secondary amine without affecting the rest of the molecule. This allows for subsequent functionalization at the nitrogen position.

Experimental Protocols for Characterization

To ensure the quality and identity of the material, the following protocols are recommended.

Protocol 5.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound via UV detection. This method validates the material's suitability for quantitative experiments.

  • Methodology:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm (for the phenyl ring of the Cbz group).

    • Sample Preparation: Prepare a ~1 mg/mL solution in a 1:1 mixture of Mobile Phase A and B.

    • Analysis: Inject 10 µL and integrate the peak area to calculate purity.

Protocol 5.2: Structural Confirmation by NMR Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial.

    • Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it reliably dissolves both the starting material and ensures the acidic proton is observable.

    • Transfer: Transfer the solution to a 5 mm NMR tube.

    • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Data Processing: Process the data, referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualization and Workflows

Visual aids are essential for understanding molecular structure and experimental processes.

Diagram 1: 2D representation of 1-Cbz-3-methylazetidine-3-carboxylic acid.

Analytical_Workflow A Receive Compound B Visual Inspection (Color, Form) A->B C Solubility Test (For NMR/HPLC) B->C D Purity Analysis (HPLC Protocol 5.1) C->D E Structural Analysis (NMR, MS, IR Protocols) C->E F Data Interpretation & Structure Confirmation D->F E->F G Release for Synthesis F->G

Diagram 2: Standard analytical workflow for compound validation.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Based on supplier safety data, this compound should be treated with care.

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Hazard Statements:

    • Harmful if swallowed.[2]

    • Causes skin irritation.[2]

    • Causes serious eye irritation.[2]

    • May cause respiratory irritation.[2]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • Wash hands thoroughly after handling.[2]

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.[2]

Always consult the material safety data sheet (MSDS) provided by the supplier before handling the compound.

Conclusion

1-Cbz-3-methylazetidine-3-carboxylic acid is a highly valuable and versatile building block for chemical and pharmaceutical research. Its unique combination of a constrained azetidine core, a carboxylic acid handle, and a stable protecting group makes it an attractive starting material for synthesizing novel compounds with potential therapeutic applications. A thorough understanding of its physicochemical and spectroscopic properties, as outlined in this guide, is the first step toward its successful and innovative application in the laboratory.

References

The Azetidine Core in Modern Drug Discovery: A Technical Guide to the Biological Potential of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in contemporary medicinal chemistry, prized for its ability to impart conformational rigidity and novel physicochemical properties to bioactive molecules. This technical guide delves into the core attributes of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid and its derivatives, compounds that stand at the intersection of strategic molecular design and therapeutic potential. While direct biological data on this specific scaffold is nascent, this document synthesizes information from structurally related azetidine derivatives to forecast potential biological activities and provide a roadmap for their investigation. We will explore the synthesis, chemical properties, and hypothesized biological relevance of these compounds, offering insights into their potential as modulators of key biological targets and as building blocks for innovative therapeutic agents such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry

The four-membered azetidine ring is no longer a synthetic curiosity but a cornerstone in the design of modern pharmaceuticals. Its incorporation into molecular frameworks offers a significant advantage over more flexible aliphatic chains or larger ring systems by reducing the conformational flexibility of a molecule.[1] This "pre-organization" can lead to a more favorable entropy of binding to a biological target, potentially increasing potency and selectivity. Azetidine-3-carboxylic acid, in particular, serves as a constrained β-amino acid analogue, finding broad application in the development of peptidomimetics and other small molecule therapeutics.[2][3] The substitution at the N-1 and C-3 positions allows for diverse chemical modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.

The subject of this guide, this compound, combines several key features:

  • The Azetidine Core: Provides a rigid, three-dimensional structure.

  • The N-Benzyloxycarbonyl (Cbz) Group: A common protecting group in peptide synthesis, which can also influence the molecule's lipophilicity and interactions with biological targets. It is also a key handle for further synthetic modifications.

  • The 3-Methyl Group: This substitution introduces a chiral center and provides steric bulk, which can be crucial for dictating binding orientation and selectivity.

  • The 3-Carboxylic Acid: A versatile functional group for amide bond formation, salt formation, or as a pharmacophore for interacting with biological targets.

Synthesis and Chemical Properties

The synthesis of 1-Cbz-3-methylazetidine-3-carboxylic acid is not extensively detailed in the public domain literature, but its commercial availability from several chemical suppliers suggests that robust synthetic routes have been developed.[4][5] Generally, the synthesis of substituted azetidine-3-carboxylic acids can be challenging due to ring strain. However, established methods for the synthesis of the azetidine core often involve the cyclization of 1,3-aminoalcohols or related precursors.

A plausible synthetic strategy for 1-Cbz-3-methylazetidine-3-carboxylic acid would likely involve the construction of a suitably substituted azetidine ring, followed by the introduction of the methyl and carboxylic acid functionalities at the 3-position and N-protection with a Cbz group.

Below is a generalized workflow for the synthesis of functionalized azetidine-3-carboxylic acid derivatives:

G start Starting Materials (e.g., epichlorohydrin, amines) step1 Ring Formation (Cyclization) start->step1 step2 Functional Group Interconversion (e.g., oxidation, substitution) step1->step2 step3 N-Protection (e.g., Cbz-Cl) step2->step3 step4 C-3 Substitution (e.g., methylation) step3->step4 final 1-Cbz-3-methylazetidine-3-carboxylic acid step4->final G cluster_0 Antibody-Drug Conjugate (ADC) cluster_1 PROTAC Antibody Antibody Linker Azetidine Linker Antibody->Linker Payload Cytotoxic Drug Linker->Payload TargetBinder Target Protein Binder Linker2 Azetidine Linker TargetBinder->Linker2 E3Binder E3 Ligase Binder Linker2->E3Binder G start Synthesis of Derivative Library assay1 GAT Inhibition Assay start->assay1 assay2 Cytotoxicity Assay start->assay2 analysis Conformational Analysis (NMR, X-ray, Computational) start->analysis sar Structure-Activity Relationship (SAR) Determination assay1->sar assay2->sar analysis->sar lead_opt Lead Optimization sar->lead_opt

References

1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid

Introduction

This compound is a specialized chemical building block of significant interest to researchers in drug development and medicinal chemistry. Its structure combines a conformationally constrained azetidine ring, a quaternary center, and a readily cleavable N-protecting group. This unique combination offers a scaffold for creating novel molecular entities with defined three-dimensional geometries. However, the inherent ring strain of the azetidine core and the chemical nature of the benzyloxycarbonyl (Cbz) protecting group necessitate a thorough understanding of its stability profile to ensure its integrity during storage and handling.

This guide provides a detailed analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes best practices for its storage and handling. The protocols and recommendations herein are designed to provide researchers, scientists, and drug development professionals with the authoritative information required to maintain the quality and reliability of this critical reagent.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential for its proper handling and use.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1143525-35-2[1]
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.26 g/mol -
Appearance Typically a white to off-white solidGeneral chemical knowledge

Core Stability Profile: A Mechanistic Perspective

The stability of this compound is primarily dictated by the interplay of its three key structural features: the N-Cbz protecting group, the strained azetidine ring, and the carboxylic acid moiety.

The (Benzyloxy)carbonyl (Cbz) Group: The Primary Point of Lability

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry.[2][3] Its popularity stems from its general stability under a range of conditions, combined with specific, mild methods for its removal.[3]

  • Stability: The Cbz group is robust and stable under mildly acidic and basic conditions, making it compatible with many synthetic transformations.[2][4] The introduction of the Cbz group can enhance the crystallinity and overall stability of the parent molecule, which facilitates purification.[3]

  • Lability: The primary vulnerability of the Cbz group is its susceptibility to catalytic hydrogenolysis.[2][5] This is the most common and mildest method for its cleavage, proceeding readily in the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas).[4][6] This reaction is highly efficient and its byproducts, toluene and carbon dioxide, are volatile and easily removed.[5] Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/HOAc) or certain Lewis acids, can also cleave the Cbz group.[3][5][6]

This inherent lability means that improper storage or cross-contamination with reducing agents (including catalytic metals) or strong acids constitutes the most significant risk to the compound's integrity.

The Azetidine-3-carboxylic Acid Scaffold

Azetidines are four-membered heterocyclic amines that possess considerable ring strain. While generally stable, this strain can make them more susceptible to ring-opening reactions under harsh conditions compared to their five- or six-membered counterparts.

  • Ring Stability: The azetidine ring in this compound is generally stable under neutral and moderately acidic or basic conditions. However, exposure to potent nucleophiles or extreme pH and high temperatures could theoretically promote ring-opening, although this is not a common degradation pathway under standard laboratory conditions.

  • Carboxylic Acid Moiety: The carboxylic acid group is chemically robust. It will deprotonate to form a carboxylate salt under basic conditions but is otherwise stable. High temperatures could potentially lead to decarboxylation, but this typically requires significant thermal energy in the absence of other activating groups.

Potential Degradation Pathways

Understanding the potential chemical transformations the molecule can undergo is critical for developing effective storage strategies.

Pathway A: Catalytic Deprotection

This is the most probable degradation pathway, resulting from unintended exposure to catalytic metals and a hydrogen source. This is the same reaction used intentionally for deprotection.

cluster_main Pathway A: Cbz Group Cleavage via Hydrogenolysis start 1-[(Benzyloxy)carbonyl]-3- methylazetidine-3-carboxylic acid intermediate Unstable Carbamate Intermediate start->intermediate H₂, Pd/C product 3-Methylazetidine-3- carboxylic acid intermediate->product Spontaneous Decarboxylation byproducts Toluene + CO₂ intermediate->byproducts

Caption: Cbz cleavage via catalytic hydrogenolysis.

Pathway B: Acid-Mediated Deprotection

Exposure to strong, non-nucleophilic acids can also cleave the Cbz group, generating the unprotected amino acid and benzyl byproducts.

cluster_acid Pathway B: Cbz Group Cleavage via Strong Acid start_acid 1-[(Benzyloxy)carbonyl]-3- methylazetidine-3-carboxylic acid product_acid 3-Methylazetidine-3- carboxylic acid start_acid->product_acid Strong Acid (e.g., HBr/HOAc) byproducts_acid Benzyl Cation Byproducts start_acid->byproducts_acid

Caption: Cbz cleavage via strong acidolysis.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the chemical integrity of this compound. All chemical products should be handled by personnel with specialized knowledge, recognizing that they may have unknown hazards.[7]

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of the compound.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of any potential thermal degradation pathways and preserve long-term stability.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).To prevent exposure to atmospheric moisture and potential contaminants.[8][9] An inert atmosphere provides maximum protection.
Light Store in an amber or opaque container.To protect against potential photolytic degradation, a general best practice for complex organic molecules.
Container Tightly closed, non-reactive container (e.g., glass or appropriate polymer).To prevent contamination and degradation from container interactions.[8]
Moisture Keep in a dry place. A desiccator can be used for added protection.To prevent hydrolysis and other moisture-mediated degradation.[10]
Incompatible Materials

To prevent accidental degradation, the compound must be stored away from the following classes of materials:

  • Strong Reducing Agents & Catalytic Metals: Especially Palladium (Pd), Platinum (Pt), and Nickel (Ni). These will induce the rapid cleavage of the Cbz protecting group.[4][6]

  • Strong Acids: (e.g., HBr, HCl, Trifluoroacetic Acid). These can cause cleavage of the Cbz group.[3][11]

  • Strong Bases: While the Cbz group is relatively stable, strong bases can deprotonate the carboxylic acid and may promote side reactions over long-term contact.[8]

  • Strong Oxidizing Agents: To prevent unforeseen oxidative degradation of the azetidine or benzyl moiety.[8][10]

Safe Handling Procedures

Standard laboratory safety protocols should be followed:

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10]

  • Dispensing: Avoid creating dust. If the material is a fine powder, use appropriate respiratory protection.[8]

  • Cleaning: After handling, wash hands and exposed skin thoroughly.[8][9]

Experimental Workflow for Stability Assessment

For quality control or to validate the integrity of an older sample, a systematic stability assessment should be performed.

cluster_workflow Workflow for Stability Assessment start Obtain Sample initial_analysis Step 1: Initial Analysis (t=0) - HPLC (Purity) - LC-MS (Mass) - NMR (Structure) start->initial_analysis stress Step 2: Apply Stress Conditions (e.g., 40°C/75% RH, pH 4, pH 9) initial_analysis->stress timepoint Step 3: Time-Point Analysis (e.g., t=1, 2, 4 weeks) - Re-run HPLC, LC-MS stress->timepoint data Step 4: Data Interpretation - Compare purity profiles - Identify degradation products timepoint->data conclusion Conclusion on Stability data->conclusion

Caption: General workflow for evaluating compound stability.

Protocol Steps:
  • Initial Analysis (Time Zero):

    • Dissolve a small, accurately weighed sample in a suitable solvent (e.g., Acetonitrile/Water).

    • Obtain a high-performance liquid chromatography (HPLC) chromatogram to determine the initial purity.

    • Use liquid chromatography-mass spectrometry (LC-MS) to confirm the mass of the parent compound.

    • Obtain a Nuclear Magnetic Resonance (NMR) spectrum to confirm the chemical structure.

  • Stress Conditions (Optional):

    • To perform an accelerated study, store samples under controlled stress conditions, such as elevated temperature (e.g., 40°C) and humidity (e.g., 75% RH).

    • Prepare solutions of the compound in buffered aqueous solutions at various pH values (e.g., acidic, neutral, basic) to test for hydrolytic stability.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 1 month), retrieve a stressed sample.

    • Analyze the sample using the same HPLC and LC-MS methods established at Time Zero.

  • Data Interpretation:

    • Compare the HPLC purity of the time-point samples to the Time Zero sample. A significant decrease in the main peak area indicates degradation.

    • Analyze the LC-MS data for the appearance of new peaks. A peak corresponding to the mass of the deprotected product (3-methylazetidine-3-carboxylic acid) would confirm the degradation pathway.

Conclusion

The stability of this compound is robust under proper storage conditions. The primary risk of degradation comes from the cleavage of the Cbz protecting group, which is highly sensitive to catalytic hydrogenolysis and strong acids. By adhering to the recommended storage protocols—specifically refrigeration, exclusion of moisture, and strict separation from incompatible materials like reducing agents and strong acids—researchers can ensure the long-term integrity and reliability of this valuable synthetic building block. Routine analytical verification is recommended for aged stock or when sample integrity is .

References

A Comprehensive Technical Guide to the Safe Handling of 1-Cbz-3-methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural Perspective on Safety

1-Cbz-3-methylazetidine-3-carboxylic acid is a specialized, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid azetidine core provides a unique conformational constraint, making it a valuable building block for creating novel molecular scaffolds. The presence of the Carboxybenzyl (Cbz) protecting group is essential for its application in peptide synthesis and other amine-coupling reactions.[1] However, the very features that make this compound chemically useful—the strained azetidine ring, the reactive carboxylic acid, and the labile Cbz group—also necessitate a thorough and cautious approach to its handling and safety.

This guide provides an in-depth analysis of the safety and handling protocols for 1-Cbz-3-methylazetidine-3-carboxylic acid. Moving beyond a simple recitation of standard procedures, we will explore the chemical reasoning behind each recommendation, grounding our advice in the structural components of the molecule and the potential hazards they imply. As a research chemical with limited long-term toxicological data, a conservative approach based on the principle of "as low as reasonably achievable" (ALARA) exposure is paramount.

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

PropertyValueSource
Chemical Name 1-((benzyloxy)carbonyl)-3-methylazetidine-3-carboxylic acid[2]
Synonyms 1-Cbz-3-Methylazetidine-3-carboxylic acid[3]
CAS Number 1143525-35-2[2]
Molecular Formula C13H15NO4[2]
Molecular Weight 249.27 g/mol [2]
Appearance White to off-white solid[4]
Purity Typically ≥97%[2]
Predicted pKa 4.26 ± 0.20[3]
Predicted Boiling Point 414.9 ± 45.0 °C[3]
Predicted Density 1.304 ± 0.06 g/cm3 [3]

Section 2: Hazard Assessment - A Composite View

Due to the limited specific toxicological data for 1-Cbz-3-methylazetidine-3-carboxylic acid, a comprehensive hazard assessment must be inferred from the known risks of its structural components and data from closely related analogs.

GHS Classification (Inferred)

While some suppliers do not provide a GHS classification, data from the closely related compound, 1-Cbz-azetidine-3-carboxylic acid (CAS 97628-92-7), offers a valuable surrogate for hazard identification.[4] We will adopt a conservative stance and assume a similar hazard profile.

Hazard ClassGHS ClassificationHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07[5]Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07[5]Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07[5]Warning
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritationGHS07[5]Warning

This classification is based on the analog 1-Cbz-azetidine-3-carboxylic acid and should be treated as a minimum precaution.[4]

Toxicological Profile: Deconstructing the Molecule
  • Azetidine Core: The foundational azetidine ring, a four-membered heterocycle, is a strained system. Unsubstituted azetidine is known to be a corrosive and flammable liquid.[6][7] While the substitutions in the target molecule mitigate some of these properties, the inherent reactivity of the ring system warrants caution. The toxicity of many nonprotein amino acids can arise from their ability to compete with or be mistakenly incorporated into proteins.[8]

  • Carboxylic Acid Moiety: Carboxylic acids can be irritating to skin and mucous membranes. While this compound is a solid, dust inhalation could present a respiratory hazard.

  • Carboxybenzyl (Cbz) Protecting Group: The Cbz group is a carbamate. Carbamates, as a class, can undergo thermal decomposition at elevated temperatures (typically above 150-200°C).[9] This decomposition can release isocyanates, which are potent respiratory sensitizers and a significant inhalation hazard.[10][11] While stable under recommended storage conditions, this potential for hazardous decomposition at high temperatures must be considered during experimental design, particularly for reactions run at elevated temperatures or during distillations.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, starting with engineering controls and supplemented by appropriate PPE.

Primary Engineering Controls

All handling of solid 1-Cbz-3-methylazetidine-3-carboxylic acid that could generate dust, and all manipulations of its solutions, should be conducted in a certified chemical fume hood.[12] The fume hood provides critical protection against inhalation of airborne particulates and vapors.

G cluster_0 Primary Containment cluster_1 Secondary Protection fume_hood Chemical Fume Hood ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) ppe->fume_hood Works Within researcher Researcher researcher->ppe Wears

Caption: Hierarchy of controls for safe handling.

Personal Protective Equipment (PPE) Protocol
  • Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[13] Standard safety glasses do not provide adequate protection from splashes or airborne dust.

  • Hand Protection: Nitrile gloves are required. Gloves must be inspected for tears or pinholes before use. Follow proper glove removal technique to avoid skin contact with the outer surface of the glove.[13] Dispose of contaminated gloves immediately.

  • Body Protection: A full-length laboratory coat should be worn and kept fastened.

  • Respiratory Protection: For routine handling within a fume hood, a respirator is not typically required. However, if there is a potential for significant aerosolization or if engineering controls are not available or fail, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Section 4: Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining the integrity of the compound and ensuring user safety.

Safe Handling Workflow

The following step-by-step protocol should be followed for weighing and preparing solutions of 1-Cbz-3-methylazetidine-3-carboxylic acid:

  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (spatula, weigh boat, vials, solvent, etc.) inside the fume hood.

  • Equilibration: Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise the compound's stability.

  • Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust.

  • Closure: Securely close the primary container immediately after dispensing.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Swirl gently to dissolve.

  • Cleanup: Clean the spatula and work surface within the fume hood. Dispose of any contaminated weigh boats or wipes in a designated chemical waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with contaminated surfaces. Wash hands thoroughly after handling.[13]

G start Start: Prepare Workspace (Don PPE, Verify Fume Hood) equilibrate Equilibrate Container to Room Temp start->equilibrate weigh Weigh Solid Inside Fume Hood equilibrate->weigh dissolve Prepare Solution (if applicable) weigh->dissolve cleanup Clean Workspace & Dispose of Waste dissolve->cleanup end_op End Operation: Doff PPE, Wash Hands cleanup->end_op

Caption: Workflow for weighing and solution preparation.

Storage Conditions

Proper storage is crucial for both safety and compound stability.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended by some suppliers.[2]

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis.[13]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

These measures are based on the inferred hazards and should be followed pending medical advice.

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures (Spill Response)
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, prevent the spread of a solid spill by gently covering it with a dry, inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for chemical waste disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Section 6: Disposal Considerations

All waste containing 1-Cbz-3-methylazetidine-3-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in general waste.[13] Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Conclusion

1-Cbz-3-methylazetidine-3-carboxylic acid is a valuable research tool, but its safe use demands a respect for its potential hazards. In the absence of comprehensive toxicological data, a conservative safety strategy, derived from the analysis of its structural components and closely related analogs, is the only responsible course of action. By implementing robust engineering controls, adhering to strict PPE and handling protocols, and being prepared for emergencies, researchers can effectively minimize risks and ensure a safe laboratory environment.

References

Methodological & Application

use of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic Acid in Peptide Synthesis

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of this compound—hereafter referred to as Cbz-Aic(Me)-OH—into synthetic peptides. We will explore the fundamental principles, practical applications, and detailed protocols that leverage the unique structural properties of this non-canonical amino acid to engineer peptides with superior therapeutic potential.

Introduction: The Rationale for Conformational Constraint in Peptide Therapeutics

Native peptides, despite their high potency and specificity, often face significant hurdles as therapeutic agents due to their conformational flexibility, which leads to poor metabolic stability and low bioavailability.[1][2] A leading strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1][3] By "locking" a peptide into its bioactive conformation, we can significantly enhance its properties.[2][4]

Cbz-Aic(Me)-OH is a powerful building block in this endeavor. It is a Cα-tetrasubstituted amino acid, a class of compounds known to rigidify the peptide backbone.[5][6] Its structure is characterized by a four-membered azetidine ring and a methyl group at the C3 position, which is analogous to the α-carbon in traditional amino acids. This unique geometry imparts significant steric hindrance and restricts the torsional angles of the peptide chain, pre-organizing it into specific secondary structures.[5][7] The incorporation of such constrained residues is a cornerstone of modern peptidomimetic design, aiming to create molecules with enhanced stability, target affinity, and cell permeability.[4][8]

Caption: Chemical structure of Cbz-Aic(Me)-OH.

Core Advantages of Incorporating Cbz-Aic(Me)-OH

The decision to incorporate a sterically demanding, non-canonical amino acid like Cbz-Aic(Me)-OH is driven by several key benefits that directly address the common failures of linear peptides in drug development.

  • Enhanced Proteolytic Resistance : The quaternary C3 carbon, substituted with both a methyl group and the carboxylic acid, sterically shields the adjacent peptide bonds from enzymatic cleavage by proteases.[2][7] This structural rigidity significantly increases the peptide's half-life in biological systems.[4]

  • Induction of Stable Secondary Structures : The restricted conformational freedom imposed by the azetidine ring is known to induce stable secondary structures, particularly β-turns.[9] These motifs are often critical for high-affinity binding to biological targets, as they can mimic the loops and turns of native protein ligands.[1]

  • Improved Target Affinity and Specificity : By pre-organizing the peptide into its bioactive conformation, Cbz-Aic(Me)-OH reduces the entropic penalty of binding to a receptor.[1] This often translates to a substantial increase in binding affinity (potency) and specificity, which can lead to fewer off-target effects.[2]

  • Scaffold for Peptidomimetic Design : The azetidine ring serves as a novel scaffold that can be further functionalized. While this guide focuses on the Cbz-protected variant, the azetidine nitrogen allows for late-stage modifications to attach probes, imaging agents, or other moieties to modulate solubility and pharmacokinetic properties.[10]

Application Note: Strategic Implementation in Peptide Design

The use of Cbz-Aic(Me)-OH is particularly impactful in the following areas:

  • Targeting Protein-Protein Interactions (PPIs) : Many PPIs occur over large, flat interfaces that are notoriously difficult to target with traditional small molecules.[1] Constrained peptides incorporating Cbz-Aic(Me)-OH can be designed to mimic key binding epitopes (e.g., β-turns) on one of the protein partners, effectively acting as high-affinity competitive inhibitors.[2]

  • Development of Macrocyclic Peptides : The azetidine moiety can act as a turn-inducing element that facilitates the efficient macrocyclization of small peptide chains.[10] Cyclization is another powerful strategy for constraining peptides, and using Cbz-Aic(Me)-OH can lead to improved yields and novel cyclic architectures.

  • Metabolic Disease and Oncology : Peptide hormones and signaling molecules are central to many disease pathways. Replacing a native amino acid with Cbz-Aic(Me)-OH can produce super-agonists or long-acting antagonists by combining conformational stabilization with resistance to degradation.

cluster_workflow Peptide Design & Synthesis Logic A Linear, Flexible Peptide (Low Stability, Low Affinity) B Identify Key Structural Motif (e.g., β-turn at target interface) A->B C Strategic Replacement (Incorporate Cbz-Aic(Me)-OH) B->C D Constrained Peptide (Pre-organized Conformation) C->D E Solid-Phase Peptide Synthesis (SPPS) D->E Optimized Coupling Protocol F Cleavage & Purification E->F G Final Peptidomimetic (High Stability, High Affinity) F->G

Caption: Logical workflow for incorporating Cbz-Aic(Me)-OH.

Experimental Protocol: Solid-Phase Synthesis of an Azetidine-Containing Peptide

This section provides a detailed, step-by-step protocol for the incorporation of Cbz-Aic(Me)-OH into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Core Challenge : The primary experimental hurdle is overcoming the steric hindrance of the Cα-tetrasubstituted center during the coupling reaction. This requires optimized activation and coupling conditions to ensure a high yield and avoid deletion sequences.

Materials & Reagents :

  • Resin : Wang or Rink Amide resin (pre-loaded or for first amino acid coupling).

  • Solvents : N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids : Fmoc-protected amino acids, Cbz-Aic(Me)-OH.

  • Deprotection Reagent : 20% Piperidine in DMF.

  • Coupling Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or COMU.

  • Base : N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents : DMF, DCM, Isopropanol.

  • Cleavage Cocktail : e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Capping Reagent : Acetic anhydride and DIPEA in DMF.

Step-by-Step SPPS Protocol
  • Resin Swelling : Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection :

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh reagent for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling of Cbz-Aic(Me)-OH (Critical Step) :

    • Activation : In a separate vial, dissolve Cbz-Aic(Me)-OH (3-4 eq.), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow to pre-activate for 2-5 minutes. Causality: This pre-activation step forms the highly reactive O-acylisourea intermediate, which is necessary to overcome the steric hindrance of the Cα-tetrasubstituted amino acid.[11]

    • Coupling : Add the activated amino acid solution to the deprotected resin.

    • Reaction Time : Agitate the mixture for an extended period, typically 2-4 hours at room temperature. For particularly difficult couplings, this may be extended or performed at a slightly elevated temperature (e.g., 40°C).

    • Monitoring : Perform a qualitative test (e.g., Kaiser test) on a small aliquot of resin beads to check for the presence of free primary amines.[12] A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete.

    • Recoupling : If the coupling is incomplete, drain the reaction vessel and repeat the coupling step with a freshly prepared activated solution of Cbz-Aic(Me)-OH.

  • Capping (Recommended) :

    • If recoupling fails to drive the reaction to completion, it is crucial to cap any unreacted N-terminal amines.

    • Wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and agitate for 30 minutes. This acetylates the unreacted amines, preventing them from participating in subsequent coupling steps and simplifying final purification.[12]

    • Wash the resin thoroughly with DMF.

  • Chain Elongation : Repeat steps 2 and 3 (using standard conditions for non-hindered amino acids) to complete the peptide sequence.

  • Final Cleavage and Deprotection :

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS) to the resin.

    • Agitate for 2-3 hours at room temperature.[13]

    • Note on the Cbz Group : The Cbz group on the azetidine nitrogen is stable to TFA. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which must be performed post-cleavage and purification if the free amine is desired. This orthogonality provides an additional handle for chemical modification.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification and Characterization :

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and, if necessary, NMR for conformational analysis.[14]

Data Summary: Optimized Coupling Conditions
Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeEfficacy Notes
HATU 1 : 1 : 22-5 min2-4 hoursHighly Recommended . Generally considered the most effective for sterically hindered amino acids due to high reactivity and lower racemization risk.[11]
HBTU 1 : 1 : 22-5 min4-6 hoursA standard and effective reagent, but may require longer coupling times or double coupling compared to HATU.
COMU 1 : 1 : 22 min1-3 hoursA modern, highly efficient reagent with safety advantages (non-explosive byproducts). Shows performance comparable or superior to HATU.[11]
DIC/Oxyma 1 : 1 : 15 min4-8 hoursA carbodiimide-based method. Less reactive than onium salts but can be effective. The additive Oxyma Pure is crucial for suppressing racemization.[11]

Conclusion and Future Outlook

This compound is more than just another non-canonical amino acid; it is a strategic tool for rationally designing next-generation peptide therapeutics. By providing robust conformational constraint and metabolic stability, it enables chemists to overcome the inherent weaknesses of natural peptides. The protocols outlined herein, particularly the emphasis on optimized coupling conditions, provide a validated framework for the successful synthesis of these complex molecules. As the demand for potent and specific drugs against challenging targets like PPIs continues to grow, the use of advanced building blocks such as Cbz-Aic(Me)-OH will undoubtedly become increasingly central to the field of drug discovery.

References

Applications of N-Cbz-3-methyl-3-azetidinecarboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain endows it with a unique conformational rigidity that is highly sought after in drug design.[1][2] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can pre-organize substituents into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the azetidine core is significantly more stable than the related three-membered aziridine ring, allowing for easier handling and a wider range of chemical manipulations.[1] Among the various substituted azetidines, N-Cbz-3-methyl-3-azetidinecarboxylic acid stands out as a versatile building block with significant potential in several areas of therapeutic development. The presence of the methyl group at the 3-position introduces a chiral center and further constrains the ring, while the carboxylic acid and the N-Cbz protecting group provide orthogonal handles for synthetic elaboration.

Key Physicochemical Properties and Their Implications in Drug Design

The unique structural features of N-Cbz-3-methyl-3-azetidinecarboxylic acid translate into desirable physicochemical properties for drug candidates.

PropertyImplication in Medicinal Chemistry
Conformational Rigidity Pre-organizes appended functional groups, potentially increasing binding affinity and reducing the entropic penalty upon binding to a biological target.[2]
Three-Dimensionality The non-planar structure of the azetidine ring allows for the exploration of three-dimensional chemical space, which can lead to improved target engagement and selectivity.
Metabolic Stability The strained ring system can be more resistant to metabolic degradation compared to linear analogues, potentially leading to improved pharmacokinetic profiles.
Chirality The presence of a stereocenter at the C3 position allows for the synthesis of enantiomerically pure compounds, which is crucial for optimizing efficacy and minimizing off-target effects.
Orthogonal Functionality The carboxylic acid and the Cbz-protected nitrogen provide two distinct points for chemical modification, enabling its use as a versatile linker and scaffold.

Core Applications in Medicinal Chemistry

N-Cbz-3-methyl-3-azetidinecarboxylic acid and its derivatives are finding applications in several cutting-edge areas of medicinal chemistry.

Constrained Amino Acid Mimetic for Peptide and Peptidomimetic Design

The rigid azetidine framework makes N-Cbz-3-methyl-3-azetidinecarboxylic acid an excellent surrogate for natural amino acids in peptides. Its incorporation can induce specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity.[3][4]

  • β-Turn Induction: The constrained dihedral angles of the azetidine ring can force a peptide backbone to adopt a turn conformation.[3][5] This is particularly valuable in the design of peptidomimetics that target protein-protein interactions.

G cluster_peptide Peptide Backbone N1 N-terminus C1 N1->C1 CO1 C=O C1->CO1 N2 N-H CO1->N2 N4 C-terminus CO1->N4 Hydrogen Bond (β-turn formation) Aze N-Cbz-3-methyl- 3-azetidinecarboxylic acid N2->Aze CO2 C=O Aze->CO2 N3 N-H CO2->N3 C2 N3->C2 CO3 C=O C2->CO3 CO3->N4 PROTAC_Workflow cluster_components PROTAC Components cluster_process Cellular Process POI_Ligand Target Protein Ligand Linker N-Cbz-3-methyl- 3-azetidinecarboxylic acid Linker E3_Ligand E3 Ligase Ligand Ternary_Complex Ternary Complex Formation (Target Protein - PROTAC - E3 Ligase) Linker->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Synthesis_Workflow Start Commercially available 3-hydroxy-3-methylazetidine Step1 N-Protection (Cbz-Cl, Base) Start->Step1 Intermediate1 N-Cbz-3-hydroxy-3-methylazetidine Step1->Intermediate1 Step2 Oxidation (e.g., TEMPO/bleach or other mild oxidation) Intermediate1->Step2 Product N-Cbz-3-methyl-3-azetidinecarboxylic acid Step2->Product SPPS_Workflow Resin Resin-bound peptide with free N-terminus Activation Activation of N-Cbz-3-methyl-3- azetidinecarboxylic acid (e.g., HATU/DIPEA) Resin->Activation Coupling Coupling to the resin Activation->Coupling Washing Washing Coupling->Washing Deprotection Fmoc deprotection (if applicable for next cycle) Washing->Deprotection Cleavage Cleavage from resin and deprotection Deprotection->Cleavage Purification Purification of the final peptide Cleavage->Purification

References

Application Notes and Protocols: 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic Acid as a Constrained Amino Acid Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets.[1][2] The introduction of conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[3] Constrained amino acid analogues, by reducing the number of accessible conformations, pre-organize the peptide into a bioactive structure, thereby minimizing the entropic penalty of binding and enhancing target specificity.[2]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry and peptidomimetics.[4] Its incorporation into a peptide backbone imparts a significant degree of rigidity. This guide focuses on a specific and promising analogue: 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid . The presence of the 3-methyl group provides an additional steric constraint, further influencing the local conformation and potentially enhancing biological activity and metabolic stability. The benzyloxycarbonyl (Cbz) protecting group offers a versatile handle for peptide synthesis, with well-established protocols for both its introduction and selective removal.[5][6]

This document provides a comprehensive overview of the properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties is crucial for the effective application of this constrained amino acid analogue.

PropertyValueSource
Chemical Name This compound[7]
Synonyms 1-Cbz-3-methylazetidine-3-carboxylic acid[7]
CAS Number 1143525-35-2[7]
Molecular Formula C₁₃H₁₅NO₄[7]
Molecular Weight 249.27 g/mol [7]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in many organic solvents (e.g., DMF, DCM, MeOH)General Knowledge

Note: Detailed characterization data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this specific compound are not widely available in peer-reviewed literature but can be obtained from commercial suppliers upon request.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related azetidine-3-carboxylic acid derivatives.[8][9] The following proposed pathway involves the key steps of azetidine ring formation, N-protection, and stereoselective methylation.

Synthesis_Pathway A Commercially Available Starting Material (e.g., 3-hydroxyazetidine derivative) B N-Protection (Cbz-Cl, base) A->B Step 1 C Oxidation of 3-hydroxyl group B->C Step 2 D Formation of Ester (e.g., methyl ester) C->D Step 3 E α-Methylation (e.g., LDA, MeI) D->E Step 4 F Hydrolysis of Ester E->F Step 5 G 1-[(Benzyloxy)carbonyl]-3- methylazetidine-3-carboxylic acid F->G Step 6

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

  • N-Protection (Step 1): The use of benzyl chloroformate (Cbz-Cl) provides a stable protecting group for the azetidine nitrogen that is orthogonal to many other protecting groups used in peptide synthesis, such as Boc and Fmoc.[5][10] This allows for selective deprotection strategies during complex molecule synthesis.

  • α-Methylation (Step 4): This is a critical step for introducing the 3-methyl group. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is essential to deprotonate the α-carbon to the ester, forming an enolate, which can then be alkylated with methyl iodide (MeI). The stereoselectivity of this step can be influenced by the reaction conditions and any chiral auxiliaries present.

  • Hydrolysis (Step 5): The final step involves the saponification of the ester to yield the desired carboxylic acid, which is then ready for coupling in peptide synthesis.

Application in Peptide Synthesis: Protocols and Methodologies

The incorporation of this compound into a growing peptide chain requires careful consideration due to its steric hindrance. Standard solid-phase peptide synthesis (SPPS) protocols may need optimization.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is designed for the manual coupling of the sterically hindered this compound using a highly efficient coupling reagent.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times) and then DMF (2-3 times).[6]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.

    • Add DIPEA or NMM (6-10 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For highly hindered couplings, a double coupling may be necessary.[11]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Optional Capping:

    • If the coupling is incomplete (as determined by a colorimetric test like the Kaiser test), cap any unreacted N-terminal amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

SPPS_Workflow Start Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Cbz-Aze(Me)-OH (HATU/DIPEA in DMF) Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Next Proceed to next cycle or Cleavage Wash2->Next

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 2: Cleavage and Cbz-Deprotection

The Cbz group is typically removed by catalytic hydrogenolysis. This method is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS.[5]

Materials:

  • Peptide-resin containing the Cbz-protected azetidine analogue

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) source

Procedure:

  • Cleavage from Resin and Side-Chain Deprotection:

    • Treat the peptide-resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Lyophilize the crude peptide.

  • Cbz-Group Deprotection (Hydrogenolysis):

    • Dissolve the crude, Cbz-protected peptide in a suitable solvent like methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the fully deprotected peptide.[5]

Conformational Effects and Impact on Bioactivity

The incorporation of this compound is expected to have a profound impact on the conformational properties of peptides.

  • Induction of Turns: Azetidine-2-carboxylic acid residues have been shown to preferentially adopt γ-turn conformations in peptides, as opposed to the β-turns often induced by proline.[12] The four-membered ring of the azetidine forces a tighter turn in the peptide backbone.

  • Enhanced Rigidity: The presence of the α-methyl group in 2-alkyl-azetidine-2-carboxylic acids significantly enhances the turn-inducing ability of the azetidine ring.[12] By analogy, the 3-methyl group in our target molecule is expected to further restrict the conformational freedom around the Cα-Cβ bond, leading to a more defined and rigid local structure.

  • Metabolic Stability: The constrained nature of the azetidine ring and the steric hindrance provided by the methyl group can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[13][14]

While specific examples of bioactive peptides containing this compound are not prevalent in the current literature, the known effects of azetidine incorporation suggest its potential in the design of potent and stable peptide therapeutics. Azetidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[4][15]

Conclusion and Future Perspectives

This compound is a highly promising building block for the development of next-generation peptide therapeutics. Its ability to induce tight turns and increase metabolic stability makes it an attractive tool for designing peptides with improved pharmacological profiles. The protocols outlined in this guide provide a starting point for researchers to incorporate this constrained amino acid analogue into their peptide synthesis workflows. Further research into the specific conformational preferences and biological activities of peptides containing this unique building block will undoubtedly open new avenues in drug discovery.

References

Application Notes & Protocols: Strategic Incorporation of 1-Cbz-3-methylazetidine-3-carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Non-Canonical Amino Acids

In the landscape of modern peptide-based drug discovery, the rational incorporation of non-canonical amino acids is a cornerstone for optimizing therapeutic candidates.[1] These unique building blocks offer pathways to modulate peptide conformation, enhance proteolytic stability, and refine biological activity.[2][3] Among the diverse array of available structures, Cα-tetrasubstituted amino acids, particularly those with cyclic constraints, have garnered significant interest. The azetidine ring, a four-membered heterocycle, imparts a rigid structural element that can significantly influence peptide backbone geometry.[2][3] Specifically, the incorporation of azetidine-3-carboxylic acid derivatives has been shown to induce β-turn conformations, which are critical motifs in many biologically active peptides.[1]

This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a particularly challenging yet valuable building block: 1-Cbz-3-methylazetidine-3-carboxylic acid . As a Cα-tetrasubstituted and N-protected amino acid, its integration into a growing peptide chain presents considerable steric challenges that necessitate optimized synthetic strategies.[4][5] We will explore the causality behind experimental choices, from coupling reagent selection to deprotection tactics, providing researchers with the authoritative grounding required for successful and reproducible synthesis.

Core Concepts: Navigating the Synthetic Hurdles

The successful incorporation of 1-Cbz-3-methylazetidine-3-carboxylic acid hinges on overcoming two primary obstacles: the steric hindrance at the α-carbon and the management of the N-terminal Cbz protecting group within a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow.

  • Steric Hindrance: The presence of a methyl group and the azetidine ring at the α-carbon creates a sterically crowded environment. This bulkiness significantly slows the kinetics of amide bond formation, often leading to incomplete coupling and the generation of deletion sequences when using standard coupling reagents like DCC or DIC.[5][6]

  • Protecting Group Orthogonality: The Carboxybenzyl (Cbz) group is a classic amine protecting group, renowned for its stability.[4] While orthogonal to the base-labile Fmoc group, its removal requires conditions—typically catalytic hydrogenation or strong acids—that are not standard in a typical Fmoc-SPPS deprotection cycle.[7][8] This necessitates a strategic decision: either incorporate the Cbz-protected residue at the N-terminus of the peptide or perform an on-resin deprotection step.

The following sections will provide detailed, field-proven protocols to address these challenges effectively.

Experimental Workflow Overview

The overall process for incorporating 1-Cbz-3-methylazetidine-3-carboxylic acid can be visualized as a series of critical decision points and actions within a standard SPPS framework.

cluster_0 SPPS Cycle: Pre-incorporation cluster_1 Coupling of 1-Cbz-3-methylazetidine-3-carboxylic acid cluster_2 Post-Coupling Options Resin Resin Swelling & Fmoc Deprotection Activation Pre-activation: Amino Acid + Coupling Reagent + Base Resin->Activation Coupling Activation & Coupling Monitoring Coupling Monitoring (e.g., Kaiser Test) Coupling->Monitoring Activation->Coupling Monitoring->Coupling Incomplete (Perform Double Coupling) OptionA Option A: Cbz as N-terminal Cap Monitoring->OptionA Coupling Complete OptionB Option B: On-Resin Cbz Deprotection Monitoring->OptionB Coupling Complete CleavageA Cleavage & Global Deprotection OptionA->CleavageA ContinueSPPS Continue SPPS OptionB->ContinueSPPS CleavageB Cleavage & Global Deprotection ContinueSPPS->CleavageB

Caption: Workflow for incorporating the target amino acid.

Protocol 1: Optimized Coupling of 1-Cbz-3-methylazetidine-3-carboxylic acid

This protocol is designed to maximize coupling efficiency by employing a high-potency activating reagent and optimized reaction conditions. Double coupling is recommended as a default strategy to ensure the reaction proceeds to completion.

Materials:
  • Fmoc-deprotected peptide-resin

  • 1-Cbz-3-methylazetidine-3-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Methodology:
  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in NMP or DMF for at least 30 minutes.

    • Perform a final wash with the chosen coupling solvent (NMP is preferred for its superior solvating properties which can help mitigate peptide aggregation).[6]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 1-Cbz-3-methylazetidine-3-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

    • Add DIPEA (8 equivalents) to the mixture.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.

  • First Coupling:

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For automated synthesizers, a 2-hour coupling time is a good starting point.

    • For Microwave-Assisted SPPS: A shorter coupling time of 30-60 minutes at a controlled temperature of 50°C can be employed.[9][10][11] This can significantly improve efficiency, but caution is advised to prevent racemization if adjacent residues are sensitive (e.g., His, Cys).[9][12]

  • Washing:

    • Drain the reaction vessel and wash the resin thoroughly with NMP (3-5 times) to remove excess reagents.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test to check for the presence of free primary amines. For a successful coupling, the test should be negative (beads remain colorless or yellow). Note: The Kaiser test is not applicable if the N-terminal residue is a secondary amine like proline.

  • Second Coupling (Double Coupling):

    • Repeat steps 2 and 3 with a fresh solution of activated amino acid. This is a crucial step to drive the reaction to completion and avoid deletion sequences.[4]

    • Agitate for another 2-4 hours at room temperature (or 30-60 minutes with microwave assistance).

  • Final Washing:

    • Wash the resin thoroughly with NMP (3-5 times) followed by DCM (3-5 times) to prepare for the next step in the synthesis.

Quantitative Data Summary:
ParameterStandard CouplingMicrowave-Assisted CouplingRationale & Reference
Amino Acid Equiv. 44High excess to drive reaction for sterically hindered residues.[4][6]
Coupling Reagent HATU (3.9 eq.)HATU (3.9 eq.)Potent uronium salt activator overcomes steric barrier.[6]
Base DIPEA (8 eq.)DIPEA (8 eq.)Non-nucleophilic base for activation.
Solvent NMP or DMFNMP or DMFNMP has superior solvating properties.[6]
Temperature Room Temperature50 °CControlled heating accelerates slow kinetics.[9][10]
Time per Coupling 2-4 hours30-60 minutesMicrowave energy reduces reaction time significantly.[11]
Total Couplings 2 (Double Coupling)2 (Double Coupling)Ensures maximum yield and purity.[4]

Protocol 2: On-Resin Cbz Group Deprotection

If the 1-Cbz-3-methylazetidine-3-carboxylic acid is not the N-terminal residue, the Cbz group must be removed to allow for further peptide elongation. Catalytic transfer hydrogenation is a relatively mild and effective method for on-resin deprotection.[8][13]

Start Peptide-Resin with N-terminal Cbz group Wash1 Wash with Anhydrous Solvent (e.g., THF) Start->Wash1 Reaction Add Deprotection Cocktail: - Pd/C Catalyst - Hydrogen Donor (Ammonium Formate) - Solvent (THF/MeOH) Wash1->Reaction Agitate Agitate at RT (2-6 hours) Reaction->Agitate Filter Filter to Remove Catalyst (Use syringe filter) Agitate->Filter Wash2 Wash Resin Thoroughly: - THF/MeOH - DMF Filter->Wash2 End Deprotected Peptide-Resin (Ready for next coupling) Wash2->End

Caption: On-resin Cbz deprotection workflow.

Materials:
  • Cbz-protected peptide-resin

  • Palladium on Carbon (10% Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Methodology:
  • Resin Preparation:

    • Wash the Cbz-protected peptide-resin with THF (3 times) to ensure it is free of residual DMF and water.

  • Deprotection Reaction:

    • Prepare a deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve ammonium formate (5-10 equivalents) in a mixture of THF and MeOH (e.g., 1:1, 5 mL).

    • Caution: Handle Pd/C catalyst with care as it can be pyrophoric when dry.[7] Ensure it is wetted with solvent.

    • Add 10% Pd/C (typically 10-20% by weight relative to the resin) to the resin, followed by the ammonium formate solution.

    • Seal the reaction vessel and agitate gently at room temperature for 2-6 hours. Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Catalyst Removal:

    • Carefully filter the reaction solution away from the resin. It is critical to ensure all of the fine Pd/C catalyst is removed. Passing the solution and subsequent washes through a syringe fitted with a Celite plug or a fine frit is recommended.

  • Washing:

    • Wash the resin extensively to remove all traces of the catalyst and byproducts. A suggested washing sequence is:

      • THF/MeOH (1:1) (3 times)

      • THF (3 times)

      • DMF (5 times)

  • Confirmation of Deprotection:

    • The resin should now have a free secondary amine, ready for the next coupling cycle. A test cleavage and LC-MS analysis can confirm the successful removal of the Cbz group (mass difference of 134.05 Da).

Characterization and Analysis

After cleavage from the resin and global deprotection, the final peptide must be characterized to confirm its identity and purity.

  • Mass Spectrometry (LC-MS): This is the primary tool for confirming the correct molecular weight of the synthesized peptide. The incorporation of 1-Cbz-3-methylazetidine-3-carboxylic acid will result in a mass increase of 231.26 Da (C₁₃H₁₃NO₂) compared to the parent peptide without this residue. After Cbz deprotection, the incorporated residue mass is 97.11 Da (C₅H₉NO).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, ¹H and ¹³C NMR can be employed.[1][14][15] The spectra of peptides containing the 3-methylazetidine-3-carboxylic acid moiety will exhibit characteristic signals for the azetidine ring protons and the additional methyl group, distinguishing it from canonical amino acids.

  • High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase HPLC is used to assess the purity of the crude peptide. The incorporation of this constrained, non-canonical amino acid may alter the peptide's retention time compared to analogous sequences.

Conclusion and Expert Recommendations

The incorporation of 1-Cbz-3-methylazetidine-3-carboxylic acid is a challenging but achievable synthetic endeavor that can yield peptides with unique structural and functional properties. The keys to success are acknowledging the inherent steric hindrance and planning the synthesis accordingly.

Key Takeaways:

  • Embrace Potent Reagents: Do not rely on standard carbodiimide-based coupling methods. Uronium or phosphonium salt reagents like HATU are essential.

  • Double Couple as a Standard: To mitigate the risk of deletion sequences, a double coupling strategy should be the default procedure.

  • Leverage Technology: Microwave-assisted synthesis can dramatically reduce reaction times and improve outcomes, but requires careful temperature control.

  • Plan Your N-Terminus: Decide early if the Cbz-protected residue will be at the N-terminus or if an on-resin deprotection will be necessary. Catalytic transfer hydrogenation is a viable on-resin deprotection method.

By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this valuable non-canonical amino acid into their peptide synthesis workflows, paving the way for the development of novel and more effective peptide therapeutics.

References

Introduction: The Challenge of Deprotecting a Sterically Hindered Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Cbz Deprotection Methods for 3-Methylazetidine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

3-Methylazetidine-3-carboxylic acid is a valuable, conformationally constrained building block in medicinal chemistry, prized for its ability to introduce rigidity and novel vectors into drug candidates.[1] The azetidine ring, a four-membered heterocycle, can offer significant advantages in tuning the physicochemical properties of a molecule.[2] Protecting the azetidine nitrogen is a critical step in its synthetic application, with the benzyloxycarbonyl (Cbz or Z) group being a common choice due to its general stability.[3]

However, the deprotection of the Cbz group from 3-methylazetidine-3-carboxylic acid presents a unique set of challenges. The nitrogen atom is sterically encumbered by the adjacent quaternary carbon bearing both a methyl and a carboxylic acid group. This steric hindrance can significantly impact the efficiency of standard deprotection protocols. Furthermore, the final product is a zwitterionic amino acid, which requires careful consideration during the reaction work-up and purification stages.

This guide provides a detailed analysis of suitable N-Cbz deprotection methods for this specific substrate. It moves beyond simple protocol listings to explain the underlying principles and rationale for experimental choices, offering field-proven insights to guide researchers toward successful and efficient synthesis.

Comparative Overview of Deprotection Strategies

The selection of a deprotection method is critical and depends on the substrate's molecular architecture, the presence of other functional groups, and safety considerations.[4] For 3-methylazetidine-3-carboxylic acid, the primary methods to consider are catalytic hydrogenolysis, transfer hydrogenation, and acid-mediated cleavage.

Method Category Reagents/Conditions Key Advantages for this Substrate Potential Limitations & Considerations
Catalytic Hydrogenolysis H₂ gas, Palladium on Carbon (Pd/C), in MeOH or EtOH.[5]- Mild and Clean: Neutral pH, high yields, and byproducts are volatile (toluene, CO₂).[4] - Compatible: Does not affect the carboxylic acid or the azetidine ring.- Steric Hindrance: Reaction may be slow, requiring higher catalyst loading, pressure, or temperature. - Safety: Requires specialized equipment for handling flammable H₂ gas.[5]
Catalytic Transfer Hydrogenolysis Ammonium formate (HCO₂NH₄) or Formic Acid, Pd/C, in MeOH.[4][6]- Enhanced Safety: Avoids the use of high-pressure hydrogen gas, making it more accessible and safer for scale-up.[4] - Effective: Generally provides high yields under mild conditions (room temperature to gentle heating).- Stoichiometric Reagents: Requires multiple equivalents of the hydrogen donor, which must be removed during work-up. - Catalyst Poisoning: Susceptible to catalyst poisoning by sulfur or phosphorus-containing impurities.[7]
Acid-Mediated Cleavage 33% HBr in Acetic Acid (HBr/AcOH), room temperature.[4][8]- Orthogonal Strategy: Excellent choice if the molecule contains other reducible groups (e.g., alkenes, alkynes) incompatible with hydrogenation.[4] - Metal-Free: Avoids potential contamination of the product with residual palladium.[9]- Harsh Conditions: Can be corrosive and may not be suitable for highly acid-sensitive substrates. - Work-up: Requires careful neutralization of the acidic reaction mixture.
Lewis Acid-Mediated Cleavage Trimethylsilyl Iodide (TMSI), generated in situ from TMSCl and NaI.[10][11]- Alternative to Hydrogenolysis: Can be effective when catalytic methods fail.- Reactive Byproduct: Generates benzyl iodide, a potent alkylating agent, which can cause side reactions.[12] - Moisture Sensitive: TMSI is highly sensitive to hydrolysis.[13]

Method 1: Catalytic Hydrogenolysis with H₂/Pd-C

This is the most widely used and often cleanest method for Cbz deprotection.[5] The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas on the surface of a palladium catalyst.[5] For the sterically hindered 3-methylazetidine-3-carboxylic acid, optimizing catalyst loading and hydrogen pressure is key to achieving a reasonable reaction rate.

Mechanism of Catalytic Hydrogenolysis

The process begins with the adsorption of the Cbz-protected substrate and hydrogen onto the palladium catalyst surface. The palladium facilitates the cleavage of the benzylic C-O bond and the subsequent hydrogenolysis, releasing the free amine, toluene, and carbon dioxide.

cluster_0 Catalyst Surface (Pd/C) cluster_1 Solution Phase Cbz_Substrate R₂N-Cbz Pd_Surface Pd(0) Surface Cbz_Substrate->Pd_Surface Adsorption H2 H₂ H2->Pd_Surface Adsorption Free_Amine R₂NH₂⁺ (as salt or zwitterion) Pd_Surface->Free_Amine Hydrogenolysis Toluene Toluene Pd_Surface->Toluene CO2 CO₂ Pd_Surface->CO2

Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Detailed Protocol

Materials:

  • 1-Cbz-3-methylazetidine-3-carboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10-20 mol% by weight of substrate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Dissolution: In a suitable hydrogenation vessel, dissolve the Cbz-protected substrate in methanol. The choice of solvent is crucial; methanol or ethanol is typically effective for dissolving both the starting material and the resulting zwitterionic amino acid product.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[5] The catalyst is often pyrophoric, especially when dry, so handling it wet is recommended.[5] A higher catalyst loading (up to 20% w/w) may be necessary to overcome the steric hindrance.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel (typically 1-4 atm or ~50 psi) and stir the mixture vigorously at room temperature.[14] Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A common method is to take a small aliquot, filter it through a syringe filter to remove the Pd/C, and analyze the filtrate. The reaction is complete when the starting material is no longer observed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5] Wash the Celite pad thoroughly with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude 3-methylazetidine-3-carboxylic acid, which can be purified further by recrystallization if necessary.

Method 2: Catalytic Transfer Hydrogenation

This method is a safer and more convenient alternative to using hydrogen gas, especially for labs not equipped for pressure reactions.[4] It employs a hydrogen donor, such as ammonium formate, which decomposes on the catalyst surface to generate hydrogen in situ.[6]

Experimental Workflow

A Dissolve Substrate in MeOH B Add Pd/C Catalyst A->B C Add Ammonium Formate B->C D Stir at RT or Gentle Heat C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F Reaction Complete G Concentrate Filtrate F->G H Purify Product (if needed) G->H Cbz_Substrate R₂N-Cbz Protonation Protonation (H⁺ from HBr) Cbz_Substrate->Protonation H⁺ Carbamic_Acid Unstable Carbamic Acid Intermediate Protonation->Carbamic_Acid Br⁻ attack on Benzyl-C Benzyl_Bromide Benzyl Bromide Protonation->Benzyl_Bromide Free_Amine R₂NH₃⁺ Br⁻ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

References

Application Note & Protocols: Synthesis of Drug Intermediates from 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged from a chemical curiosity to a privileged scaffold in drug design.[1][2] This saturated four-membered nitrogen-containing heterocycle offers a unique combination of properties: its inherent ring strain imparts a distinct three-dimensional geometry that can improve binding to biological targets, while its physicochemical characteristics can enhance properties like solubility and metabolic stability.[1][3] Azetidine carboxylic acids, in particular, serve as invaluable building blocks for creating diverse libraries of biologically active compounds.[4]

This guide focuses on a specific, highly versatile building block: 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid (also known as 1-Cbz-3-methylazetidine-3-carboxylic acid).[5] This molecule is strategically designed for synthetic utility. The azetidine ring provides the core scaffold, the quaternary methyl group at the 3-position introduces a specific steric constraint, the carboxylic acid serves as a primary handle for derivatization, and the benzyloxycarbonyl (Cbz) group provides robust protection for the ring's nitrogen atom.

This application note provides a detailed exploration of two fundamental transformations essential for utilizing this building block in drug discovery campaigns: (1) the formation of amide bonds to create core drug intermediates and (2) the subsequent deprotection of the azetidine nitrogen to either reveal a key pharmacophoric element or enable further synthetic elaboration.

Part 1: Amide Coupling – Forging the Core Structure

Scientific Rationale: The Primacy of the Amide Bond

The amide bond is the most common linkage found in pharmaceuticals, making its formation one of the most frequently performed reactions in medicinal chemistry.[6][7] The direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[8] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.

This activation is typically achieved in situ using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine nucleophile to form the desired amide.[6][8]

While numerous coupling reagents exist, such as carbodiimides (DCC, EDC) and phosphonium salts (BOP), aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often favored. HATU is particularly effective for coupling sterically hindered acids or less nucleophilic amines, minimizing side reactions and reducing the risk of racemization at adjacent chiral centers.[9] The choice of an appropriate base, such as N,N-diisopropylethylamine (DIPEA), is also critical to neutralize the acid formed during the reaction without interfering with the coupling process.

Visualization: Amide Coupling Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Purification A Cbz-Azetidine Carboxylic Acid D Activated Ester Intermediate A->D Reacts with B Coupling Reagent (e.g., HATU) B->D Facilitates C Base (DIPEA) in Aprotic Solvent (DMF) F Target Amide Intermediate D->F Reacts with E Amine (R-NH2) E->F G Aqueous Work-up & Extraction F->G H Column Chromatography G->H I Pure Amide Product H->I

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for coupling this compound with a representative amine.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq) to the solution. Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove unreacted starting materials, excess reagents, and DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.

Data Presentation: Representative Amide Coupling Reactions
Amine SubstrateProduct StructureTypical YieldNotes
Benzylamine85-95%A straightforward coupling with a primary amine.
Morpholine80-90%Effective coupling with a cyclic secondary amine.
Aniline70-85%Lower nucleophilicity of aniline may require longer reaction times.
(R)-1-Phenylethanamine80-90%Minimal racemization is expected with HATU.

Part 2: Cbz Deprotection – Unveiling the Azetidine Nitrogen

Scientific Rationale: Strategic Removal of a Protecting Group

The Cbz (benzyloxycarbonyl) group is a widely used protecting group for amines due to its stability under a broad range of conditions.[10] Its removal is a critical step that unmasks the azetidine nitrogen, yielding a secondary amine. This amine can be a crucial part of the final drug's pharmacophore or a handle for subsequent synthetic diversification (e.g., reductive amination, acylation, or sulfonylation).

The choice of deprotection method is paramount and depends entirely on the functional groups present in the rest of the molecule.

  • Catalytic Hydrogenolysis: This is the most common and often cleanest method for Cbz removal.[10] The reaction involves a palladium catalyst (typically on carbon, Pd/C) and a source of hydrogen (H₂ gas). The catalyst facilitates the cleavage of the weak benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as byproducts. Its primary limitation is its incompatibility with other reducible groups, such as alkenes, alkynes, nitro groups, and some sensitive halogenated aromatics.

  • Acid-Mediated Deprotection: When hydrogenolysis is not viable, acidic conditions provide a robust alternative.[11] Reagents like hydrogen bromide in acetic acid (HBr/AcOH) or hydrochloric acid (HCl) can effectively cleave the Cbz group.[11] These methods are metal-free but can be harsh, posing a risk to other acid-sensitive functional groups within the molecule, such as t-butyl esters or Boc protecting groups.

Visualization: Cbz Deprotection Decision Pathway

G Start Cbz-Protected Intermediate Check Does the molecule contain reducible functional groups? (e.g., alkenes, alkynes, nitro) Start->Check Hydrogenolysis Protocol 2.1: Catalytic Hydrogenolysis (Pd/C, H2) Check->Hydrogenolysis No Acid Protocol 2.2: Acid-Mediated Deprotection (e.g., HCl) Check->Acid Yes End Deprotected Azetidine Intermediate Hydrogenolysis->End Acid->End

Caption: Decision diagram for selecting a Cbz deprotection method.

Experimental Protocols

Materials:

  • Cbz-protected amide intermediate (1.0 eq)

  • Palladium on carbon (10% w/w, ~5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected intermediate in a suitable solvent like methanol or ethanol in a flask designed for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle it in a well-ventilated area and avoid ignition sources.

  • Purge the flask with an inert gas (nitrogen or argon), then evacuate and backfill with hydrogen gas from a balloon. For larger scales or less reactive substrates, a Parr hydrogenation apparatus may be used to apply higher pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicate reaction completion.

  • Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected azetidine intermediate, which is often pure enough for the next step or can be further purified if necessary.

Materials:

  • Cbz-protected amide intermediate (1.0 eq)

  • Hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane or concentrated HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Cbz-protected intermediate in a suitable solvent such as ethyl acetate or dichloromethane.

  • Add the acidic reagent (e.g., 4M HCl in dioxane, 5-10 eq) to the solution at room temperature.

  • Stir the mixture for 1-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (>8).

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected azetidine intermediate.

Data Presentation: Comparison of Deprotection Methods
ParameterCatalytic Hydrogenolysis (Pd/C, H₂)Acid-Mediated Deprotection (HCl)
Mechanism Cleavage of benzylic C-O bondAcid-catalyzed cleavage
Reagents Pd/C, H₂ gasHCl, HBr/AcOH, TMSI[12]
Advantages Very mild conditions, clean byproducts (toluene, CO₂), high yieldsMetal-free, often faster, useful when hydrogenation is not possible[11]
Disadvantages Incompatible with reducible groups (alkenes, etc.), catalyst can be pyrophoric, requires H₂ gas handling[10]Harsh conditions, incompatible with acid-labile groups (Boc, t-butyl esters), requires careful neutralization
Work-up Simple filtration of catalystAqueous work-up and extraction

Conclusion

This compound stands as a powerful and versatile building block for the synthesis of novel drug intermediates. The protocols detailed herein for amide bond formation and subsequent Cbz-group deprotection provide reliable and adaptable methods for researchers in drug discovery. The strategic application of HATU-mediated coupling ensures efficient construction of the core amide structure, while the choice between catalytic hydrogenolysis and acid-mediated cleavage offers flexibility for the critical deprotection step, accommodating a wide range of molecular architectures. Mastery of these synthetic transformations enables the rapid generation of diverse azetidine-based compounds, paving the way for the discovery of next-generation therapeutics.

References

Application Notes & Protocols: The Strategic Role of 1-Cbz-3-methylazetidine-3-carboxylic acid in PROTAC and ADC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The efficacy of targeted therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is critically dependent on the linker component that connects the targeting moiety to the functional payload.[1][2] While often perceived as a simple spacer, the linker's chemical architecture dictates crucial pharmacological properties, including solubility, metabolic stability, cell permeability, and the precise spatial orientation required for biological activity.[][4] This guide delves into the strategic application of 1-Cbz-3-methylazetidine-3-carboxylic acid, a specialized building block, in the design of advanced linkers for both PROTACs and ADCs.

Historically, linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[5] However, the field is increasingly recognizing the limitations of high flexibility, such as entropic penalties upon binding and potential for undesirable physicochemical properties.[4] This has spurred a shift towards more rigid and conformationally constrained linkers. The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a superior structural motif.[6] Specifically, 1-Cbz-3-methylazetidine-3-carboxylic acid offers a unique combination of properties:

  • Conformational Rigidity: The strained four-membered ring restricts rotational freedom, which can pre-organize the linker into a bioactive conformation. This reduces the entropic penalty of binding and can lead to more stable and potent ternary complex formation in PROTACs.[1][4]

  • Improved Physicochemical Properties: The azetidine ring, combined with the polar carboxylic acid group, can enhance aqueous solubility and modulate lipophilicity. This is crucial for mitigating the aggregation issues often caused by hydrophobic payloads in ADCs and improving the overall drug-like properties of PROTACs.[7][8]

  • Metabolic Stability: The azetidine heterocycle is less susceptible to common metabolic pathways like N-dealkylation compared to larger rings such as piperidine, potentially leading to a longer half-life and improved in vivo exposure.[6]

  • Three-Dimensional Vector: The tertiary carbon at the 3-position, bearing both a methyl and a carboxyl group, provides a defined three-dimensional exit vector, allowing for precise control over the orientation of the attached ligands.

This document provides a comprehensive overview, comparative data, and detailed synthetic protocols for leveraging this advanced building block in next-generation PROTAC and ADC development.

Application in PROTAC Linker Design

In PROTACs, the linker's role is to orchestrate the formation of a productive ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[9] The linker's length and geometry are paramount.[10] An improperly designed linker can lead to steric clashes or unfavorable protein-protein interactions, hindering ubiquitination and subsequent degradation.[4]

The incorporation of 1-Cbz-3-methylazetidine-3-carboxylic acid introduces a rigid "kink" in the linker. This structural constraint can be advantageous, locking the PROTAC into a conformation that is optimal for ternary complex formation and enhancing cooperativity between the POI and the E3 ligase.[1]

Workflow for PROTAC Synthesis using Azetidine Building Block

The following diagram outlines a typical workflow for incorporating the azetidine moiety into a PROTAC. The synthesis is modular, involving the separate preparation of the POI ligand and E3 ligase ligand, followed by their conjugation via the azetidine-containing linker.

PROTAC_Synthesis_Workflow cluster_0 Module 1: POI Ligand Preparation cluster_1 Module 2: Linker Synthesis cluster_2 Module 3: E3 Ligand Preparation cluster_3 Module 4: Final Assembly & Purification POI_Ligand Functionalized POI Ligand (e.g., with terminal amine) Amide_Coupling_1 Amide Coupling with Bifunctional Spacer (e.g., Amino-PEG-alkyne) POI_Ligand->Amide_Coupling_1 Not shown for simplicity, can be coupled at various stages Azetidine 1-Cbz-3-methylazetidine- 3-carboxylic acid Linker_Activation Activate Carboxyl Group (e.g., HATU, HOBt) Azetidine->Linker_Activation Linker_Activation->Amide_Coupling_1 Azetidine_Linker Alkyne-Azetidine-Linker Intermediate Amide_Coupling_1->Azetidine_Linker Click_Chemistry CuAAC 'Click' Reaction Azetidine_Linker->Click_Chemistry E3_Ligand Functionalized E3 Ligand (e.g., with terminal azide) E3_Ligand->Click_Chemistry Crude_PROTAC Crude PROTAC Click_Chemistry->Crude_PROTAC Purification Purification (e.g., Prep-HPLC) Crude_PROTAC->Purification Final_PROTAC Final Azetidine-PROTAC Purification->Final_PROTAC

Caption: Modular workflow for azetidine-PROTAC synthesis.

Protocol: Synthesis of an Azetidine-Containing Linker Intermediate

This protocol describes the coupling of 1-Cbz-3-methylazetidine-3-carboxylic acid to a bifunctional spacer (e.g., an amino-PEG-alkyne) for subsequent click chemistry conjugation.[11]

Materials:

  • 1-Cbz-3-methylazetidine-3-carboxylic acid (1.0 eq)

  • Amino-PEGn-Alkyne (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Cbz-3-methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. The formation of the active ester is the crucial step for efficient amide bond formation.[12]

  • Coupling: Add a solution of Amino-PEGn-Alkyne (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring (QC Checkpoint): Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure azetidine-linker intermediate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Application in ADC Linker Design

In Antibody-Drug Conjugates (ADCs), the linker must be stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, but allow for efficient payload release within the target cancer cell.[][8] The physicochemical properties of the linker are also paramount. Many potent cytotoxic payloads are highly hydrophobic, and when conjugated to an antibody at a high drug-to-antibody ratio (DAR), they can induce aggregation, leading to rapid clearance and reduced efficacy.[7][13]

1-Cbz-3-methylazetidine-3-carboxylic acid serves as a "hydrophilicity modulator." By incorporating it into an otherwise hydrophobic linker, the overall polarity of the linker-payload system can be increased. This helps to mitigate aggregation and improve the ADC's pharmacokinetic profile.[7] The rigidity of the azetidine ring can also provide a defined distance and geometry between the antibody and the payload.

Workflow for ADC Linker-Payload Synthesis

The diagram below illustrates the synthesis of a linker-payload construct featuring the azetidine moiety, ready for conjugation to a monoclonal antibody (mAb).

ADC_Linker_Synthesis_Workflow cluster_0 Module 1: Azetidine Functionalization cluster_1 Module 2: Payload Attachment cluster_2 Module 3: Final Functionalization & Purification Azetidine 1-Cbz-3-methylazetidine- 3-carboxylic acid Amide_Coupling_1 Couple to Cleavable Moiety (e.g., Val-Cit-PABC) Azetidine->Amide_Coupling_1 Azetidine_VC_PABC Azetidine-Val-Cit-PABC Intermediate Amide_Coupling_1->Azetidine_VC_PABC Amide_Coupling_2 Couple Payload to Linker Azetidine_VC_PABC->Amide_Coupling_2 Payload Cytotoxic Payload (e.g., MMAE) Payload->Amide_Coupling_2 Linker_Payload Azetidine-Linker-Payload (Cbz protected) Amide_Coupling_2->Linker_Payload Deprotection Cbz Deprotection (e.g., H₂, Pd/C) Linker_Payload->Deprotection Free_Amine Linker-Payload with Free Amine Deprotection->Free_Amine Final_Coupling Couple to mAb Conjugation Handle (e.g., MC-OSu) Free_Amine->Final_Coupling Final_Construct Final Linker-Payload Final_Coupling->Final_Construct Purification Purification (HPLC) Final_Construct->Purification

Caption: Synthesis of an ADC linker-payload with an azetidine moiety.

Protocol: Incorporation of Azetidine into a Cleavable ADC Linker

This protocol details the initial step of coupling the azetidine building block to a cathepsin-cleavable valine-citrulline (Val-Cit) dipeptide linker.

Materials:

  • 1-Cbz-3-methylazetidine-3-carboxylic acid (1.2 eq)

  • Fmoc-Val-Cit-PABC-PNP (p-nitrophenyl carbonate) (1.0 eq)

  • HOBt (Hydroxybenzotriazole) (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: Dissolve 1-Cbz-3-methylazetidine-3-carboxylic acid (1.2 eq) and HOBt (1.5 eq) in anhydrous DMF. Add a carbodiimide coupling agent like DIC (N,N'-Diisopropylcarbodiimide) (1.2 eq) and stir for 30 minutes at 0°C to pre-form the active ester.

  • Primary Amine Preparation: In a separate flask, dissolve Fmoc-Val-Cit-PABC-PNP (1.0 eq) in DMF. Add piperidine (20% v/v) to remove the Fmoc protecting group from the valine's N-terminus, exposing the primary amine. Monitor by TLC until the starting material is consumed (typically 30-60 minutes). Quench with a weak acid (e.g., acetic acid) and use the resulting solution directly or after a preliminary work-up.

  • Coupling Reaction: Add the solution containing the deprotected Val-Cit peptide and DIPEA (3.0 eq) to the pre-activated azetidine carboxylic acid solution from step 1.

  • Reaction & Monitoring (QC Checkpoint): Allow the mixture to warm to room temperature and stir overnight. Monitor for the formation of the desired product by LC-MS.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 2.2. Purify the resulting crude product by preparative reverse-phase HPLC to obtain the Cbz-Azetidine-Val-Cit-PABC-PNP linker.

  • Characterization: Verify the identity and purity via analytical HPLC, HRMS, and NMR spectroscopy. This intermediate is now ready for subsequent coupling to the cytotoxic payload.

Comparative Data Summary

The strategic inclusion of the 1-Cbz-3-methylazetidine-3-carboxylic acid moiety can significantly improve the physicochemical properties of linkers compared to standard alkyl or PEG-based linkers.

PropertyStandard Alkyl LinkerStandard PEG LinkerAzetidine-Modified Linker Rationale & Advantage
Aqueous Solubility LowHighModerate to HighBalances hydrophilicity to prevent aggregation without being overly polar, which can hinder cell entry.[7]
Conformational Rigidity Low (Flexible)Low (Flexible)High (Constrained) Pre-organizes the molecule for optimal binding, reducing the entropic penalty.[1][4]
Metabolic Stability Variable (Prone to oxidation)Moderate (Prone to ether cleavage)High The azetidine ring is resistant to N-dealkylation, a common metabolic liability.[6]
Synthetic Complexity LowLowModerateThe benefits in performance often justify the more involved synthesis.[1]
Cell Permeability HighLowModerateThe rigid, non-polar character can aid membrane transit compared to long PEG chains.[14]

Conclusion & Future Outlook

1-Cbz-3-methylazetidine-3-carboxylic acid is a powerful and versatile building block for overcoming key challenges in the development of PROTACs and ADCs. Its ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties provides medicinal chemists with a sophisticated tool for fine-tuning linker performance. By moving beyond simple, flexible spacers and embracing rationally designed, rigid components like the azetidine scaffold, researchers can develop more potent, selective, and developable targeted therapies. The continued exploration of such "linkerology" is essential for unlocking the full therapeutic potential of these next-generation modalities.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields, minimize impurities, and confidently address challenges that may arise during your experimental work.

Overview of the Synthetic Strategy

The synthesis of this compound, a valuable building block in medicinal chemistry, presents unique challenges due to the inherent ring strain of the azetidine core.[1] A common and effective strategy involves a two-step process starting from the commercially available precursor, 1-Cbz-3-cyanoazetidine. This method circumvents the difficulties of direct azetidine ring formation with the desired substitution pattern.

The overall transformation is as follows:

  • α-Methylation of 1-Cbz-3-cyanoazetidine: Deprotonation at the carbon adjacent to the nitrile group, followed by quenching with an electrophilic methyl source.

  • Hydrolysis of the Nitrile: Conversion of the 3-cyano-3-methylazetidine intermediate to the corresponding carboxylic acid.

This guide will focus on optimizing each of these critical steps.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion During the Methylation Step

  • Question: I am not observing significant consumption of my starting material, 1-Cbz-3-cyanoazetidine, after adding the base and methyl iodide. What could be the problem?

  • Answer: This is a common issue that can often be traced back to the deprotonation step. The acidity of the α-proton is moderate, and incomplete deprotonation is a frequent cause of low conversion.

    • Causality: The choice of base and reaction conditions are critical for generating the carbanion intermediate. Insufficiently strong base, inadequate temperature control, or the presence of proton sources can all hinder the reaction.

    • Troubleshooting Steps:

      • Base Selection: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are commonly used strong, non-nucleophilic bases suitable for this transformation. Ensure the base is freshly prepared or properly stored to maintain its reactivity.

      • Temperature Control: The deprotonation is typically carried out at low temperatures (-78 °C) to minimize side reactions. Ensure your cooling bath is stable and the internal reaction temperature is maintained.

      • Solvent Purity: Use anhydrous solvents (e.g., THF, diethyl ether) to prevent quenching of the strong base and the carbanion intermediate.

      • Reagent Addition: Add the base slowly to the solution of 1-Cbz-3-cyanoazetidine to ensure efficient deprotonation without localized high concentrations that could lead to side reactions.

Issue 2: Formation of Multiple Products in the Methylation Reaction

  • Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the likely side products and how can I avoid them?

  • Answer: The formation of multiple products suggests competing reaction pathways. In this specific methylation, several side reactions are possible.

    • Causality: The carbanion intermediate is highly reactive and can participate in undesired reactions if not properly controlled. Over-alkylation or reaction with other electrophiles can lead to a complex product mixture.

    • Potential Side Reactions and Solutions:

Side ProductProbable CauseRecommended Solution
Dialkylated Product Use of excess methyl iodide or prolonged reaction time at elevated temperatures.Use a slight excess (1.1-1.2 equivalents) of methyl iodide and maintain a low temperature (-78 °C) during and after its addition. Quench the reaction once the starting material is consumed.
Unreacted Starting Material Incomplete deprotonation.Refer to the troubleshooting steps for "Low or No Conversion".
Products from Ring Opening The strained azetidine ring can be susceptible to cleavage under harsh conditions.Maintain low temperatures throughout the reaction and use a non-nucleophilic base.

Issue 3: Incomplete Hydrolysis of the Nitrile

  • Question: I am struggling to fully convert the methylated nitrile intermediate to the final carboxylic acid. My reaction seems to stall.

  • Answer: The hydrolysis of sterically hindered nitriles can be challenging. The methyl group at the 3-position increases steric hindrance around the nitrile, making it less accessible to nucleophilic attack.[2]

    • Causality: Both acidic and basic hydrolysis require the approach of a nucleophile (water or hydroxide) to the carbon of the nitrile. Steric hindrance can significantly slow down this process.

    • Troubleshooting Steps:

      • Harsher Reaction Conditions: You may need to employ more forcing conditions than for unhindered nitriles. This can include:

        • Basic Hydrolysis: Using a higher concentration of NaOH or KOH (e.g., 6-12 M) and refluxing for an extended period. The use of a co-solvent like ethanol or isopropanol can improve solubility.

        • Acidic Hydrolysis: Refluxing in a strong acid such as 6M HCl or a mixture of concentrated sulfuric acid in an alcohol.

      • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of hindered nitriles by providing efficient and rapid heating.

      • Monitoring the Reaction: Use HPLC or LC-MS to monitor the progress of the reaction, as TLC may not be sufficient to distinguish between the nitrile and the carboxylic acid or intermediate amide.

Issue 4: Difficulty in Purifying the Final Product

  • Question: My final product, 1-Cbz-3-methylazetidine-3-carboxylic acid, is difficult to purify. I am observing streaking on my silica gel column and poor recovery.

  • Answer: The final product is a zwitterionic compound at its isoelectric point, which can lead to purification challenges.[3][4]

    • Causality: Zwitterions can exhibit unusual solubility profiles and interact strongly with silica gel, leading to poor chromatographic behavior.

    • Purification Strategies:

      • Acidified Silica Gel Chromatography: Add a small amount of a volatile acid (e.g., 0.5-1% acetic or formic acid) to the eluent. This will protonate the carboxylate, reducing the zwitterionic character and minimizing tailing on the column.

      • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase (C18) HPLC or flash chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be a good alternative.

      • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems, such as water/isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

      • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be employed to separate the zwitterionic product from charged or neutral impurities.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting material?

    • A1: The most direct precursor is 1-Cbz-3-cyanoazetidine (CAS 288851-42-3).[5] Ensure the purity of this starting material, as impurities can complicate the methylation step.

  • Q2: Can I use a different protecting group instead of Cbz?

    • A2: Yes, the tert-butoxycarbonyl (Boc) group is a common alternative. The choice between Boc and Cbz depends on the overall synthetic strategy and the desired deprotection conditions. Cbz is removed by hydrogenolysis, while Boc is removed with acid.[6][7] This allows for orthogonal protection schemes in more complex syntheses.

  • Q3: How do I monitor the progress of the methylation reaction?

    • A3: Thin-layer chromatography (TLC) is a convenient method. Use a solvent system that gives good separation between the starting material and the more nonpolar methylated product (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate can help visualize the spots. LC-MS can also be used for more precise monitoring.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Strong bases like LDA and LiHMDS are pyrophoric and corrosive. They should be handled under an inert atmosphere (nitrogen or argon) with appropriate personal protective equipment. Methyl iodide is a toxic and volatile alkylating agent and should be handled in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: α-Methylation of 1-Cbz-3-cyanoazetidine

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-Cbz-3-cyanoazetidine (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LiHMDS (1.1 eq, 1.0 M in THF) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.

  • Methylation: Add methyl iodide (1.2 eq) dropwise. Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methylated nitrile.

Protocol 2: Hydrolysis of 1-Cbz-3-cyano-3-methylazetidine

  • Setup: To a round-bottom flask containing the crude methylated nitrile from the previous step, add a 6 M aqueous solution of sodium hydroxide and ethanol (1:1 v/v).

  • Reaction: Heat the mixture to reflux and monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography or crystallization as described in the troubleshooting section.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: α-Methylation cluster_step2 Step 2: Nitrile Hydrolysis start 1-Cbz-3-cyanoazetidine deprotonation Deprotonation (LiHMDS, THF, -78°C) start->deprotonation methylation Methylation (CH3I) deprotonation->methylation intermediate 1-Cbz-3-cyano-3-methylazetidine methylation->intermediate hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product 1-Cbz-3-methylazetidine- 3-carboxylic acid acidification->product

Caption: Synthetic workflow for this compound.

Potential Side Reactions in Methylation

SideReactions cluster_pathways Reaction Pathways carbanion Carbanion Intermediate desired_product Desired Methylated Product carbanion->desired_product + CH3I (1 eq) dialkylated Dialkylated Product carbanion->dialkylated + Excess CH3I / High Temp ring_opened Ring-Opened Product carbanion->ring_opened Harsh Conditions

Caption: Competing pathways in the methylation of 1-Cbz-3-cyanoazetidine.

References

Technical Support Center: Purification of 1-Cbz-3-methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Cbz-3-methylazetidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet sometimes challenging, building block. As a constrained, non-proteinogenic amino acid derivative, its purity is paramount for successful downstream applications, from peptide synthesis to the development of novel therapeutics.

This guide moves beyond generic protocols to provide a deeper understanding of the "why" behind each purification step. We will explore the common pitfalls encountered during its isolation and offer field-proven troubleshooting strategies to achieve high purity and yield.

Troubleshooting Guide: From Crude Reaction to Purified Product

The primary synthetic route to 1-Cbz-3-methylazetidine-3-carboxylic acid often involves the alkylation of the α-carbon of its precursor, 1-Cbz-azetidine-3-carboxylic acid. This seemingly straightforward transformation can introduce a variety of impurities that complicate purification.

Issue 1: Persistent Impurities After Initial Aqueous Work-up

Symptom: Your crude product, after extraction, shows multiple spots on a Thin Layer Chromatography (TLC) analysis, even after aqueous washes.

Root Cause Analysis: The impurities likely stem from the preceding synthetic steps. The most common culprits are:

  • Unreacted Starting Material (1-Cbz-azetidine-3-carboxylic acid): Incomplete alkylation is a frequent issue. Due to its similar acidic nature and polarity, it can be difficult to separate from the desired product.

  • Di-alkylated Byproducts: Over-alkylation at the nitrogen or carboxylic acid can occur, though less common under controlled conditions.

  • Impurities from the Cbz-protection step: Reagents like benzyl chloroformate (Cbz-Cl) can introduce side products if not completely removed.[1][2] For instance, residual benzyl alcohol can be present.

  • Base-related Impurities: If a strong base like LDA is used for deprotonation prior to alkylation, side reactions can occur.[3]

Troubleshooting Workflow:

Purification_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Column Column Chromatography (Acid-modified mobile phase) TLC->Column Multiple spots Frac_Collect Fraction Collection & Analysis Column->Frac_Collect Pure_Product Pure Product (>97%) Frac_Collect->Pure_Product Pure fractions Impure_Frac Impure Fractions Frac_Collect->Impure_Frac Mixed fractions Recrystal Recrystallization Pure_Product->Recrystal For highest purity Rechrom Re-chromatograph Impure_Frac->Rechrom Rechrom->Column

Caption: General purification workflow for 1-Cbz-3-methylazetidine-3-carboxylic acid.

Issue 2: Product Tailing and Poor Separation During Column Chromatography

Symptom: During silica gel column chromatography, the product spot on the TLC plate appears elongated or "tails," leading to broad peaks and poor separation from closely eluting impurities.

Root Cause Analysis: The carboxylic acid moiety of the molecule is the primary cause of this issue. The acidic proton can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a slow and uneven elution of the compound, resulting in tailing.

Solution: Mobile Phase Modification

The most effective solution is to suppress the ionization of the carboxylic acid by adding a small amount of a volatile acid to the mobile phase. This protonates the carboxyl group, reducing its interaction with the silica gel.

Detailed Protocol: Acid-Modified Column Chromatography

  • Column Packing: Dry pack or slurry pack a silica gel column (230-400 mesh) using your initial, non-polar eluent (e.g., hexane or dichloromethane).

  • Mobile Phase Preparation: Prepare your eluent system, typically a mixture of a non-polar solvent (Dichloromethane or Hexane) and a polar solvent (Ethyl Acetate or Methanol). To this mixture, add 0.5-1% acetic acid or formic acid . For example, for 1 L of 50:50 Hexane:Ethyl Acetate, add 5-10 mL of acetic acid.

  • Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of the acid-modified mobile phase. This ensures the entire stationary phase is conditioned.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column.

  • Elution: Run the column using a gradient or isocratic elution with your acid-modified mobile phase, monitoring the fractions by TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic or formic acid is volatile and should be removed during this step.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Modifier 0.5-1% Acetic or Formic AcidSuppresses ionization of the carboxylic acid, preventing tailing.[4]
Typical Eluent System Dichloromethane/Methanol or Hexane/Ethyl AcetateProvides a good polarity range for elution.

Issue 3: Difficulty with Crystallization - "Oiling Out"

Symptom: When attempting to recrystallize the purified product, it separates from the solution as an oil rather than forming solid crystals.

Root Cause Analysis: "Oiling out" occurs when the solute's solubility in the hot solvent is excessively high, and upon cooling, it becomes supersaturated before reaching the temperature at which nucleation and crystal growth can occur. The Cbz group can sometimes contribute to a lower melting point and a tendency to form oils.[1]

Troubleshooting Crystallization:

A systematic approach to solvent selection is key. The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.

Step-by-Step Guide to Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your compound in various solvents at room temperature and upon heating.

  • Good Single-Solvent Candidates: Look for a solvent that poorly dissolves the compound at room temperature but completely dissolves it upon heating. Common choices for carboxylic acids include ethyl acetate, acetone, or water for more polar compounds.[5]

  • Using a Two-Solvent System: This is often more effective.

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Ethyl Acetate, Acetone, or Dichloromethane).

    • Warm the solution slightly.

    • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexane, Heptane, or Diethyl Ether) dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Solvent System Comments
Hexane/Ethyl Acetate A very common and effective system. Dissolve in ethyl acetate, add hexane as the anti-solvent.[5]
Hexane/Acetone Similar to the above, works well for moderately polar compounds.[5]
Dichloromethane/Hexane Good for less polar compounds.
Ethanol/Water Can be effective if the compound has sufficient polarity to dissolve in hot ethanol.[5]

Issue 4: Potential for Diastereomers

Symptom: You observe two very closely spaced spots on TLC or two peaks in your HPLC/LC-MS that do not correspond to other expected impurities. This is particularly relevant if the synthesis is not stereocontrolled.

Root Cause Analysis: The introduction of the methyl group at the C3 position creates a chiral center. If the starting material was racemic and the alkylation was not diastereoselective, your product will be a mixture of diastereomers (if another chiral center is present) or a racemic mixture of enantiomers. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques, although it can be challenging.[6]

Purification Strategy for Diastereomers:

  • High-Resolution Chromatography:

    • Flash Chromatography: Use a finer mesh silica gel and a shallow elution gradient to improve resolution. Reversed-phase (C18) flash chromatography can also be effective for separating diastereomers.[6]

    • Preparative HPLC: For difficult separations, preparative HPLC on a normal or reversed-phase column may be necessary.[7]

  • Fractional Crystallization: In some cases, diastereomers can be separated by carefully repeated crystallizations from different solvent systems, as they may have slightly different solubilities.

Troubleshooting_Logic Start Purification Problem Q1 Tailing on Silica TLC? Start->Q1 A1 Add 0.5-1% Acetic Acid to Mobile Phase Q1->A1 Yes Q2 Poor Separation of Spots? Q1->Q2 No A1->Q2 A2 Optimize Mobile Phase Polarity (Try different solvent ratios or systems) Q2->A2 Yes Q3 Product 'Oiling Out'? Q2->Q3 No A2->Q3 A3 Use a Two-Solvent System (e.g., EtOAc/Hexane) and cool slowly Q3->A3 Yes Q4 Suspect Diastereomers? Q3->Q4 No A3->Q4 A4 Attempt High-Resolution Flash Chromatography or Prep-HPLC Q4->A4 Yes End Achieved Purity Q4->End No A4->End

Caption: Decision tree for troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and state of pure 1-Cbz-3-methylazetidine-3-carboxylic acid? A1: Based on supplier data for the parent and similar compounds, it is expected to be a white to off-white solid at room temperature.[8]

Q2: Can I use triethylamine (TEA) in my mobile phase instead of acetic acid to improve peak shape? A2: No, for this compound, that would be counterproductive. Triethylamine is a base used to improve the chromatography of basic compounds (like free amines) on silica gel. Since your target molecule is an acid, adding a base would deprotonate it, forming a salt that would likely stick very strongly to the silica gel, potentially irreversibly. An acidic modifier is the correct choice.[4]

Q3: My compound seems to be degrading on the silica gel column. What can I do? A3: While the Cbz group is generally stable, the strained four-membered azetidine ring can be sensitive, especially to prolonged exposure to acidic media.[9] If you suspect degradation, you can try using deactivated (neutral) silica gel or switch to a different purification method like reversed-phase chromatography or crystallization.

Q4: How do I confirm the enantiomeric purity of my final product? A4: To determine the enantiomeric excess (ee) of your product, you will need to use a chiral analytical technique. The most common method is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[10] This requires screening different chiral stationary phases (CSPs) and mobile phases to find a condition that resolves the two enantiomers.

Q5: What are the key storage conditions for the purified compound? A5: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a refrigerator or freezer is recommended to minimize potential degradation.

References

Technical Support Center: Synthesis of N-Cbz-3-methyl-3-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cbz-3-methyl-3-azetidinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable but synthetically challenging scaffold. 3,3-disubstituted azetidines are increasingly important motifs in modern drug discovery, prized for their ability to provide rigid, three-dimensional structure and improve physicochemical properties.[1] However, the inherent ring strain of the four-membered heterocycle (approx. 25.4 kcal/mol) presents unique challenges, often leading to unexpected side reactions and purification difficulties.[2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis.

Plausible Synthetic Strategy: An Overview

A robust and common strategy for constructing the 3,3-disubstituted azetidine core is through the intramolecular cyclization of a suitably functionalized precursor, followed by functional group manipulations. The workflow below outlines a validated approach starting from diethyl malonate.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Azetidine Ring Formation & Modification cluster_2 Part 3: Final Protection A Diethyl Malonate B Diethyl 2,2-bis(hydroxymethyl)malonate A->B Formaldehyde C Diethyl 2,2-bis((methylsulfonyl)oxy)methyl)malonate B->C Mesyl Chloride (MsCl), Base D Diethyl 1-benzylazetidine-3,3-dicarboxylate C->D Benzylamine, Heat E 1-Benzyl-3-methyl-azetidine-3-carboxylic acid D->E 1. Grignard (MeMgBr) 2. Hydrolysis & Decarboxylation F 3-Methyl-3-azetidinecarboxylic acid E->F Hydrogenolysis (H₂, Pd/C) G N-Cbz-3-methyl-3-azetidinecarboxylic acid (Target) F->G Benzyl Chloroformate (Cbz-Cl), Base

Caption: A multi-part workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Problem 1: Low Yield or Failure in Azetidine Ring Formation (Step C → D)

Question: My intramolecular cyclization reaction with benzylamine is giving very low yields of the desired N-benzyl azetidine. The main products appear to be polymeric or unidentifiable side products. What is the likely cause?

Answer: This is a classic challenge in the synthesis of strained rings.[3] The primary issue is often a competition between the desired intramolecular cyclization (4-exo-tet) and intermolecular polymerization or side reactions.

  • Probable Cause 1: Reaction Conditions. High concentrations favor intermolecular reactions. The cyclization requires heating, but excessive temperatures can lead to decomposition of the mesylated precursor.

  • Solution: Employ high-dilution principles. Add the dimesylate precursor (C) slowly, over several hours, to a heated solution of benzylamine in a suitable solvent (e.g., toluene or acetonitrile). This maintains a low concentration of the electrophile, favoring the intramolecular pathway. Monitor the temperature carefully to find the optimal balance between reaction rate and stability.

  • Probable Cause 2: Precursor Quality. The dimesylate precursor (C) can be unstable. Any residual base or moisture from its preparation can cause it to degrade upon storage.

  • Solution: Use the dimesylate precursor immediately after preparation and purification. Ensure it is fully characterized by NMR to confirm its integrity before proceeding with the cyclization step.

Problem 2: Unwanted Ring-Opening During Synthetic Manipulations

Question: I'm observing byproducts with mass spectra corresponding to ring-opened species, particularly after acidic or basic workups. How can I prevent the azetidine ring from cleaving?

Answer: The azetidine ring is thermodynamically strained and kinetically susceptible to cleavage, especially under harsh pH conditions or in the presence of strong nucleophiles.[4][5] Protonation of the azetidine nitrogen creates a highly reactive azetidinium ion, which is readily attacked by nucleophiles.[6]

  • Probable Cause 1: Harsh Acidic Conditions. This is the most common reason for ring opening. Steps like ester hydrolysis with strong aqueous acids (e.g., 6M HCl) or deprotection of other acid-labile groups can readily cleave the ring.

  • Solution:

    • Avoid Strong, Hot Acids: When performing transformations on substituents, use the mildest conditions possible. For example, if hydrolyzing an ester, consider enzymatic hydrolysis or milder basic conditions followed by careful neutralization.

    • Anhydrous Conditions: For deprotection steps requiring acid (like removing a Boc group, if used), employ anhydrous conditions such as 4M HCl in dioxane or trifluoroacetic acid (TFA) at 0°C, and quench the reaction quickly.[7]

  • Probable Cause 2: Strong Basic Conditions. While more stable to base than acid, prolonged exposure to strong bases at high temperatures can also promote ring-opening pathways.

  • Solution: Use non-nucleophilic bases where possible (e.g., DBU, DIPEA). If a strong nucleophilic base like NaOH is required for a hydrolysis, keep the temperature low and the reaction time to a minimum. Monitor the reaction closely by TLC or LC-MS.

G Azetidine Azetidine Ring (N-Protected) Protonation Azetidinium Ion (Reactive Intermediate) Azetidine->Protonation H⁺ (Strong Acid) Opened Ring-Opened Product (γ-Substituted Amine) Protonation->Opened Attack by Nu⁻ Nucleophile Nucleophile (e.g., H₂O, Cl⁻) Nucleophile->Protonation

Caption: Mechanism of acid-catalyzed azetidine ring-opening.

Problem 3: Inefficient or Unselective N-Cbz Protection (Step F → G)

Question: My final N-Cbz protection step is sluggish, and I'm seeing unreacted starting material and potential O-acylation of the carboxylate. How can I improve this?

Answer: This step requires careful control of pH and reaction conditions to ensure selective N-acylation without side reactions.

  • Probable Cause 1: Incorrect pH. The free amine of the azetidine carboxylic acid (F) is nucleophilic, but at low pH, it will be protonated and unreactive. At very high pH, the benzyl chloroformate reagent can be rapidly hydrolyzed.

  • Solution: Use Schotten-Baumann conditions. Dissolve the amino acid in an aqueous basic solution (e.g., 1M NaOH or Na₂CO₃) to deprotonate the carboxylic acid and ensure the amine is free. The pH should be maintained between 9-10. Add the Cbz-Cl, often dissolved in an immiscible organic solvent like THF or dioxane, and stir vigorously. This maintains a high local concentration of the activated amine and protects the reagent from bulk hydrolysis.

  • Probable Cause 2: O-Acylation. The carboxylate is also a nucleophile and can potentially react with Cbz-Cl to form a mixed anhydride, which is typically unstable.

  • Solution: The O-acylation is usually reversible and less favorable than N-acylation. Maintaining the correct pH as described above is the best way to prevent this. The N-acylated product is stable, shifting the equilibrium toward the desired product. Ensure the temperature is kept low (0-5 °C) during the addition of Cbz-Cl to maximize selectivity.

Frequently Asked Questions (FAQs)

Q1: Why use an N-benzyl group during the ring formation and not protect directly with Cbz? The N-benzyl group is a robust and non-labile protecting group that is stable to a wide range of reaction conditions, including the strongly basic conditions of cyclization and the nucleophilic conditions of Grignard reactions.[8] It is also relatively easy to remove via hydrogenolysis at a later stage. A Cbz group, being a carbamate, is more electron-withdrawing and can be labile under some of the conditions required for downstream modifications.

Q2: What are the best analytical techniques to monitor for side reactions?

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to monitor the disappearance of starting material and the appearance of the product. Crucially, it can help you identify the mass of byproducts, which is essential for diagnosing side reactions like ring-opening.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR is invaluable for structural confirmation. For azetidines, the protons on the ring have characteristic shifts (typically 3.5-4.5 ppm). The appearance of new signals, particularly broader peaks in the 2.8-3.2 ppm range, might indicate ring-opened species.

  • TLC (Thin-Layer Chromatography): A quick and easy way to monitor reaction progress. Use a suitable stain (e.g., ninhydrin for free amines, KMnO₄ for oxidizable groups) to visualize all spots.

Q3: How stable is the final N-Cbz-3-methyl-3-azetidinecarboxylic acid? The final product is generally stable under neutral and mildly acidic/basic conditions at room temperature. As a crystalline solid, it should be stable for long-term storage at <4°C. However, like all azetidines, it should be handled with care. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, to prevent ring cleavage.[6] The N-Cbz group makes the nitrogen less basic, which slightly increases its stability against acid-catalyzed opening compared to an N-alkylated azetidine.[4]

Data Summary Table

ParameterCondition A (Harsh)Condition B (Mild/Optimal)Rationale & Expected Outcome
Ester Hydrolysis 6M HCl, 100°CLiOH, THF/H₂O, RTAvoids strong acid, minimizing the risk of ring-opening. Condition A has a high risk of product degradation.[7]
N-Benzyl Deprotection Transfer Hydrogenolysis (Ammonium formate)H₂ (1-4 atm), Pd/C, MethanolDirect hydrogenation is cleaner and avoids excess reagents that can be difficult to remove. Provides higher yields of the free amine.
N-Cbz Protection Cbz-Cl, Pyridine, DCMCbz-Cl, aq. Na₂CO₃, Dioxane, 0°CSchotten-Baumann conditions (B) control pH to maximize N-acylation and minimize reagent hydrolysis and side reactions.[9]

Experimental Protocols

Protocol: Deprotection of N-benzyl group and subsequent N-Cbz protection (Steps E → G)

This protocol is a representative example and should be adapted and optimized based on in-lab experimental results.

  • Hydrogenolysis (Step E → F):

    • To a solution of 1-Benzyl-3-methyl-azetidine-3-carboxylic acid (1.0 eq) in methanol (10 mL/g), add Palladium on carbon (10% w/w, 0.1 eq by weight).

    • Place the reaction vessel in a hydrogenation apparatus.

    • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

    • Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 16-24 hours.

    • Monitor the reaction by LC-MS for the disappearance of the starting material.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield crude 3-Methyl-3-azetidinecarboxylic acid (F), which is often used directly in the next step.

  • N-Cbz Protection (Step F → G):

    • Dissolve the crude 3-Methyl-3-azetidinecarboxylic acid (1.0 eq) in 1M aqueous sodium carbonate solution (5.0 eq of Na₂CO₃) and cool the mixture to 0°C in an ice bath.

    • In a separate flask, dissolve benzyl chloroformate (Cbz-Cl, 1.1 eq) in dioxane (2 mL/g of amino acid).

    • Add the Cbz-Cl solution dropwise to the vigorously stirring aqueous mixture over 30 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, wash the reaction mixture with diethyl ether (2x) to remove any excess Cbz-Cl and benzyl alcohol.

    • Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with cold 1M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or flash chromatography to yield pure N-Cbz-3-methyl-3-azetidinecarboxylic acid (G).

References

Technical Support Center: Improving the Solubility of Protected Azetidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with protected azetidine carboxylic acids in their synthetic workflows. Azetidine carboxylic acids are valuable building blocks in medicinal chemistry, but their unique structural features, combined with common protecting groups (Boc, Cbz, Fmoc), can often lead to significant solubility issues. This resource provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why are my protected azetidine carboxylic acids so poorly soluble in common organic solvents like DCM or DMF?

A: The poor solubility of protected azetidine carboxylic acids is a multifactorial issue stemming from their unique physicochemical properties.[1]

  • Zwitterionic Character: Even with the nitrogen atom protected, the carboxylic acid moiety can lead to strong intermolecular hydrogen bonding and the formation of a highly organized, crystal lattice structure. This is especially true if the compound has any residual zwitterionic character.

  • High Polarity and Rigidity: The strained four-membered azetidine ring imparts significant rigidity and polarity to the molecule.[1] This high polarity can make it incompatible with less polar solvents like Dichloromethane (DCM).

  • Protecting Group Influence: While necessary for synthesis, large, hydrophobic protecting groups like Boc, Cbz, and Fmoc can create molecules with distinct polar (carboxylic acid) and non-polar (protecting group) regions. This amphiphilic nature can lead to aggregation and reduced solubility in a single solvent system. For instance, Fmoc-protected amino acids, in particular, are known for their low solubility in even polar aprotic solvents like DMF.[2]

  • Intermolecular Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, these molecules can form extensive hydrogen-bonded networks, which require a significant amount of energy to disrupt and dissolve.[3]

Q2: I'm trying to perform a peptide coupling reaction, but my Boc-azetidine-3-carboxylic acid won't dissolve in DMF. What can I do?

A: This is a very common scenario. When standard solvents fail, a systematic approach to solvent selection and the use of additives is necessary.

Initial Troubleshooting Steps:

  • Solvent Screening: Don't rely solely on DMF. Test solubility in a range of solvents with varying polarities.

  • Solvent Mixtures: Employing a co-solvent can disrupt the solute-solute interactions that hinder dissolution.

  • Additives: Certain additives can interfere with intermolecular hydrogen bonding or help to solvate the protected amino acid.

Here is a logical workflow to address this issue:

G A Start: Boc-Azetidine-3-COOH insoluble in DMF B Try more polar aprotic solvents: NMP or DMSO A->B Step 1 C Use a co-solvent system: 'Magic Mixture' (DCM/DMF/NMP 1:1:1) B->C If still insoluble F Success: Proceed with coupling reaction B->F If soluble D Consider additives: LiCl in DMF or NMP C->D If still insoluble C->F If soluble E Sonication & Gentle Warming D->E To aid dissolution D->F If soluble E->F If soluble G Still Insoluble: Consider derivatization (e.g., esterification) or alternative coupling strategy E->G If still insoluble

Caption: Troubleshooting workflow for poor solubility.

Section 2: Troubleshooting Guides - Practical Solutions for Common Problems

Problem 1: My Fmoc-azetidine-2-carboxylic acid precipitates out of the reaction mixture during pre-activation for solid-phase peptide synthesis (SPPS).

Root Cause Analysis: Fmoc-protected amino acids, especially non-canonical ones, are notoriously prone to aggregation and poor solubility in standard SPPS solvents like DMF.[2] Pre-activation with reagents like HATU or HBTU in the presence of a base (like DIPEA) can sometimes exacerbate this by forming a less soluble activated species. The rigid azetidine ring may further contribute to this issue.

Solutions & Protocols:

Solution A: Optimize the Solvent System Standard DMF may not be sufficient. N-Methyl-2-pyrrolidone (NMP) is a more polar and effective solvent for solvating protected amino acids and peptide chains.[4]

  • Protocol 2.1: Switching to NMP

    • Substitute DMF with NMP for the dissolution of Fmoc-azetidine-2-carboxylic acid.

    • Use NMP for the pre-activation step with your chosen coupling reagent (e.g., HATU, HBTU) and base (DIPEA).

    • Proceed with the coupling to the resin as usual.

  • Protocol 2.2: The "Magic Mixture" A combination of solvents can be highly effective at preventing aggregation.[5]

    • Prepare a 1:1:1 mixture of DCM/DMF/NMP.

    • Use this "magic mixture" to dissolve the Fmoc-azetidine-2-carboxylic acid and for the pre-activation step.

    • Note: Ensure your resin is compatible and well-swollen in this solvent mixture.

Solution B: Change the Order of Addition Instead of pre-activating in a small volume, try adding the components directly to the resin.

  • Protocol 2.3: In-situ Activation

    • Swell the resin in the reaction vessel with your chosen solvent (e.g., NMP).

    • Add the solid Fmoc-azetidine-2-carboxylic acid to the swollen resin.

    • Add the coupling reagent (e.g., HATU) dissolved in a minimal amount of NMP.

    • Finally, add the base (DIPEA) to initiate the activation and coupling reaction in situ. Agitate immediately.

Problem 2: During work-up, my Cbz-protected azetidine carboxylic acid is difficult to extract from the aqueous phase.

Root Cause Analysis: The combination of the polar carboxylic acid and the relatively non-polar Cbz group can result in amphiphilic behavior, leading to poor partitioning between aqueous and organic layers. The compound may act like a surfactant, stabilizing emulsions, or simply have partial solubility in both phases.

Solutions & Protocols:

Solution A: Adjust pH and Increase Ionic Strength

  • Protocol 2.4: Optimized Aqueous Work-up

    • Acidification: Ensure the aqueous layer is acidified well below the pKa of the carboxylic acid (typically to pH 2-3) using 1N HCl. This protonates the carboxylate, making the molecule less polar and more likely to partition into the organic phase.

    • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing them into the organic layer.

    • Solvent Choice: Use a more polar extraction solvent than ethyl acetate if necessary. A 3:1 mixture of Chloroform/Isopropanol is often effective for extracting polar organic molecules.[6]

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction.

Problem 3: My protected azetidine carboxylic acid is poorly soluble in everything I've tried. Are there any "solubility-enhancing" additives I can use?

Root Cause Analysis: When a compound has extremely low solubility, it's often due to very strong intermolecular forces, such as extensive hydrogen bonding, forming a stable crystal lattice.[3] To overcome this, additives that can disrupt these interactions are needed.

Solutions & Protocols:

Solution A: Chaotropic Agents Chaotropic agents are substances that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonding.

  • Protocol 2.5: Using Lithium Chloride (LiCl)

    • Prepare a 0.1 M to 0.5 M solution of anhydrous LiCl in DMF or NMP.

    • Attempt to dissolve your protected azetidine carboxylic acid in this solution. The chloride ions can disrupt hydrogen bonding networks, aiding dissolution.

    • Caution: Ensure that LiCl will not interfere with downstream reaction steps. It is generally compatible with standard amide coupling reactions but should be used with care.

Solution B: Co-solvents that Disrupt Hydrogen Bonding Certain solvents are particularly effective at breaking up solute aggregation.

  • Protocol 2.6: Utilizing DMSO

    • Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds. Dissolving the compound first in a minimal amount of DMSO before diluting with the reaction solvent (like DMF) can be an effective strategy.[7]

    • First, dissolve the protected azetidine carboxylic acid in pure DMSO.

    • Slowly dilute this solution with your primary reaction solvent (e.g., DMF, NMP) to the desired final concentration. This method can often keep the compound in solution where direct dissolution in the mixed solvent would fail.[7]

Section 3: Data & Comparative Analysis

The choice of solvent is critical for success. The following table provides a comparative guide to common solvents used in peptide synthesis and related reactions.

Table 1: Solvent Properties and Application Notes

SolventAbbreviationPolarityKey Characteristics & Best Use Cases
Dichloromethane DCMLowGood for swelling polystyrene resins and dissolving many Boc-protected amino acids.[4] Often insufficient for highly polar or aggregating sequences.
N,N-Dimethylformamide DMFHigh (Aprotic)The most common solvent for SPPS. Can break down to form dimethylamine, which can cause premature Fmoc deprotection.[4]
N-Methyl-2-pyrrolidone NMPHigh (Aprotic)More polar than DMF and often superior for solvating difficult sequences and preventing aggregation.[4] The solvent of choice for many challenging couplings.[4][5]
Dimethyl sulfoxide DMSOHigh (Aprotic)Excellent at dissolving highly structured or poorly soluble compounds.[7] Often used as a co-solvent or to prepare initial stock solutions.[7][8]

Section 4: Advanced Strategies

Temporary Derivatization to Improve Solubility

If all other methods fail, a temporary chemical modification can be employed. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will eliminate the primary source of hydrogen bonding, dramatically increasing solubility in organic solvents.

G cluster_0 Solubility Enhancement Workflow A Insoluble Protected Azetidine Carboxylic Acid B Esterification (e.g., SOCl₂ in MeOH) A->B C Highly Soluble Protected Azetidine Ester B->C D Perform Subsequent Reaction (e.g., modification at another position) C->D E Saponification (e.g., LiOH in THF/H₂O) D->E F Final Product: Purified Protected Azetidine Carboxylic Acid E->F

Caption: Workflow for temporary esterification.

This strategy is particularly useful if you need to perform other chemical transformations on the molecule where the carboxylic acid is not directly involved. The ester can then be hydrolyzed back to the carboxylic acid in a final step.

References

Technical Support Center: Troubleshooting Peptide Coupling with 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the sterically hindered, non-natural amino acid 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid into their peptide sequences. The unique structure of this building block, featuring a quaternary carbon at the Cα position, presents significant challenges to standard peptide coupling protocols. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the coupling of Cbz-3-methylazetidine-3-carboxylic acid in a direct, question-and-answer format.

Q1: My coupling reaction has failed or resulted in a very low yield. What are the primary causes and how do I resolve this?

A1: Low coupling efficiency is the most frequently reported issue with this amino acid. The cause is almost always a combination of severe steric hindrance at the carboxylic acid and the use of an insufficiently powerful activation method.[1]

Primary Causes & Corrective Actions:

  • Inadequate Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often too slow and inefficient to overcome the steric barrier, leading to minimal product formation and potential side reactions like N-acylurea formation.[1][2][3]

    • Solution: Switch to a high-potency onium salt-based coupling reagent. Uronium/aminium salts such as HATU, HCTU, or COMU are highly recommended as they form more reactive O-acylisourea intermediates (specifically, highly reactive OAt or OBt active esters) that can overcome the activation energy barrier.[1][4][5] Phosphonium salts like PyBOP or PyAOP are also excellent choices, known for their high reactivity and reduced risk of guanidinylation side products compared to uronium salts.[2] HATU is frequently cited as the reagent of choice for the most challenging couplings.[1][4][5]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time are critical when dealing with sterically demanding couplings.

    • Solution:

      • Solvent: If you are using Dimethylformamide (DMF), consider switching to N-Methyl-2-pyrrolidone (NMP) or a DMF/Dichloromethane (DCM) mixture. NMP, in particular, can disrupt peptide aggregation and improve solubility and reaction kinetics.[1]

      • Temperature: Performing the reaction at room temperature may be insufficient. Applying microwave heating (e.g., up to 50-70°C for short periods) can provide the necessary energy to overcome the activation barrier.[1] If a microwave is unavailable, conventional heating to 40-50°C can also be effective.

      • Time: Allow for significantly longer reaction times. While a standard coupling may take 1-2 hours, a hindered coupling like this may require 4 to 24 hours to proceed to completion.[1]

  • Incorrect Stoichiometry or Pre-activation: Using insufficient amounts of the coupling reagent or base, or an improper pre-activation time, can doom the reaction.

    • Solution: Use a slight excess of the Cbz-azetidine amino acid (e.g., 1.5-2.0 equivalents) and the coupling reagent (e.g., 1.45-1.9 equivalents). A suitable base like N,N-Diisopropylethylamine (DIPEA) should be used in sufficient quantity (e.g., 3-4 equivalents) to facilitate the reaction. A short pre-activation time (1-5 minutes) of the amino acid with the coupling reagent and base before adding it to the amine is crucial for generating the active ester.[4]

Below is a decision workflow to guide your troubleshooting process.

G start Start: Low Coupling Yield reagent_check Is your coupling reagent a standard carbodiimide (DCC, EDC)? start->reagent_check switch_reagent Action: Switch to a high-potency onium salt reagent like HATU, HCTU, COMU, or PyAOP. reagent_check->switch_reagent Yes condition_check Are you using standard conditions (DMF, RT, 2h)? reagent_check->condition_check No switch_reagent->condition_check optimize_conditions Action: Optimize Conditions 1. Switch solvent to NMP. 2. Increase temperature (40-50°C or MW). 3. Increase reaction time (4-24h). condition_check->optimize_conditions Yes completion_check Monitor reaction completion (e.g., LC-MS analysis). condition_check->completion_check No optimize_conditions->completion_check double_couple Is coupling still incomplete? completion_check->double_couple perform_double_couple Action: Perform a second coupling on the resin. double_couple->perform_double_couple Yes success Success: Proceed to next synthesis step. double_couple->success No perform_double_couple->success

Fig 1. Troubleshooting workflow for low coupling yield.

Frequently Asked Questions (FAQs)

Q2: Which specific coupling reagent do you most recommend for this amino acid?

A2: For maximum efficiency and reliability with Cbz-3-methylazetidine-3-carboxylic acid, HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is our top recommendation.[4][5] The reason lies in its mechanism: HATU, in the presence of a base, converts the carboxylic acid into a highly reactive OAt-ester. The nitrogen atom in the 7-azabenzotriazole (OAt) ring provides anchimeric assistance during the aminolysis step, accelerating the rate of amide bond formation, which is critical for overcoming steric hindrance.

ReagentTypeByproductsKey AdvantagesConsiderations
HATU Uronium/AminiumTetramethylureaHighest reactivity, low racemization, effective for hindered couplings.[4]Higher cost. Potential for guanidinylation if used in large excess.[6][7]
HCTU Uronium/AminiumTetramethylureaMore cost-effective than HATU, high reactivity.Slightly less reactive than HATU for the most difficult cases.
COMU Uronium/AminiumMorpholinoureaHigh reactivity, comparable to HATU; byproducts are more soluble.[8]Newer reagent, may be less readily available.
PyBOP PhosphoniumTripyrrolidinophosphine oxideNo risk of guanidinylation, rapid coupling.[2][9] Byproducts are less hazardous than those from BOP.[9]Byproducts can be difficult to remove in solution phase.
DIC/Oxyma Carbodiimide + AdditiveDiisopropylureaCost-effective. Oxyma Pure is a superior additive to HOBt for reducing racemization and increasing reaction rates.[1]Generally less potent than onium salts for severely hindered systems.
Q3: I am observing an unexpected side product with a mass increase of +96 Da. What is it?

A3: This is a classic sign of guanidinylation of the N-terminal amine. This side reaction occurs when using uronium/aminium-type reagents (like HBTU, HCTU, HATU) under conditions where the free coupling reagent can react directly with the peptide's free amino group.[6][7] This happens if:

  • A large excess of the coupling reagent is used.

  • The pre-activation of the carboxylic acid is too slow or incomplete, leaving free coupling reagent available to react with the more nucleophilic amine on the resin.

Prevention:

  • Use Phosphonium Reagents: Switch to a phosphonium salt like PyBOP or PyAOP, which do not have the guanidinium substructure and cannot cause this side reaction.

  • Optimize Stoichiometry: Avoid using a large excess of the uronium reagent. Use slightly less reagent than the amino acid (e.g., 1.0 eq amino acid, 0.95 eq HATU).

  • Ensure Proper Pre-activation: Always pre-activate the Cbz-azetidine carboxylic acid with the coupling reagent and base in solution for 1-5 minutes before adding the mixture to the deprotected peptide-resin. This ensures the reagent is consumed in forming the desired active ester.

G cluster_0 Desired Pathway: Acylation cluster_1 Side Reaction: Guanidinylation AA_COOH Cbz-Azetidine-COOH ActiveEster Highly Reactive OAt-Active Ester AA_COOH->ActiveEster Pre-activation HATU HATU + Base HATU->ActiveEster Peptide_Bond Desired Peptide Bond ActiveEster->Peptide_Bond Peptide_NH2 Peptide-NH2 Peptide_NH2->Peptide_Bond Coupling Free_HATU Excess Free HATU Guanidinylated Guanidinylated Peptide (+96 Da Side Product) Free_HATU->Guanidinylated Side_Peptide_NH2 Peptide-NH2 Side_Peptide_NH2->Guanidinylated Direct Attack

Fig 2. Desired acylation pathway vs. guanidinylation side reaction.
Q4: How can I reliably monitor the completion of this difficult coupling reaction?

A4: Standard qualitative tests must be interpreted with caution.

  • Kaiser Test: This test detects free primary amines by turning the resin beads blue.[10] It is excellent for confirming the completeness of couplings onto residues like Glycine or Alanine. However, if the N-terminal residue you are coupling to is a secondary amine (like Proline), the Kaiser test will give a false negative (yellow/brown).

  • Chloranil or Isatin Test: These tests are used to detect free secondary amines and are necessary if coupling onto a Proline residue.[10]

  • The Best Method: LC-MS Analysis: For such a critical and difficult coupling, the most reliable method is to cleave a small sample of the resin (~2-3 mg) and analyze the product by LC-MS. This will give you a quantitative ratio of the desired product versus unreacted starting material, providing definitive proof of the reaction's progress.

Protocols & Methodologies

Protocol 1: High-Efficiency Coupling of Cbz-3-methylazetidine-3-carboxylic acid using HATU

This protocol is optimized for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

  • Resin Preparation:

    • Ensure the N-terminal amine of the peptide-resin is fully deprotected.

    • Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual deprotection reagents.

    • Perform a Kaiser test (or appropriate alternative) to confirm the presence of the free amine.[10]

  • Activation Solution Preparation:

    • In a separate vial, dissolve this compound (79 mg, 0.3 mmol, 3.0 eq) in 2 mL of NMP.

    • Add HATU (108 mg, 0.285 mmol, 2.85 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6.0 eq).

    • Vortex the mixture for 2-5 minutes. The solution should be clear.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the prepared activation solution to the resin.

    • Agitate the reaction vessel at 40°C for 4 hours. If a heated shaker is unavailable, agitate at room temperature for 8-12 hours.

  • Monitoring and Completion:

    • After the initial coupling time, take a small resin sample for LC-MS analysis to check the conversion rate.

    • If the reaction is incomplete (<98% conversion), drain the vessel and repeat steps 2 and 3 for a second coupling.

    • Once complete, wash the resin thoroughly with NMP (3 x 5 mL) and DCM (3 x 5 mL) to remove all excess reagents and byproducts.

Protocol 2: Kaiser Test for Primary Amine Detection
  • Sample Preparation: Place a few beads of the peptide-resin in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5% Ninhydrin in ethanol.

    • Solution B: 80% Phenol in ethanol.

    • Solution C: 2% 0.001M KCN (aq) in pyridine.

  • Heating: Heat the test tube to 120°C for 5 minutes.

  • Observation:

    • Positive (Incomplete Coupling): Resin beads and solution turn a deep blue.

    • Negative (Complete Coupling): Resin beads and solution remain colorless or yellow.

References

scale-up synthesis of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid, a crucial building block in modern medicinal chemistry. Azetidine scaffolds are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability. However, the synthesis of densely functionalized azetidines, particularly at a large scale, presents unique challenges due to the inherent ring strain of the four-membered heterocycle.

This technical support center provides researchers, chemists, and process development professionals with practical troubleshooting advice and answers to frequently asked questions encountered during the scale-up synthesis of this key intermediate. The guidance is grounded in established chemical principles and process optimization strategies to ensure robust and reproducible outcomes.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a multi-step sequence. A common and effective strategy involves the alkylation of a 3-cyanoazetidine precursor, followed by hydrolysis to the desired carboxylic acid. This approach allows for the late-stage introduction of the methyl group, providing flexibility.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Alkylation & Hydrolysis A Commercially Available Starting Materials B 1-Cbz-azetidin-3-one A->B Multi-step synthesis C 1-Cbz-3-cyanoazetidine B->C Cyanation (e.g., TMSCN) D 1-Cbz-3-cyano-3-methylazetidine C->D Deprotonation (e.g., LiHMDS) followed by MeI E Target Molecule: 1-Cbz-3-methylazetidine-3-carboxylic acid D->E Basic Hydrolysis (e.g., NaOH)

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format, focusing on root causes and actionable solutions for scale-up operations.

Question 1: The methylation of 1-Cbz-3-cyanoazetidine is sluggish and results in low yields and significant starting material recovery. What's going wrong?

Answer: This is a common bottleneck. The acidity of the α-proton to the nitrile is relatively low, and steric hindrance around the 3-position of the azetidine ring can impede the reaction. Several factors should be investigated:

  • Insufficient Deprotonation: The choice of base is critical. For scale-up, while reagents like n-BuLi are effective, they can present safety and handling challenges. Lithium hexamethyldisilazide (LiHMDS) is an excellent alternative, offering high reactivity with better thermal stability.[1]

    • Solution: Ensure at least 1.1 equivalents of a strong, non-nucleophilic base like LiHMDS are used. The reaction must be conducted under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to prevent base quenching and side reactions.

  • Poor Reagent Quality: The methylating agent, typically methyl iodide (MeI), must be fresh and free of inhibitors. The base solution (e.g., LiHMDS in THF) should also be titrated before use to confirm its molarity.

    • Solution: Use a freshly opened bottle of methyl iodide or pass it through a plug of basic alumina before use. Always verify the concentration of organometallic bases.

  • Temperature Control: Allowing the reaction to warm prematurely after adding the base but before the electrophile (MeI) can lead to decomposition of the anion.

    • Solution: Maintain a constant low temperature (-78 °C) throughout the deprotonation and alkylation steps. Only after the addition of methyl iodide is complete should the reaction be allowed to warm slowly to room temperature.[1]

G start Low Yield in Alkylation Step q1 Is the base strong enough and anhydrous? start->q1 a1_no Switch to LiHMDS. Ensure dry conditions. q1->a1_no No q2 Is temperature strictly controlled at -78°C? q1->q2 Yes a1_yes Use fresh MeI. Verify base titer. a2_yes Proceed to check reaction time. a1_yes->a2_yes a1_no->q2 q2->a1_yes Yes a2_no Improve cooling bath and monitoring. q2->a2_no No

Caption: Decision workflow for troubleshooting the alkylation step.

Question 2: The hydrolysis of the nitrile to the carboxylic acid is incomplete or requires harsh conditions that lead to decomposition of the Cbz group. How can this be optimized?

Answer: Hydrolyzing a sterically hindered tertiary nitrile without affecting other functional groups is a delicate balance. The benzyloxycarbonyl (Cbz) group is sensitive to harsh acidic conditions and strongly nucleophilic bases at high temperatures.

  • Cause - Cbz Group Instability: While generally stable to base, prolonged exposure to high concentrations of NaOH or KOH at elevated temperatures can lead to cleavage of the Cbz group.

  • Solution - Two-Stage Hydrolysis: A milder, more controllable approach is a two-stage hydrolysis.

    • To the Amide: Use basic hydrogen peroxide (H₂O₂ with a base like K₂CO₃ in DMSO). This selectively converts the nitrile to the primary amide under relatively mild conditions.

    • To the Acid: The resulting amide can then be hydrolyzed to the carboxylic acid under conditions that are typically less harsh than direct nitrile hydrolysis (e.g., moderate NaOH concentration at a lower temperature).

  • Solution - Optimized Direct Hydrolysis: If a one-step process is desired, carefully screen conditions.

    • Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve reaction rates at lower temperatures.

    • Employ a cosolvent system (e.g., THF/water or Dioxane/water) to enhance solubility and promote a more homogeneous reaction.

    • Monitor the reaction closely by HPLC to find the optimal point where starting material is consumed before significant Cbz-degradation occurs.

Question 3: During workup and isolation, the product seems to be water-soluble, leading to poor extraction efficiency and low isolated yields. What is the best isolation procedure?

Answer: The carboxylic acid product, especially as its carboxylate salt, has significant water solubility. Standard workup procedures must be adapted.

  • Cause - Product Form: After basic hydrolysis, the product exists as a sodium or potassium carboxylate salt, which is highly polar and resides in the aqueous layer.

  • Solution - Acidification and Extraction:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully acidify the aqueous solution with a non-oxidizing acid like citric acid or cold 1M HCl to a pH of ~3-4. This protonates the carboxylate, forming the less polar carboxylic acid.

    • Extract the product promptly with a suitable organic solvent. Dichloromethane (DCM) or a 3:1 mixture of DCM/Isopropanol can be effective for extracting polar carboxylic acids.

    • Perform multiple extractions (e.g., 3-4 times) to maximize recovery from the aqueous layer.

    • Brine washes can sometimes cause the product to partition back into the aqueous phase. If necessary, wash the combined organic layers with a minimal amount of brine to break any emulsions, then dry thoroughly over anhydrous sodium or magnesium sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for scaling up this synthesis? A1: Several key safety points must be addressed:

  • Pyrophoric/Reactive Bases: If strong organolithium bases are used, they must be handled under an inert atmosphere (Nitrogen or Argon) by trained personnel. Quenching must be done slowly and at low temperatures.

  • Alkylating Agents: Methyl iodide is a toxic and volatile suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the deprotonation and the quenching steps can be highly exothermic. On a large scale, this requires efficient reactor cooling and controlled, slow addition of reagents to manage the heat output and prevent thermal runaways.

  • Pressure Management: The hydrolysis step, if heated in a sealed reactor, can generate pressure. Ensure reactors are properly vented or rated for the expected pressure.

Q2: Can the Cbz (Benzyloxycarbonyl) protecting group be replaced with a Boc (tert-Butoxycarbonyl) group? A2: Yes, a Boc group is a very common alternative. The choice between Cbz and Boc depends on the overall synthetic strategy for the final molecule.

  • Cbz Group: Removed by catalytic hydrogenolysis (H₂, Pd/C).[2][3][4] This method is clean but incompatible with other reducible functional groups (e.g., alkenes, alkynes, some benzyl ethers).

  • Boc Group: Removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane). This is orthogonal to hydrogenolysis but incompatible with acid-labile groups. The synthesis of the Boc-protected analogue follows a similar route.[1]

Q3: What are the best analytical methods for monitoring reaction progress and final product purity? A3: A combination of methods is ideal for robust in-process control (IPC):

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption and product formation. A good mobile phase might be 5-10% Methanol in DCM with 1% acetic acid.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the percentage of starting material, product, and any impurities. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the product and key intermediates/byproducts, confirming that the desired reaction is occurring.

Key Protocol: Alkylation and Hydrolysis

This section provides a representative, step-by-step protocol for the conversion of 1-Cbz-3-cyanoazetidine to the final product. Note: This is a model protocol and should be optimized for specific laboratory and scale conditions.

Materials:

  • 1-Cbz-3-cyanoazetidine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LiHMDS, 1M solution in THF, 1.1 equiv)

  • Methyl Iodide (MeI, 1.5 equiv)

  • Sodium Hydroxide (NaOH, 4.0 equiv)

  • Deionized Water

  • 10% Citric Acid Solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Alkylation:

    • Charge a dry, inerted reactor with 1-Cbz-3-cyanoazetidine and anhydrous THF (approx. 10 mL per gram of starting material).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LiHMDS solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Add methyl iodide dropwise, again maintaining the temperature below -70 °C.

    • After the addition is complete, stir at -78 °C for 45 minutes, then allow the reactor to warm slowly to room temperature and stir for an additional 1-2 hours.[1]

    • Monitor by TLC or LC-MS for the disappearance of starting material.

  • Workup & Intermediate Isolation (Optional):

    • Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 1-Cbz-3-cyano-3-methylazetidine. This intermediate can be purified by column chromatography if necessary.

  • Hydrolysis:

    • Dissolve the crude methylated nitrile in a suitable solvent like THF or ethanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 2M solution).

    • Heat the mixture to 60-70 °C and stir until the reaction is complete (monitor by HPLC for disappearance of the nitrile/amide intermediate). This may take 12-24 hours.

  • Final Isolation:

    • Cool the reaction mixture to 0-5 °C.

    • Adjust the pH to 3-4 by the slow addition of 10% citric acid solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white solid or viscous oil.

Data Summary

The following table summarizes typical conditions and expected outcomes for the key transformation steps. Actual results will vary based on scale and specific parameters used.

StepKey ReagentsTemp. (°C)Typical Time (h)Expected Yield (%)Key Impurities
Alkylation LiHMDS, MeI-78 to RT2-485-95%Unreacted starting material, dialkylated product
Hydrolysis NaOH (aq)60-7012-2480-90%Amide intermediate, Cbz-deprotected product

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids serve as invaluable building blocks for creating novel therapeutics with enhanced potency, stability, and conformational control. Among these, 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid stands out as a structurally unique, constrained amino acid derivative. The presence of the azetidine ring imparts a rigid conformation, while the Cbz (Benzyloxy)carbonyl) protecting group facilitates its use in peptide synthesis.[1][2] As with any high-value synthetic intermediate, rigorous analytical characterization is not merely a quality control step but a fundamental necessity to ensure its identity, purity, and structural integrity before its incorporation into larger, more complex molecules.

This guide provides a comparative analysis of the essential analytical methodologies for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights into the interpretation of the resulting data, providing researchers and drug development professionals with a robust framework for their analytical workflows.

Logical Workflow for Comprehensive Characterization

A systematic approach is crucial for the efficient and thorough analysis of a novel chemical entity. The following workflow outlines a logical progression from initial identity confirmation to definitive structural elucidation and purity assessment.

G cluster_0 Primary Characterization (Identity) cluster_1 Secondary Characterization (Purity & Composition) cluster_2 Definitive Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LRMS & HRMS) NMR->MS Confirms MW HPLC HPLC (Purity) NMR->HPLC Verifies Main Component XRay Single Crystal X-ray Crystallography NMR->XRay Supports Structure Solution FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups MS->HPLC MS->XRay Supports Structure Solution CHNS Elemental Analysis HPLC->CHNS Quantifies Purity for EA Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Isolates for Chiral Analysis

Caption: Logical workflow for the analytical characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides an unambiguous map of the carbon-hydrogen framework, revealing detailed information about atomic connectivity and the chemical environment of each nucleus. For this compound, ¹H NMR confirms the presence and relative number of all proton types, while ¹³C NMR verifies the carbon skeleton, including the crucial carbonyl carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it reliably solubilizes the carboxylic acid and ensures the observation of the acidic proton.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The acidic proton signal should disappear due to H-D exchange.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all unique carbon atoms. A longer acquisition time may be necessary to observe the quaternary carbons and carbonyls, which can have long relaxation times.

Data Interpretation and Expected Results

The molecular structure suggests a distinct set of signals. The expected chemical shifts (δ) are tabulated below.

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm)
Carboxylic Acid (-COOH)~12.0 (broad)Singlet1H~175
Aromatic (C₆H₅)~7.3-7.4Multiplet5H~127-137
Benzyl CH₂ (-O-CH₂-Ph)~5.1Singlet2H~67
Azetidine CH₂~4.2-4.4Multiplet (AB quartet)4H~55
Methyl (-CH₃)~1.5Singlet3H~22
Carbamate Carbonyl (-NCOO-)---~156
Azetidine Quaternary C---~45

Trustworthiness: The combination of correct chemical shifts, integration values, and splitting patterns in ¹H NMR, along with the expected number of signals in the ¹³C spectrum, provides a high-confidence structural confirmation. The D₂O exchange experiment is a self-validating test for the presence of the labile carboxylic acid proton.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry is indispensable for determining the molecular weight of a compound, serving as a primary check of its identity. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing an extremely accurate mass measurement, which can be used to confirm the elemental formula. For a molecule like this, which is polar and non-volatile, Electrospray Ionization (ESI) is the ideal ionization technique.[4][]

Experimental Protocol: LC-MS with ESI
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for HRMS.

  • Method Parameters:

    • Ionization Mode: ESI positive mode is typically preferred to observe the protonated molecule [M+H]⁺.

    • Mobile Phase: A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid is often sufficient for direct infusion or a rapid LC run.

    • Mass Range: Scan a range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

Data Interpretation and Expected Results
  • Molecular Formula: C₁₂H₁₃NO₄

  • Monoisotopic Mass: 235.0845 g/mol

  • Low-Resolution MS: Expect a prominent peak at m/z = 236.1 corresponding to [M+H]⁺. Sodium adducts [M+Na]⁺ at m/z = 258.1 may also be observed.[6]

  • High-Resolution MS (HRMS): The measured exact mass of the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the calculated value (236.0917). For example, a measured mass of 236.0915 would strongly support the C₁₂H₁₄NO₄⁺ formula.

Comparison: While NMR provides the structural framework, MS provides the definitive molecular weight. The two techniques are highly complementary. HRMS offers a higher degree of confidence in the molecular formula than standard MS and is superior to elemental analysis for small sample quantities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR spectroscopy is a rapid and straightforward method to verify the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations. For the target molecule, FTIR can quickly confirm the presence of the carboxylic acid and the carbamate moieties, which are its defining chemical features.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be taken and automatically subtracted from the sample spectrum.

Data Interpretation and Expected Results

The FTIR spectrum should exhibit several characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500-3300Very broad, strong
C-H Stretch (Aromatic/Aliphatic)2850-3100Medium, sharp
C=O Stretch (Carbamate)~1695Strong, sharp
C=O Stretch (Carboxylic Acid)~1715Strong, sharp
C=C Stretch (Aromatic)~1600, ~1450Medium to weak
C-O Stretch1210-1320Strong

Trustworthiness: The simultaneous observation of the very broad O-H stretch and the two distinct carbonyl peaks for the carbamate and carboxylic acid provides a reliable "fingerprint" for the molecule.[3][8][9]

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Rationale: Chromatography is the gold standard for determining the purity of a chemical compound. For this molecule, reversed-phase HPLC is an excellent choice to separate the target compound from any non-polar or polar impurities. Furthermore, because the molecule possesses a stereocenter at the C3 position of the azetidine ring, chiral HPLC is essential to determine its enantiomeric purity.[10][11]

Workflow for Chromatographic Analysis

G Start Bulk Sample RP_HPLC Reversed-Phase HPLC (Purity Analysis) Start->RP_HPLC Result_Purity Purity >95%? RP_HPLC->Result_Purity Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Result_EE Single Enantiomer? Chiral_HPLC->Result_EE Result_Purity->Chiral_HPLC Yes Fail FAIL (Repurify) Result_Purity->Fail No Pass PASS Result_EE->Pass Yes Result_EE->Fail No (Racemic/Scalemic)

Caption: Decision workflow for purity and enantiomeric excess analysis via HPLC.

Protocol 1: Reversed-Phase HPLC for Chemical Purity
  • System: An HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient, for example, from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (for the benzene ring).

  • Result: Purity is calculated from the relative peak area of the main component. A pure sample should show one major peak.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • System: HPLC with UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® column.

  • Mobile Phase: Typically a normal-phase solvent system like Hexane/Isopropanol with a small amount of an acidic modifier (e.g., TFA) to ensure good peak shape for the carboxylic acid.[12] The exact ratio must be optimized.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 254 nm.

  • Result: A racemic sample will show two well-separated peaks of equal area. An enantiomerically pure sample will show only one peak. Enantiomeric excess (ee) can be calculated from the peak areas.

Complementary and Definitive Methods

Elemental Analysis

Rationale: This combustion-based technique provides the mass percentages of C, H, and N in the bulk sample, offering a fundamental confirmation of its elemental composition and purity.[13][14][15]

  • Expected Results (for C₁₂H₁₃NO₄):

    • Calculated: C, 61.27%; H, 5.57%; N, 5.95%

    • Experimental values should be within ±0.4% of the theoretical values to be considered a match.

Single Crystal X-ray Crystallography

Rationale: When an unambiguous, three-dimensional structure is required, X-ray crystallography is the ultimate analytical tool. It provides the precise spatial arrangement of every atom in the molecule, definitively confirming connectivity, conformation, and the absolute stereochemistry at the chiral center.[16][17][18]

  • Requirement: This method is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.

Comparative Summary of Analytical Techniques

Technique Information Provided Primary Use Strengths Limitations
NMR (¹H, ¹³C) Atomic connectivity, chemical environmentStructure ElucidationUnambiguous structural detailRequires relatively large sample amount; can be complex to interpret
Mass Spectrometry Molecular weight, elemental formula (HRMS)Identity ConfirmationHigh sensitivity, very accurate mass (HRMS)Provides little information on isomerism
FTIR Spectroscopy Presence of functional groupsIdentity ConfirmationFast, non-destructive, simpleProvides limited structural detail
RP-HPLC Chemical purity, number of componentsPurity AssessmentHigh resolution, quantitativeDoes not separate enantiomers
Chiral HPLC Enantiomeric purity, enantiomeric excess (ee)Chiral AnalysisThe only reliable way to determine eeRequires method development, specific columns
Elemental Analysis Elemental composition (%C, H, N)Purity & FormulaConfirms bulk purity and formulaRequires pure sample, relatively large amount
X-ray Crystallography Absolute 3D structure, stereochemistryDefinitive StructureUnambiguous, provides absolute configurationRequires a suitable single crystal

Conclusion

The comprehensive characterization of this compound is not achieved by a single technique but through the synergistic application of multiple analytical methods. NMR and high-resolution mass spectrometry serve as the primary tools for confirming identity and molecular formula. FTIR provides rapid verification of key functional groups. A combination of reversed-phase and chiral HPLC is essential for establishing both chemical and enantiomeric purity. Finally, elemental analysis and, when possible, X-ray crystallography, provide the highest levels of confidence in the compound's composition and absolute structure. By employing the integrated workflow and protocols described in this guide, researchers can ensure the quality and integrity of this valuable synthetic building block, paving the way for its successful application in research and development.

References

A Comparative Guide to the Mass Spectrometry Analysis of N-Cbz-3-methyl-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of mass spectrometry-based methods for the characterization of N-Cbz-3-methyl-3-azetidinecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a technical examination of fragmentation patterns, compares analytical approaches, and presents detailed experimental protocols. Our focus is on providing actionable insights grounded in scientific principles to facilitate robust and reliable analysis of this and similar molecules.

Introduction

N-Cbz-3-methyl-3-azetidinecarboxylic acid is a structurally unique amino acid derivative. The presence of the strained azetidine ring, a methyl group at a quaternary center, and the widely used carbobenzyloxy (Cbz) protecting group presents specific challenges and opportunities for its analysis by mass spectrometry. Understanding the ionization and fragmentation behavior of this molecule is critical for its identification, quantification, and quality control in various research and development settings. This guide will compare the primary method of Electrospray Ionization (ESI) Mass Spectrometry with an alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Part 1: Electrospray Ionization (ESI) Mass Spectrometry Analysis

ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules like N-Cbz-3-methyl-3-azetidinecarboxylic acid, making it the method of choice for direct analysis in liquid chromatography-mass spectrometry (LC-MS).[1]

Predicted Fragmentation Pathway of N-Cbz-3-methyl-3-azetidinecarboxylic Acid

The fragmentation of N-Cbz-3-methyl-3-azetidinecarboxylic acid under ESI-MS/MS is predicted to be dominated by the lability of the Cbz group and the carboxylic acid moiety. The expected fragmentation cascade is outlined below.

cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation cluster_2 Characteristic Cbz Fragment M_H [M+H]+ m/z 264.12 frag1 [M+H-H2O]+ m/z 246.11 M_H->frag1 - H2O (18 Da) frag2 [M+H-CO2]+ m/z 220.13 M_H->frag2 - CO2 (44 Da) frag3 [M+H-C7H7OH]+ m/z 156.08 M_H->frag3 - C7H7OH (108 Da) (Benzyl Alcohol) tropylium Tropylium ion m/z 91.05 M_H->tropylium Cbz fragmentation frag4 [M+H-C7H7OH-CO]+ m/z 128.08 frag3->frag4 - CO (28 Da) cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection prep1 Dissolve sample in Mobile Phase A (e.g., 1 mg/mL) prep2 Filter through 0.22 µm syringe filter prep1->prep2 lc1 Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) prep2->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water lc1->lc2 lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc2->lc3 lc4 Gradient Elution lc3->lc4 ms1 Ion Source: ESI (Positive Mode) lc4->ms1 ms2 Scan Mode: Full Scan (MS1) and Product Ion Scan (MS2) ms1->ms2 ms3 Collision Energy: Ramped (e.g., 10-40 eV) ms2->ms3 cluster_0 Sample Preparation & Derivatization cluster_1 GC Separation cluster_2 MS Detection prep1 Dry sample under nitrogen prep2 Add BSTFA and solvent (e.g., acetonitrile) prep1->prep2 prep3 Heat at 70°C for 30 min prep2->prep3 gc1 Column: DB-5ms or similar prep3->gc1 gc2 Carrier Gas: Helium gc1->gc2 gc3 Temperature Program: Ramp from low to high temp. gc2->gc3 ms1 Ion Source: Electron Ionization (EI) gc3->ms1 ms2 Scan Mode: Full Scan ms1->ms2

References

The Architectural Rigidity of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic Acid: A Comparative Guide to Constrained Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their inherent flexibility often leads to metabolic instability and reduced binding affinity, significant hurdles on the path to clinical application. The introduction of conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations. By reducing the entropic penalty upon binding to a biological target, constrained amino acids can enhance binding affinity, improve proteolytic resistance, and fine-tune the desired secondary structure.[1][2]

This guide provides a comparative analysis of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid, a unique constrained amino acid, with other commonly employed constrained residues. We will delve into the structural nuances, synthetic considerations, and functional consequences of incorporating these building blocks into peptide scaffolds, supported by experimental data and detailed protocols for researchers in the field.

The Conformational Landscape of Constrained Amino Acids: A Comparative Overview

The rationale behind using constrained amino acids is to pre-organize the peptide into a bioactive conformation, thereby minimizing the conformational entropy loss upon target binding. This can lead to a significant increase in binding affinity and selectivity. Furthermore, the steric hindrance introduced by these modifications can shield the peptide bonds from enzymatic degradation.[3][4]

Several classes of constrained amino acids have been developed, each with distinct effects on peptide structure and function.

Proline and its Derivatives: The Natural Turn Inducers

Proline, with its five-membered pyrrolidine ring, is the most well-known natural constrained amino acid. The cyclic nature of proline restricts the peptide backbone's flexibility and favors the formation of β-turns, which are crucial for molecular recognition events.[5][6] The cis-trans isomerization of the Xaa-Pro peptide bond is a key determinant of protein folding and function.[7]

Azetidine-Based Amino Acids: A More Acute Constraint

Azetidine-2-carboxylic acid (Aze), a proline analog with a four-membered ring, imposes an even greater conformational restriction on the peptide backbone. Computational and experimental studies have shown that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible than their proline-containing counterparts due to reduced steric clashes.[8] Interestingly, while proline is a strong β-turn inducer, some studies suggest that azetidine derivatives, particularly 2-alkyl-2-carboxyazetidines, preferentially induce γ-turns.[5]

This compound: A Unique Profile of Rigidity

This compound introduces a unique combination of constraints. The four-membered azetidine ring provides a more acute angle in the peptide backbone compared to proline's five-membered ring. Furthermore, the gem-dimethyl substitution at the Cα-equivalent position (C3 of the azetidine ring) provides additional steric hindrance, further restricting the conformational freedom of the peptide chain. While direct comparative studies on this specific molecule are limited in publicly available literature, we can infer its properties based on related structures. The presence of the 3-methyl group is expected to further enhance the turn-inducing properties observed in other 3-substituted azetidine amino acids. For instance, peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been shown to be potent β-turn inducers.[9]

Comparative Performance Data

To provide a clear comparison, the following table summarizes the key properties of this compound (inferred) and other common constrained amino acids.

Amino AcidRing SizeKey Conformational InfluenceExpected Impact on Stability
Proline 5-memberedβ-turn induction, cis-trans isomerizationModerate increase
Azetidine-2-carboxylic acid 4-memberedIncreased flexibility vs. Pro, potential for γ-turnsModerate increase
Piperidine-2-carboxylic acid 6-memberedPrefers chair conformation, influences backbone dihedral anglesHigh increase
This compound 4-memberedStrong β-turn or γ-turn induction (inferred)High increase (inferred)

Experimental Protocols

Synthesis of Peptides Incorporating Constrained Amino Acids

The incorporation of constrained amino acids like this compound into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general protocol for Fmoc-based SPPS.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling Washing 4. Washing Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat If not final residue Cleavage 5. Cleavage and Deprotection Washing->Cleavage If final residue Repeat->Fmoc_Deprotection Purification 6. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (including the constrained amino acid) using a coupling reagent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

To assess the impact of a constrained amino acid on the metabolic stability of a peptide, an in vitro proteolytic stability assay can be performed.

Workflow for Proteolytic Stability Assay

Stability_Assay_Workflow Peptide_Incubation 1. Incubate Peptide with Protease/Serum Time_Points 2. Aliquot at Time Points Peptide_Incubation->Time_Points Quench 3. Quench Reaction Time_Points->Quench Analysis 4. Analyze by LC-MS Quench->Analysis Half_Life 5. Determine Half-Life Analysis->Half_Life

Caption: Workflow for determining the proteolytic stability of a peptide.

Detailed Steps:

  • Peptide Incubation: Incubate the purified peptide at a known concentration with a protease solution (e.g., trypsin, chymotrypsin) or with human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic degradation by adding a solution such as 10% TFA or by rapid freezing.

  • Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide.

  • Half-Life Determination: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide. A longer half-life indicates greater proteolytic stability.[10][11][12][13]

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., phosphate buffer, trifluoroethanol).

  • Data Acquisition: Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm) using a CD spectrometer.

  • Data Analysis: Analyze the resulting spectrum to estimate the percentage of different secondary structural elements (α-helix, β-sheet, β-turn, random coil). Characteristic CD spectra for different secondary structures can be used for qualitative assessment. For example, a type I β-turn often shows a positive band around 205 nm and a negative band around 225 nm.[14][15][16][17]

Conclusion

The incorporation of constrained amino acids is a cornerstone of modern peptide drug design, offering a versatile toolkit to enhance the therapeutic potential of peptide-based molecules. While direct experimental data for this compound remains to be fully explored in the public domain, its unique structural features—a four-membered ring and a gem-dimethyl substitution—suggest that it holds significant promise as a potent turn-inducer, likely surpassing the conformational constraints imposed by proline. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the impact of this and other constrained amino acids on peptide conformation, stability, and ultimately, biological activity. As the field of peptide therapeutics continues to evolve, the rational design and application of novel constrained amino acids will undoubtedly play a pivotal role in the development of next-generation medicines.

References

A Comparative Analysis of Cbz vs. Boc Protection for 3-Methylazetidine-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the incorporation of conformationally constrained amino acids into peptide scaffolds is a proven strategy for enhancing potency, selectivity, and metabolic stability. 3-Methylazetidine-3-carboxylic acid, a unique cyclic β-amino acid, offers a rigid backbone that can induce specific secondary structures in peptides. However, the successful application of this valuable building block is contingent on the judicious selection of protecting groups for its secondary amine. The inherent ring strain of the azetidine moiety, coupled with the steric hindrance of the quaternary α-carbon, presents a unique set of challenges for chemical manipulation.

This guide provides a comprehensive, data-driven comparison of two of the most commonly employed amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), for the protection of 3-methylazetidine-3-carboxylic acid. We will delve into the practical and mechanistic considerations of each protecting group, offering field-proven insights to aid researchers in making an informed decision for their synthetic campaigns.

The Challenge: Protecting a Sterically Hindered and Strained Ring System

The nitrogen atom in 3-methylazetidine-3-carboxylic acid is a secondary amine, which is generally less reactive than a primary amine. Furthermore, the adjacent quaternary carbon atom creates significant steric congestion, potentially impeding the approach of bulky protecting group reagents. The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening under certain conditions, a critical factor to consider during both protection and deprotection steps.[1]

Head-to-Head Comparison: Cbz vs. Boc

The choice between Cbz and Boc protection hinges on several factors, including the stability of the protected intermediate to subsequent reaction conditions, the ease and selectivity of deprotection, and the overall impact on the physicochemical properties of the molecule.

FeatureCarboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)
Protection Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Typical Conditions Aqueous base (e.g., Na₂CO₃, NaOH) or organic base (e.g., TEA) in an organic solvent.[2]Aqueous base (e.g., NaOH, NaHCO₃) or organic base (e.g., TEA) in an organic solvent.[]
Deprotection Catalytic Hydrogenolysis (H₂/Pd-C) or strong acidic conditions (HBr/AcOH).[2][4]Strong acidic conditions (e.g., TFA, HCl in dioxane).[]
Stability Stable to acidic and basic conditions.[5]Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[6]
Key Advantage Orthogonal to Boc; stable under acidic conditions used for Boc removal.[5]Orthogonal to Cbz; stable under the reductive conditions used for Cbz removal.[6]
Potential Drawback Catalyst poisoning by sulfur-containing residues; requires specialized hydrogenation equipment.[5]Acid-labile; potential for ring-opening of the strained azetidine ring during deprotection.[7]

Mechanistic Considerations

The mechanisms for the introduction of both Cbz and Boc groups involve nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of the respective reagent. The choice of base is crucial to deprotonate the amine and neutralize the acidic byproduct (HCl or tert-butanol and CO₂).

Deprotection Pathways: A Critical Juncture

The key difference lies in the deprotection strategies. Cbz is typically removed by catalytic hydrogenolysis, a mild method that proceeds at neutral pH. This is a significant advantage when dealing with acid-sensitive functional groups. However, for molecules containing other reducible groups (e.g., alkenes, alkynes, nitro groups), this method is not suitable.[4]

Boc deprotection, on the other hand, relies on treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[] While effective, this presents a considerable risk for the acid-sensitive azetidine ring. Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to undesired ring-opening.[7] This is a critical consideration for 3-methylazetidine-3-carboxylic acid, where the stability of the four-membered ring is paramount.

Experimental Protocols

Below are detailed, step-by-step methodologies for the Cbz and Boc protection of a generic, sterically hindered secondary amino acid, which can be adapted for 3-methylazetidine-3-carboxylic acid.

N-Cbz Protection of 3-Methylazetidine-3-carboxylic Acid

Rationale: This protocol utilizes Schotten-Baumann conditions, which are effective for the Cbz protection of amino acids. The use of a biphasic system with a phase-transfer catalyst can be beneficial for sterically hindered substrates.

Methodology:

  • Dissolution: Dissolve 3-methylazetidine-3-carboxylic acid (1.0 equiv) in a 2 M aqueous solution of sodium carbonate (2.5 equiv).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (1.1 equiv) dropwise while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Extract the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x V).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

N-Boc Protection of 3-Methylazetidine-3-carboxylic Acid

Rationale: This protocol employs di-tert-butyl dicarbonate in the presence of a base. For sterically hindered amines, the use of a stronger, non-nucleophilic base and an aprotic solvent may be necessary to drive the reaction to completion.

Methodology:

  • Dissolution: Suspend 3-methylazetidine-3-carboxylic acid (1.0 equiv) in a mixture of dioxane and water (2:1).

  • Base Addition: Add sodium hydroxide (2.5 equiv) and stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.2 equiv) in dioxane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Acidification: Cool the remaining aqueous solution to 0 °C and acidify to pH 3 with a cold 1 M citric acid solution.

  • Extraction: Extract the product with ethyl acetate (3 x V).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Visualization of Synthetic Workflows

G cluster_cbz Cbz Protection Workflow cluster_boc Boc Protection Workflow cbz_start 3-Methylazetidine- 3-carboxylic Acid cbz_reagents Cbz-Cl, Na₂CO₃ H₂O, 0°C to RT cbz_start->cbz_reagents Protection cbz_product N-Cbz-3-methylazetidine- 3-carboxylic Acid cbz_reagents->cbz_product cbz_deprotection H₂, Pd/C Methanol, RT cbz_product->cbz_deprotection Deprotection cbz_final Deprotected Amine cbz_deprotection->cbz_final boc_start 3-Methylazetidine- 3-carboxylic Acid boc_reagents (Boc)₂O, NaOH Dioxane/H₂O, 0°C to RT boc_start->boc_reagents Protection boc_product N-Boc-3-methylazetidine- 3-carboxylic Acid boc_reagents->boc_product boc_deprotection TFA or HCl/Dioxane DCM, 0°C to RT boc_product->boc_deprotection Deprotection boc_final Deprotected Amine (Potential for Ring Opening) boc_deprotection->boc_final

Caption: Comparative workflows for Cbz and Boc protection and deprotection.

Physicochemical Properties of Protected Intermediates

The choice of protecting group can also influence the physical properties of the resulting compound, which can have implications for handling, purification, and solubility.

PropertyCbz-ProtectedBoc-Protected
Crystallinity Often crystalline solids, facilitating purification by recrystallization.[4]Can be crystalline or oils, sometimes requiring chromatographic purification.[]
Solubility Generally soluble in a range of organic solvents.Good solubility in a wide range of organic solvents.[6]
Stability Robust and stable to a wide range of non-reductive conditions.[5]Stable, but can be sensitive to strong acids, even at low temperatures.[6]

Conclusion and Recommendations

The selection of an appropriate protecting group for 3-methylazetidine-3-carboxylic acid is a critical decision that can significantly impact the success of a synthetic route.

  • For syntheses requiring acid-sensitive substrates or where subsequent steps involve acidic conditions, the Cbz group is the superior choice. Its deprotection via catalytic hydrogenolysis is mild and orthogonal to most acid-labile protecting groups. The often-crystalline nature of Cbz-protected amino acids is an added advantage for purification.

  • The Boc group is a viable option when the synthetic route involves reductive transformations that are incompatible with Cbz deprotection. However, extreme caution must be exercised during the acidic deprotection step to avoid ring-opening of the strained azetidine. Careful optimization of the deprotection conditions (e.g., temperature, concentration of acid, reaction time) is essential to maximize the yield of the desired product while minimizing degradation.

Ultimately, the optimal choice will depend on the specific context of the overall synthetic strategy. A thorough understanding of the reactivity and stability of both the protecting group and the unique azetidine scaffold is paramount for the successful incorporation of 3-methylazetidine-3-carboxylic acid into complex molecules.

References

HPLC purity analysis of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Purity Analysis of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic Acid: A Comparative Methodological Review

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical development, the structural integrity and purity of synthetic intermediates are paramount. This compound is a crucial chiral building block, frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs). The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and metabolic stability to drug candidates. The purity of this intermediate directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final API.

This guide provides a comprehensive examination of the high-performance liquid chromatography (HPLC) methods for the purity analysis of this key intermediate. We will delve into the rationale behind method development, present a robust, self-validating reversed-phase HPLC protocol, and compare this primary method against viable alternatives. The focus will be on the causality behind experimental choices, grounded in the physicochemical properties of the analyte and the stringent requirements of regulatory bodies.

Physicochemical Properties and Analytical Implications

Understanding the analyte is the cornerstone of effective method development. This compound possesses distinct features that guide our analytical strategy.

PropertyStructureImplication for HPLC Analysis
Chemical Structure The molecule contains a carboxylic acid (polar, ionizable), a benzyloxycarbonyl (Cbz) protecting group (non-polar, strong UV chromophore), and a tertiary amine within the azetidine ring. This amphiphilic nature requires careful mobile phase selection.
Molecular Formula C₁₃H₁₅NO₄Molecular Weight: 249.26 g/mol .
UV Chromophore The benzyl group within the Cbz moiety provides strong UV absorbance around 254 nm, making UV detection a highly suitable and sensitive choice for quantification.
Acidity (pKa) The carboxylic acid group has an estimated pKa of ~3-4. This means its ionization state is highly dependent on the mobile phase pH. For reproducible retention and good peak shape in reversed-phase chromatography, the pH should be controlled to be at least 2 units below the pKa, ensuring the analyte is in its neutral, protonated form[1][2].
Chirality The C3 position is a stereocenter. While achiral HPLC can determine overall purity, it cannot distinguish between enantiomers. If the stereochemical purity is critical, a dedicated chiral method is mandatory[3][4][5].

Primary Method: Reversed-Phase HPLC for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its versatility, robustness, and compatibility with a wide range of compounds[6][7].

Causality of Method Design
  • Stationary Phase Selection : A C18 (octadecylsilane) column is the logical starting point. Its hydrophobic nature provides effective retention for the non-polar benzyloxycarbonyl group, while being suitable for the overall molecule when the mobile phase is appropriately modified[6].

  • Mobile Phase Composition : The key challenge is managing the polar carboxylic acid group. An acidic mobile phase is essential to suppress its ionization, preventing peak tailing and ensuring consistent retention[2]. A typical mobile phase would consist of an aqueous acid solution (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (acetonitrile or methanol). Acetonitrile is often preferred for its lower viscosity and favorable UV transparency.

  • Elution Mode : A gradient elution is superior to an isocratic method for purity analysis. It allows for the timely elution of the polar main component while ensuring that any less polar impurities (e.g., from starting materials or side-reactions) are effectively eluted from the column, providing a complete picture of the sample's impurity profile within a reasonable runtime.

  • Detection : As established, the benzyl chromophore makes UV detection at ~254 nm both sensitive and specific. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity and help in the identification of unknown impurities.

Experimental Workflow and Protocol

The following diagram illustrates the comprehensive workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt StdPrep Standard & Sample Preparation Sample->StdPrep Sequence Run Analytical Sequence StdPrep->Sequence MobilePhase Mobile Phase Preparation Equilibrate System Equilibration MobilePhase->Equilibrate SST System Suitability Test (SST) Equilibrate->SST SST->Equilibrate If Fail SST->Sequence If Pass Integrate Peak Integration Sequence->Integrate Calculate Purity Calculation (% Area) Integrate->Calculate Report Final Report Generation Calculate->Report

Caption: General experimental workflow for HPLC purity analysis.

Detailed Step-by-Step Protocol
  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: Formic acid is a volatile modifier compatible with mass spectrometry (LC-MS) if impurity identification is needed later.

  • Standard and Sample Preparation :

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve the reference standard to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (0.5 mg/mL).

    • Rationale: A 0.5 mg/mL concentration typically provides a strong UV signal without overloading the column.

  • HPLC Instrumentation and Conditions :

    • Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 5 µL.

    • UV Detector : PDA at 254 nm.

    • Gradient Program :

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • System Suitability Test (SST) :

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Rationale: This ensures the chromatographic system is performing adequately on the day of analysis, a core tenet of a self-validating system.[8][9]

    • Acceptance Criteria :

      Parameter Requirement
      Tailing Factor (Asymmetry) 0.8 – 1.5
      Theoretical Plates (N) > 2000

      | %RSD of Peak Area | ≤ 2.0% |

  • Data Analysis :

    • Calculate purity using the area percent method, assuming all impurities have a similar response factor at 254 nm.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Method Validation: Ensuring Trustworthiness

To be suitable for its intended purpose, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9][10][11] This process demonstrates that the analytical procedure is accurate, precise, and reliable.

Validation ParameterPurpose & Typical Experiment
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected impurities and degradants. (Forced degradation studies).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response. (Analysis of 5-6 concentrations across the range).
Range The concentration interval over which the method is precise, accurate, and linear. (Typically 80-120% of the test concentration).
Accuracy The closeness of test results to the true value. (Spiking experiments with known amounts of analyte into a placebo or blank).
Precision The degree of agreement among individual test results. (Repeatability: multiple injections of the same sample. Intermediate Precision: analysis on different days, by different analysts).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-noise ratio of 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-noise ratio of 10:1).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Comparison with Alternative Analytical Techniques

While RP-HPLC is the primary workhorse, other techniques serve complementary or specialized roles. The choice of method depends entirely on the specific question being asked (e.g., overall purity vs. stereochemical purity).

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
RP-HPLC Separation based on hydrophobicity.Robust, versatile, well-understood, widely available.[7]Cannot separate enantiomers.Routine purity testing and impurity profiling.
UHPLC Uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, higher resolution, lower solvent consumption.[7]Requires specialized high-pressure equipment; potential for frictional heating.High-throughput screening and complex mixture analysis.
Chiral HPLC Uses a chiral stationary phase (CSP) to separate enantiomers.The only liquid chromatography method to determine enantiomeric purity/excess.[3][5]CSPs are expensive; method development can be more complex.To quantify the enantiomeric purity of the intermediate.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency for volatile analytes.Not suitable for non-volatile or thermally labile compounds like this one.Analysis of residual solvents from the synthesis process.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Provides a measure of absolute purity for highly pure (>98.5%) crystalline substances without needing reference standards.[12]Does not provide an impurity profile; insensitive to amorphous impurities.An orthogonal technique to confirm the purity of a final reference standard.

Conclusion

The purity analysis of this compound is a critical quality control step in pharmaceutical manufacturing. A well-developed and validated reversed-phase HPLC method serves as the primary tool for this purpose, offering a robust and reliable assessment of the compound's impurity profile. The rationale for method design—from the C18 column choice to the acidified mobile phase—is directly derived from the analyte's unique physicochemical properties. For a complete quality assessment, especially when stereochemistry is critical, this achiral method must be supplemented with an orthogonal technique like chiral HPLC. By employing these self-validating and scientifically-grounded analytical strategies, researchers and drug developers can ensure the quality and consistency of this vital synthetic intermediate, paving the way for the safe and effective medicines of the future.

References

A Comparative Guide to the X-ray Crystallography of Azetidine-Based Amino Acids: A Case Study of 1-Cbz-3-methylazetidine-3-carboxylic acid and L-Proline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformationally Constrained Amino Acids in Drug Discovery

In the landscape of modern drug development, the precise control of molecular conformation is paramount. Conformationally constrained amino acid derivatives are invaluable building blocks for peptidomimetics and other therapeutics, offering enhanced metabolic stability, receptor selectivity, and bioavailability. The four-membered azetidine ring, a strained heterocycle, provides a rigid scaffold that significantly influences the torsional angles of the peptide backbone.[1] This guide delves into the crystallographic analysis of 1-Cbz-3-methylazetidine-3-carboxylic acid, a representative N-protected azetidine derivative. Due to the absence of a publicly available crystal structure for this specific molecule, we present a comprehensive, field-proven methodology for its synthesis, crystallization, and X-ray structure determination. To provide a tangible benchmark, we will compare the expected structural features of this azetidine derivative with the well-established crystal structure of L-proline, a naturally occurring five-membered cyclic amino acid that also imparts significant conformational constraints.[2]

Part 1: A Practical Workflow for the Structure Determination of 1-Cbz-3-methylazetidine-3-carboxylic acid

The following sections outline a robust experimental plan to obtain high-quality single crystals of 1-Cbz-3-methylazetidine-3-carboxylic acid and subsequently determine its three-dimensional structure.

Synthesis of 1-Cbz-3-methylazetidine-3-carboxylic acid

While various synthetic routes to substituted azetidine-3-carboxylic acids exist, a common approach involves the cyclization of a suitably substituted precursor.[3][4] For the N-Cbz protected target molecule, a plausible synthesis could be adapted from known procedures for similar compounds. The purity of the final compound is critical for successful crystallization; therefore, rigorous purification by column chromatography or recrystallization is essential.

Crystallization: The Pursuit of a Single, Perfect Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. For N-protected amino acids, which can sometimes be oils or amorphous solids at room temperature, a systematic screening of crystallization conditions is necessary.[5][6] The two most reliable methods for small organic molecules are slow evaporation and vapor diffusion.[7][8]

Experimental Protocol 1: Slow Evaporation [9]

  • Solvent Screening: Begin by assessing the solubility of 1-Cbz-3-methylazetidine-3-carboxylic acid in a range of solvents of varying polarity (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, and toluene). The ideal solvent is one in which the compound is moderately soluble.[9]

  • Preparation of a Near-Saturated Solution: Dissolve the purified compound in the chosen solvent, gently warming if necessary to achieve complete dissolution. Aim for a concentration that is just below the saturation point at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.[10]

  • Slow Evaporation: Cover the vial with parafilm and puncture it with a fine needle to allow for very slow evaporation of the solvent.[9] Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.

  • Monitoring: Observe the vial daily for the formation of crystals. High-quality crystals often appear within a few days to a week.

Experimental Protocol 2: Vapor Diffusion [8][11]

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is insoluble, but which is miscible with the good solvent. The anti-solvent should be more volatile than the good solvent.[12] A common combination is ethyl acetate (good solvent) and hexane (anti-solvent).

  • Setup: Dissolve the compound in a minimal amount of the good solvent in a small, open vial (e.g., a 1-dram vial).

  • Diffusion Chamber: Place this small vial inside a larger, sealed container (e.g., a 20 mL scintillation vial or a small beaker). Add a larger volume of the anti-solvent to the bottom of the outer container, ensuring the liquid level is below the top of the inner vial.[10]

  • Equilibration: Seal the outer container. The vapor from the more volatile anti-solvent will slowly diffuse into the solution in the inner vial. This gradual decrease in solubility will, ideally, induce the slow growth of single crystals.[11][12]

Figure 1: Experimental workflow for the crystallization of 1-Cbz-3-methylazetidine-3-carboxylic acid.
X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.[13][14]

Step-by-Step Data Collection and Refinement Protocol:

  • Crystal Mounting: Carefully mount the selected crystal on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[14] The crystal is then flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.

  • Initial Screening and Unit Cell Determination: Collect a few initial diffraction images to assess the crystal quality and diffraction power.[13] Software is then used to automatically index the diffraction spots and determine the unit cell parameters and Bravais lattice.[15]

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure a complete and redundant set of diffraction intensities.[13] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam, collecting hundreds of diffraction images.[16]

  • Data Integration and Scaling: The raw image data is processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors like background noise and X-ray absorption.[16] The data from all images are then scaled and merged into a single reflection file.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[17] This map reveals the positions of the heavier atoms in the molecule.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then iteratively refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.[18][19] Hydrogen atoms are typically added at calculated positions and refined using a riding model.[19] Anisotropic displacement parameters are refined for all non-hydrogen atoms to model their thermal motion.

  • Validation: The final refined structure is rigorously validated to ensure its chemical and geometric sensibility. This includes checking bond lengths, bond angles, and torsion angles against expected values from databases like the Cambridge Structural Database (CSD).[19]

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Structural Analysis

This section will compare the expected structural features of 1-Cbz-3-methylazetidine-3-carboxylic acid with the known crystal structure of L-proline.

Comparator Molecule: L-Proline

L-proline is a proteinogenic amino acid with a five-membered pyrrolidine ring. Its crystal structure has been determined with high precision, providing a reliable basis for comparison.[2][20]

Figure 3: 2D representation of L-proline.

Table 1: Crystallographic Data for L-Proline

ParameterValue[2][21]
CCDC Deposition No.1852963
Chemical FormulaC₅H₉NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.2794 (4)
b (Å)8.8686 (6)
c (Å)11.5321 (9)
V (ų)539.94 (7)
Z4
R-factor (R₁)0.036
Expected Structural Features of 1-Cbz-3-methylazetidine-3-carboxylic acid

Based on fundamental principles of stereochemistry and data from related structures, we can predict the key conformational features of the target molecule.

Figure 4: 2D representation of the target molecule.
  • Azetidine Ring Puckering: Unlike the five-membered proline ring which can adopt several low-energy envelope and twist conformations, the four-membered azetidine ring is more constrained. To alleviate ring strain, it adopts a non-planar, puckered conformation.[1] The degree of puckering, often described by a dihedral angle, is a critical structural parameter. For an unsubstituted azetidine, this angle is approximately 37°.[22] The substituents at the N1 and C3 positions in our target molecule will significantly influence this puckering.

  • Substituent Orientation: The methyl and carboxylic acid groups at the C3 position, and the bulky benzyloxycarbonyl (Cbz) group at the N1 position, will dictate the precise conformation. The Cbz group is known to influence the conformational preferences of amino acids.[23][24] It is expected that the substituents will arrange to minimize steric hindrance.

  • Intra- and Intermolecular Interactions: In the solid state, the crystal packing will be dominated by hydrogen bonding interactions involving the carboxylic acid group and potentially weak C-H···O interactions. The presence of the aromatic ring in the Cbz group could also lead to π-stacking interactions, further stabilizing the crystal lattice.

Comparative Discussion

Table 2: Comparison of Expected and Known Structural Features

Feature1-Cbz-3-methylazetidine-3-carboxylic acid (Expected)L-Proline (Observed)[2][20]
Ring Size 4-membered5-membered
Ring Conformation Puckered, with a significant dihedral angle. Less flexible than proline.Envelope conformation, with Cβ out of the plane of the other four atoms.
Backbone Flexibility Highly restricted due to the strained four-membered ring.Restricted, but more flexible than the azetidine ring.
Key Torsional Angles The φ (phi) angle is fixed by the ring structure. The ψ (psi) angle will be influenced by the C3 substituents.The φ angle is constrained to approximately -60°.
Dominant Intermolecular Forces in Crystal Hydrogen bonding from the carboxylic acid; potential π-stacking from the Cbz group.Extensive N-H···O hydrogen bonding network in its zwitterionic form.

The primary difference between these two molecules lies in the size and inherent flexibility of the heterocyclic ring. The azetidine ring is expected to be more rigid and planar than the pyrrolidine ring of proline. This increased rigidity can be a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target. The X-ray crystal structure of 1-Cbz-3-methylazetidine-3-carboxylic acid would provide precise values for bond lengths, bond angles, and the crucial ring-puckering dihedral angle, allowing for a quantitative comparison with proline and other constrained amino acids. This data would be invaluable for computational modeling and the rational design of novel peptidomimetics.

Conclusion

While a definitive crystal structure for 1-Cbz-3-methylazetidine-3-carboxylic acid is not yet in the public domain, this guide provides a comprehensive framework for its experimental determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the high-quality structural data needed to advance their drug discovery programs. The comparative analysis with L-proline highlights the unique conformational properties imparted by the azetidine scaffold. The elucidation of such structures is a critical step in understanding the structure-activity relationships of this important class of molecules and in harnessing their full potential in medicinal chemistry.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement with Azetidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Proline, The Strategic Value of Azetidine Scaffolds

In the landscape of medicinal chemistry, bioisosteric replacement is a cornerstone strategy for optimizing lead compounds.[1][2][3][4] This approach involves substituting a functional group or moiety with another that possesses similar steric and electronic properties, aiming to enhance a molecule's pharmacological and pharmacokinetic profile.[1][4] Among the various bioisosteric modifications, the replacement of the ubiquitous proline residue with azetidine-2-carboxylic acid stands out as a particularly powerful tactic.

Proline's unique five-membered ring imposes a distinct conformational constraint on peptide backbones and small molecules. However, this same structure can be susceptible to metabolic degradation or may impart suboptimal physicochemical properties. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a close structural homologue, featuring a more compact, strained four-membered ring.[5][6] This subtle yet significant structural change can lead to profound improvements in a drug candidate's profile. The increased ring strain and altered geometry of the azetidine scaffold can enhance molecular rigidity, which may lead to higher binding affinity by reducing the entropic penalty upon binding to a biological target.[7] Furthermore, this modification often results in increased polarity and reduced lipophilicity, which can translate to improved metabolic stability, solubility, and cell permeability.[8]

This guide provides a comparative analysis of azetidine carboxylic acid as a bioisostere, supported by experimental data and detailed protocols to empower researchers in their drug discovery campaigns.

The Azetidine Advantage: A Comparative Performance Analysis

The decision to employ a bioisosteric replacement is driven by data. The substitution of a proline or other cyclic motif with an azetidine carboxylic acid must be validated by measurable improvements in key drug-like properties.

Physicochemical and Pharmacokinetic (ADME) Profile Enhancement

One of the most compelling reasons to introduce an azetidine ring is to favorably modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The smaller, more polar nature of the azetidine ring compared to a pyrrolidine (proline) ring can have a significant impact.

  • Lipophilicity (LogP/LogD): Azetidine introduction typically lowers a compound's LogP value, which can be advantageous for avoiding metabolic liabilities associated with high lipophilicity.

  • Metabolic Stability: The azetidine ring is often more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the five-membered ring of proline.[9] This can lead to a longer in vivo half-life and improved bioavailability.

  • Permeability: While increased polarity can sometimes reduce passive diffusion, the rigid, three-dimensional structure of azetidine can improve membrane permeability in certain contexts, striking a balance between solubility and the ability to cross biological membranes.[10]

Case Study Data: STAT3 Inhibitor Optimization

A compelling example is the development of small-molecule STAT3 inhibitors, where a proline linker was replaced with an (R)-azetidine-2-carboxamide.[11] This strategic swap was pivotal in progressing the series. While the initial proline-based compounds had activity, the azetidine analogues demonstrated nanomolar potency and, after further modification to address cell permeability, showed improved cellular efficacy.[11]

PropertyParent Compound (Proline Linker)Azetidine Analogue (e.g., 5o)Rationale for Improvement
STAT3 Inhibition (IC50) Micromolar range0.38 µM The azetidine's conformational rigidity likely orients key binding motifs more optimally within the STAT3 protein, reducing the entropic penalty of binding.[7][11]
Cellular Activity WeakImproved with ester modification The initial azetidine acid had poor cell permeability. Converting the carboxylic acid to a methyl ester temporarily masked the charge, improving membrane transit.[11]
Metabolic Stability Not ReportedImplied ImprovementAzetidine scaffolds are generally more stable to metabolism than proline, a common site of oxidative degradation.[8]

Table 1: Comparative data illustrating the benefits of azetidine replacement in the development of STAT3 inhibitors. Data synthesized from[11].

Pharmacodynamic Profile: Enhancing Target Engagement

The conformational rigidity imparted by the four-membered ring can pre-organize a molecule into a bioactive conformation, enhancing its affinity for the target protein.[7] This can lead to a direct and measurable increase in potency (lower IC50 or Ki values).

G Decision Decision Lead Lead Decision->Lead Iterate or Optimize

Experimental Playbook: Key Protocols for Comparative Analysis

To empirically validate the advantages of an azetidine replacement, a set of standardized, robust assays is required. The following protocols are designed to provide a clear, comparative dataset.

Protocol 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay provides a direct measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[12] By comparing the rate of disappearance of the parent compound versus its azetidine analogue, we can quantify the improvement in metabolic stability.[9]

Methodology:

  • Preparation of Reagents:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the NADPH regenerating system (containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) in phosphate buffer.

    • Prepare 1 mM stock solutions of the parent compound, azetidine analogue, and a positive control (e.g., Verapamil) in DMSO. Dilute to a working concentration of 100 µM in acetonitrile.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and buffer at 37°C for 10 minutes.

    • To initiate the reaction, add 1 µL of the 100 µM compound working solution to the wells containing the HLM mixture. The final compound concentration will be 1 µM.

    • Immediately add the NADPH regenerating system to start the metabolic reaction. For the negative control (T=0 and minus-cofactor), add buffer instead.

  • Time Points & Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[13]

  • Sample Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the remaining compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) in µL/min/mg protein.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay models passive diffusion across the gastrointestinal tract, providing a rapid assessment of a compound's likely absorption characteristics.[10] It isolates passive permeability from active transport or efflux mechanisms.[10]

Methodology:

  • Plate Preparation:

    • Use a 96-well PAMPA "sandwich" system, consisting of a donor plate and an acceptor plate.

    • Coat the filter membrane of each well in the donor plate with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[14]

  • Solution Preparation:

    • Prepare a 10 mg/mL stock solution of the parent and azetidine compounds in DMSO.

    • Dilute the stock solutions into a universal buffer (pH 7.4) to a final concentration of 200 µg/mL. This is the donor solution.

    • Fill the wells of the acceptor plate with the same universal buffer.

  • Incubation:

    • Add the donor solution to the wells of the donor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

    • Incubate the sandwich plate at room temperature for 16-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

    • Compounds are typically categorized as having low, medium, or high permeability based on their Pe values.

G

Synthesis and Availability

A critical consideration for any bioisosteric replacement is the synthetic accessibility of the required building blocks. While historically challenging to synthesize, recent advances have made a wide variety of substituted and unsubstituted azetidine-2-carboxylic acids commercially available or accessible through established synthetic routes.[7][15][16][17][18] Key suppliers offer diverse libraries of these building blocks, significantly lowering the barrier to entry for their incorporation into drug discovery programs.[7][15]

Conclusion

The bioisosteric replacement of proline and related cyclic systems with azetidine carboxylic acid is a proven, high-impact strategy in medicinal chemistry. The unique conformational and physicochemical properties of the azetidine ring—namely its rigidity, increased polarity, and improved metabolic stability—offer a powerful tool for overcoming common challenges in lead optimization.[8] By employing the robust comparative assays outlined in this guide, researchers can generate the decisive data needed to validate this strategic modification, accelerating the journey from a promising lead compound to a viable drug candidate.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid. As a specialized chemical used in complex organic synthesis, particularly in drug discovery and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory compliance.

Hazard Identification and Essential Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazard profile from structurally related compounds, such as other azetidine carboxylic acids. The primary risks are associated with irritation and potential toxicity.

The core structure, an azetidine-3-carboxylic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment in a controlled environment.

Table 1: Inferred Hazard Profile and Precautionary Measures

Hazard Classification (Inferred) GHS Hazard Statement Precautionary Statement (Examples)
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation P264: Wash hands and any exposed skin thoroughly after handling.[1]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

Under no circumstances should this chemical or its waste be disposed of via standard drain or trash services.[3][4] It must be managed as regulated hazardous waste.

Personal Protective Equipment (PPE) and Handling

To mitigate the risks identified, strict adherence to PPE protocols is mandatory.

  • Eye Protection : Use chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal techniques to avoid skin contact.[5]

  • Body Protection : A standard laboratory coat is required. For larger quantities or spill cleanup, consider additional protective clothing.

  • Respiratory Protection : All handling of the solid material that may generate dust, and all waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

The Disposal Workflow: From Bench to Final Disposition

Proper disposal is a multi-step process that begins with waste minimization and ends with collection by a certified hazardous waste handler. The following workflow ensures safety and regulatory compliance at each stage.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Pickup gen Waste Generated (Solid or in Solution) seg Segregate Waste Stream - Solids - Non-Halogenated Solvents - Halogenated Solvents gen->seg Isolate from incompatible materials container Select Compatible Waste Container (e.g., HDPE, Glass) seg->container labeling Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazards & Accumulation Date container->labeling saa Store in Designated Satellite Accumulation Area (SAA) - Secondary Containment - Keep Container Closed labeling->saa pickup Arrange for Pickup Contact Institutional EHS Office saa->pickup When container is full or per policy

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Disposal Procedure

This protocol provides detailed, actionable steps for managing waste containing this compound.

  • Waste Minimization : Before beginning any experiment, carefully calculate the required amounts of the chemical to avoid generating excess waste.[4]

  • Waste Segregation : Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.[6]

    • Solid Waste : Collect pure, un-dissolved this compound and contaminated items (e.g., weighing paper, gloves) in a designated solid waste container.

    • Liquid Waste : If the compound is dissolved in a solvent, collect it in a liquid waste container segregated by solvent type (e.g., "Non-Halogenated Organic Waste" or "Halogenated Organic Waste"). Do not mix aqueous waste with solvent-based waste.

    • Incompatible Materials : Never mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals. Consult your institution's chemical hygiene plan for specific incompatibility charts.[6]

  • Waste Container Selection and Labeling :

    • Choose a container that is in good condition, free of leaks, and chemically compatible with the waste.[6] For acidic organic compounds and solvents, glass or high-density polyethylene (HDPE) containers are appropriate.

    • As soon as the first drop of waste is added, the container must be labeled.[4] The label, often provided by your institution's Environmental Health & Safety (EHS) department, must include:

      • The words "Hazardous Waste".[7]

      • The full, unabbreviated chemical name(s) of the contents.

      • The specific hazard(s) (e.g., "Irritant," "Corrosive").[7]

      • The date when waste was first added (the "accumulation start date").[4]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated SAA within the laboratory.[8] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][8]

    • The SAA must have secondary containment (e.g., a chemical-resistant tray or bin) capable of holding the contents of the largest container in case of a leak.

    • Keep the waste container securely closed at all times, except when actively adding waste.[6][8]

  • Arranging for Final Disposal :

    • Follow your institution's procedures for waste pickup. This typically involves submitting a request to the EHS office once the container is full or reaches its accumulation time limit.

    • Do not move hazardous waste between different SAAs.[7] The EHS office or a contracted waste vendor will transport it to a central accumulation area (CAA) for final shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][9]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Small Spills (Manageable by Lab Personnel) :

    • Alert personnel in the immediate area.

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill using an appropriate absorbent material (e.g., chemical spill pads or vermiculite). Do not use combustible materials like paper towels for large spills of organic solvents.

    • Carefully sweep up the absorbed solid material, place it in a sealed container, and label it as hazardous waste.

    • Clean the spill area with an appropriate solvent or soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Adherence to these procedures is a cornerstone of a robust safety culture and is mandated by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9][10][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.